BAN ORL 24
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27/h1-5,8-11,25H,6-7,12-21H2,(H,28,31)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKMQGKJURAJEN-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to BAN ORL 24: A Potent and Selective Nociceptin/Orphanin FQ (NOP) Receptor Antagonist
Abstract
This technical guide provides an in-depth overview of the novel research compound BAN ORL 24, a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL-1) receptor. We will explore its mechanism of action, present key in-vitro and in-vivo pharmacological data, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals investigating the NOP receptor system in neuroscience, pain modulation, and oncology.
Introduction: The NOP Receptor System and the Emergence of this compound
The Nociceptin/Orphanin FQ (N/OFQ) system, comprising the endogenous peptide N/OFQ and its cognate G protein-coupled receptor (GPCR), the NOP receptor, is a key modulator of a wide array of physiological and pathological processes. While structurally related to the opioid receptor family, the NOP receptor does not bind classical opioids and constitutes a distinct signaling system. Its activation has been implicated in pain perception (both pro- and anti-nociceptive depending on the context), anxiety, depression, and reward pathways.
The development of selective antagonists is crucial for elucidating the precise functions of the NOP receptor and for validating it as a therapeutic target. This compound (also referred to as 'Compound 24' in early literature) emerged from focused library screening efforts as a highly potent and selective tool for this purpose[1]. It is a brain-penetrant small molecule, enabling its use in both in-vitro and in-vivo studies to probe the central and peripheral roles of the NOP system[1]. This guide synthesizes the current knowledge on this compound and provides a practical framework for its application in research.
Core Mechanism of Action: Competitive Antagonism of the NOP Receptor
This compound functions as a competitive antagonist at the NOP receptor. Upon binding, it occupies the same site as the endogenous ligand N/OFQ but fails to induce the conformational change required for receptor activation and downstream signaling. The NOP receptor is a Gi/o-coupled GPCR; its canonical activation by N/OFQ leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of MAPK pathways.
By competitively binding to the receptor, this compound prevents these N/OFQ-mediated events. Its efficacy lies in its ability to block agonist-induced signaling without eliciting any intrinsic activity of its own.
Figure 1: NOP Receptor Signaling and this compound Inhibition.
Pharmacological Profile
This compound is distinguished by its high affinity for the NOP receptor and remarkable selectivity over the classical μ (MOP), δ (DOP), and κ (KOP) opioid receptors. This specificity is critical for ensuring that observed effects are mediated solely through the NOP system.
Binding Affinity & Selectivity
Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for its target. These experiments typically use cell membranes (e.g., from CHO cells stably expressing the human NOP receptor) and a radiolabeled ligand that this compound competes with for binding.
| Receptor Target | Binding Affinity (Ki or IC50, nM) | Selectivity Ratio (vs. NOP) |
| NOP (ORL-1) | 0.24 - 0.27 [1][2][3] | - |
| μ-Opioid (MOP) | 2,500 - 6,700[1] | ~9,200 - 25,000 fold |
| δ-Opioid (DOP) | >10,000[1] | >37,000 fold |
| κ-Opioid (KOP) | 2,500[1] | ~9,200 fold |
Table 1: Receptor binding profile of this compound.
Functional Antagonism
Beyond binding, it is essential to demonstrate that the compound functionally inhibits receptor signaling. This is achieved through assays that measure downstream events following receptor activation.
-
[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins, the first step in the signaling cascade. In the presence of an agonist like N/OFQ, the NOP receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. This compound potently inhibits this N/OFQ-induced stimulation, with a reported pA2 value of 9.98, indicating high antagonist potency.[3]
-
Calcium Mobilization Assay: In cells engineered to co-express NOP receptors and a promiscuous G-protein that couples to the PLC/IP3 pathway, agonist activation leads to a measurable increase in intracellular Ca2+. This compound effectively blocks this response with a functional antagonist constant (KB) of 0.93 nM.[1][3]
Experimental Protocols & Workflows
To ensure robust and reproducible results, adherence to validated protocols is paramount. The following sections detail standardized methodologies for characterizing this compound.
In-Vitro Protocol: Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the Ki of this compound for the NOP receptor.
Objective: To quantify the binding affinity of this compound.
Materials:
-
Cell membranes from CHO-hNOP cells (Chinese Hamster Ovary cells stably expressing human NOP receptor).
-
Radioligand: [3H]-Nociceptin.
-
Non-specific binding control: Unlabeled Nociceptin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound serial dilutions.
-
96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/C), cell harvester.
Step-by-Step Methodology:
-
Preparation: Thaw CHO-hNOP cell membranes on ice. Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled Nociceptin (for non-specific binding) or this compound dilution.
-
50 µL of [3H]-Nociceptin (at a final concentration near its Kd).
-
100 µL of diluted cell membranes (e.g., 10-20 µg protein/well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash 3-5 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding CPM - Non-specific Binding CPM). Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the affinity of the radioligand.
Figure 2: Workflow for Radioligand Binding Assay.
In-Vivo Application: Antinociception Models
This compound can be used to investigate the role of the NOP system in pain. For example, it can be tested for its ability to reverse the analgesic or hyperalgesic effects of a NOP agonist.
Model: Mouse Tail-Flick or Hot-Plate Test.
Objective: To determine if this compound can antagonize the effects of a systemically administered NOP receptor agonist.
Procedure Outline:
-
Acclimation: Acclimate mice to the testing environment and handling.
-
Baseline Measurement: Measure the baseline latency for the animal to withdraw its tail from a radiant heat source (tail-flick) or to lick its paw on a heated surface (hot-plate).
-
Compound Administration:
-
Post-Treatment Measurement: At defined time points (e.g., 30, 60, 90 minutes) after administration, re-measure the response latency.
-
Analysis: Compare the response latencies between groups. A successful antagonism would show that the group receiving both the agonist and this compound has latencies significantly different from the agonist-only group and similar to the vehicle control group.
Physicochemical Properties & Storage
| Property | Value |
| CAS Number | 1401463-54-4[1][2] |
| Molecular Formula | C27H35N3O2·2HCl[1] |
| Molecular Weight | 506.51 g/mol [1][4] |
| Appearance | Off-white to white solid[4] |
| Purity | ≥97% (typically by HPLC)[1] |
| Solubility | Soluble in DMSO (e.g., to 100 mM) and Water (e.g., to 100 mM)[5] |
| Storage | Store solid powder at -20°C for long-term stability (up to 3 years)[5][6]. Stock solutions in DMSO should be stored at -80°C and used within a month.[2][5] |
Table 2: Summary of this compound properties.
Conclusion
This compound is an invaluable pharmacological tool for the specific and potent antagonism of the NOP receptor. Its high selectivity over classical opioid receptors and proven utility in both in-vitro and in-vivo settings make it a first-choice compound for researchers seeking to dissect the complex biology of the Nociceptin/Orphanin FQ system. The protocols and data presented in this guide provide a solid foundation for the successful integration of this compound into experimental designs aimed at exploring novel therapeutic strategies for neurological disorders, pain, and beyond.
References
-
Fischetti, C., Camarda, V., Rizzi, A., et al. (2009). Pharmacological characterization of the nociceptin/orphanin FQ receptor non peptide antagonist Compound 24. European Journal of Pharmacology, 614(1-3), 50-57. [Link]
-
Chao, P.-K., Chang, H.-F., Chang, W.-T., et al. (2020). BPR1M97, a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist, produces potent antinociceptive effects with safer properties than morphine. Neuropharmacology, 166, 107678. [Link]
-
Goto, Y., et al. (2006). Identification of a novel spiropiperidine opioid receptor-like 1 antagonist class by a focused library approach featuring 3D-pharmacophore similarity. Journal of Medicinal Chemistry, 49(3), 847-850. [Link]
-
Liao, S., et al. (2009). 1-Benzyl-N-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (compound 24) antagonizes NOP receptor-mediated potassium channel activation in rat periaqueductal gray slices. European Journal of Pharmacology, 606(1-3), 84-88. [Link]
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A Technical Guide to the Preliminary Biological Evaluation of BAN ORL 24, a Novel NLRP3 Inflammasome Inhibitor
Executive Summary
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is a key pathogenic driver in a wide range of inflammatory disorders, including gout, type 2 diabetes, and neurodegenerative diseases.[1][2][3] This has positioned the NLRP3 inflammasome as a high-value target for therapeutic intervention.[3][4] This document provides an in-depth technical guide for the initial biological characterization of BAN ORL 24, a novel small molecule inhibitor hypothesized to target the NLRP3 inflammasome. We detail the foundational in vitro assays required to validate its mechanism of action, including protocols for inducing NLRP3 activation in a human monocytic cell line, quantifying downstream cytokine release, and confirming target engagement through biochemical analysis. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity and scientific rigor.
Introduction: The Rationale for Targeting the NLRP3 Inflammasome
The innate immune system relies on pattern recognition receptors (PRRs) to detect danger signals, which can be pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[1] The NLRP3 protein acts as a cytosolic sensor that responds to a broad array of these stimuli, including extracellular ATP, crystalline substances like monosodium urate, and bacterial toxins.[3][5]
Canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step, often triggered by stimuli like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and the precursor form of Interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[1][4][6]
-
Activation (Signal 2): A secondary stimulus, such as ATP-induced potassium efflux, triggers the assembly of the multiprotein inflammasome complex.[2][5] This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1.[4][6]
This assembly facilitates the auto-cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are subsequently secreted.[1][4] Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and an inflammatory form of cell death known as pyroptosis.[1][7] Given its central role in driving inflammation, the pharmacological inhibition of this pathway is a promising therapeutic strategy.[8][9] this compound has been developed as a potential inhibitor of this pathway, and the following studies are designed to ascertain its biological activity.
Figure 1: The canonical NLRP3 inflammasome signaling pathway. The diagram illustrates the two-signal activation model and the hypothesized point of intervention for this compound.
Experimental Design & Protocols
The primary objective is to determine if this compound can inhibit NLRP3-dependent IL-1β secretion in a robust and dose-dependent manner. A critical secondary objective is to ensure that the observed inhibition is not due to general cytotoxicity.[10] The human monocytic cell line, THP-1, will be used as the model system, as it is a well-established and reliable platform for studying inflammasome activation.[11][12][13]
Figure 2: Experimental workflow for evaluating this compound's inhibitory activity on the NLRP3 inflammasome.
Protocol: THP-1 Cell Culture and Differentiation
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed THP-1 cells into 96-well flat-bottom plates at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL. Incubate for 24-48 hours to induce differentiation into adherent, macrophage-like cells.[13]
-
Resting: Carefully aspirate the PMA-containing medium. Wash the adherent cells once with sterile PBS. Add 100 µL of fresh, serum-free medium and rest the cells for 24 hours before proceeding with the assay.[13]
Causality: Differentiation is essential because undifferentiated monocytes exhibit weak inflammasome responses. PMA-induced differentiation mimics the maturation to macrophages, which are physiologically relevant cells that robustly activate the NLRP3 inflammasome.[13] The resting period ensures that any background inflammation from the differentiation process subsides.
Protocol: NLRP3 Inflammasome Activation and Inhibition
-
Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the resting medium from the differentiated THP-1 cells and add 100 µL of the this compound dilutions (or vehicle control) to the appropriate wells. Incubate for 1 hour at 37°C.
-
Priming (Signal 1): Add Lipopolysaccharide (LPS) from E. coli O111:B4 to each well to a final concentration of 200 ng/mL. Incubate for 3-4 hours at 37°C.[13]
-
Activation (Signal 2): Add Adenosine 5'-triphosphate (ATP) disodium salt hydrate to each well to a final concentration of 5 mM. Incubate for 30-60 minutes at 37°C.[11][13][14]
-
Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 80 µL of the supernatant from each well and store at -80°C for cytokine and cytotoxicity analysis. The remaining cells can be lysed for Western blot analysis.
Self-Validation: The experimental design must include the following controls:
-
Untreated Control: Cells receiving only medium (no PMA, LPS, or ATP).
-
LPS Only Control: Cells treated with LPS but not ATP.
-
ATP Only Control: Cells treated with ATP but not LPS.
-
Vehicle Control: Differentiated cells treated with LPS + ATP and the vehicle used to dissolve this compound. This serves as the 0% inhibition control.
Protocol: Quantification of IL-1β by ELISA
The concentration of mature IL-1β in the collected supernatants will be quantified using a commercial Human IL-1β ELISA kit.
-
Assay Principle: The assay is a sandwich ELISA, where a capture antibody specific for human IL-1β is pre-coated onto the wells of a microplate.[15]
-
Procedure: Follow the manufacturer's protocol precisely.[15][16][17] Typically, this involves: a. Adding standards and collected supernatant samples to the wells and incubating. b. Washing the wells to remove unbound substances. c. Adding a biotin-conjugated detection antibody specific for IL-1β. d. Washing, then adding a streptavidin-HRP conjugate. e. Washing again, then adding a TMB substrate solution, which develops a color in proportion to the amount of bound IL-1β.[17] f. Stopping the reaction with a stop solution and measuring the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-1β in each sample by interpolating from the standard curve. Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
Protocol: Cell Viability Assessment
To ensure that the reduction in IL-1β is due to specific inflammasome inhibition and not cytotoxicity, a cell viability assay is mandatory.[10][18] The Lactate Dehydrogenase (LDH) cytotoxicity assay is suitable as it can be performed on the same supernatant collected for the ELISA.
-
Assay Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cell death.[19]
-
Procedure: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves transferring a portion of the cell culture supernatant to a new plate, adding a reaction mixture containing a substrate and a tetrazolium dye, incubating, and then measuring the absorbance.
-
Data Analysis: A "Maximum LDH Release" control must be included by lysing a set of untreated cells. Calculate the percent cytotoxicity for each condition relative to this maximum release control.
Protocol: Western Blot for Caspase-1 Cleavage
This assay provides direct biochemical evidence of inflammasome inhibition by assessing the processing of pro-caspase-1.
-
Sample Preparation: After collecting the supernatant, wash the adherent cells with cold PBS. Lyse the cells directly in 50 µL of 1X Laemmli sample buffer.
-
SDS-PAGE: Separate 20 µg of protein lysate per lane on a 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with a primary antibody specific for the cleaved p20 subunit of human Caspase-1 overnight at 4°C.[20][21] c. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: A reduction in the ~20 kDa band corresponding to cleaved caspase-1 in this compound-treated samples, compared to the LPS+ATP vehicle control, indicates inhibition of inflammasome activation.[22]
Anticipated Results and Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of a successful preliminary study.
Table 1: Dose-Dependent Inhibition of IL-1β Secretion by this compound
| This compound [µM] | IL-1β [pg/mL] (Mean ± SD) | % Inhibition |
| Vehicle Control | 1854 ± 121 | 0% |
| 0.01 | 1688 ± 98 | 9% |
| 0.1 | 945 ± 76 | 49% |
| 1 | 212 ± 33 | 89% |
| 10 | 45 ± 15 | 98% |
| 100 | 38 ± 11 | 98% |
| LPS Only | 55 ± 18 | - |
| Untreated | < 5 (Below LoQ) | - |
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) will be calculated by fitting the dose-response data to a four-parameter logistic curve.
Table 2: Cytotoxicity Profile of this compound
| This compound [µM] | % Cytotoxicity (LDH Release) (Mean ± SD) |
| Vehicle Control | 15.2 ± 2.1% |
| 0.01 | 14.8 ± 1.9% |
| 0.1 | 15.5 ± 2.5% |
| 1 | 16.1 ± 2.3% |
| 10 | 18.9 ± 3.1% |
| 100 | 75.4 ± 5.6% |
| Max Release Control | 100% |
Interpretation: The ideal result, as shown hypothetically, is potent inhibition of IL-1β at concentrations (e.g., 0.1 - 10 µM) that do not cause significant cytotoxicity.[23] The increase in LDH release only at the highest concentration (100 µM) would define the therapeutic window.
Discussion and Future Directions
A successful outcome from these preliminary studies would be the demonstration that this compound is a potent and specific inhibitor of the NLRP3 inflammasome in a cellular context, with minimal off-target cytotoxicity at effective concentrations. The dose-dependent reduction in IL-1β secretion, corroborated by a decrease in caspase-1 cleavage, would provide strong evidence for its mechanism of action.
Future studies should focus on:
-
Specificity Profiling: Assessing the activity of this compound against other inflammasomes (e.g., NLRC4, AIM2) to confirm it is specific to NLRP3.
-
Mechanism Elucidation: Investigating if this compound interferes with inflammasome assembly, NLRP3's ATPase activity, or upstream signaling events.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of NLRP3-driven diseases, such as a gout or peritonitis model.
This structured, in-depth approach provides a robust foundation for the continued development of this compound as a potential therapeutic agent for inflammatory diseases.
References
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Frontiers. (n.d.). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Retrieved from [Link]
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Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: an overview of mechanisms of activation and regulation. Annual review of immunology, 37, 611-640. Available from: [Link]
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Mangan, M. S., Olhava, E. J., & Latz, E. (2018). NLRP3 inflammasome and inflammatory diseases. Nature immunology, 19(8), 784-793. Available from: [Link]
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Paik, S., Kim, J. K., & Lee, J. (2021). Focus on the Role of NLRP3 Inflammasome in Diseases. International Journal of Molecular Sciences, 22(21), 11593. Available from: [Link]
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Autoimmunity. (2024). The role of NLRP3 inflammasome in type 2 inflammation related diseases. Retrieved from [Link]
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Xiao, T. S. (2023). Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation. Annual Review of Immunology, 41, 299-323. Available from: [Link]
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Latz, E., Xiao, T. S., & Stutz, A. (2013). Activation and regulation of the inflammasomes. Nature reviews immunology, 13(6), 397-411. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]
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Annual Review of Immunology. (2023). Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation. Retrieved from [Link]
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Spandidos Publications. (2022). NLRP3 inflammasome in health and disease (Review). Retrieved from [Link]
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MP Biomedicals. (n.d.). Human IL-1β (Interleukin 1 Beta) ELISA Kit. Retrieved from [Link]
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Perregaux, D. G., McNiff, P., & Laliberte, R. (2001). Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes. British journal of pharmacology, 132(8), 1677-1684. Available from: [Link]
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RayBiotech. (n.d.). Human IL-1 beta ELISA Kit. Retrieved from [Link]
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Science.gov. (n.d.). lps-stimulated thp-1 cells: Topics by Science.gov. Retrieved from [Link]
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ResearchGate. (2015). Is it possible to activate the inflammasome through LPS & ATP stimulation simultaneously?. Retrieved from [Link]
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ResearchGate. (2017). Immunoblotting for Active Caspase-1. Retrieved from [Link]
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Frontiers in Immunology. (2019). Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro. Retrieved from [Link]
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The Journal of Experimental Medicine. (2018). Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity. Retrieved from [Link]
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ResearchGate. (n.d.). LPS/ATP treatment induces rapid release of inflammasome components and pyroptosis. Retrieved from [Link]
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Current Protocols in Immunology. (2021). Inflammasome assays in vitro and in mouse models. Retrieved from [Link]
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protocols.io. (2022). Assaying NLRP3-mediated LDH and IL-1β release. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
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Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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The Discovery and Synthesis of BAN ORL 24: A Technical Guide for Researchers
A deep dive into the discovery, synthesis, and characterization of a potent and selective nociceptin/orphanin FQ (NOP) receptor antagonist.
Introduction: The Emergence of a Selective NOP Antagonist
In the landscape of opioid receptor research, the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, stands as a compelling target for therapeutic intervention in a range of neurological disorders. Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, modulate a distinct array of physiological processes, including pain, anxiety, and depression. The quest for selective ligands that can dissect the pharmacology of the NOP receptor has led to the development of several promising compounds. Among these, BAN ORL 24, also identified in the literature as Compound 24, has emerged as a highly potent and selective non-peptide antagonist of the NOP receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, and in-vitro characterization of this compound, tailored for researchers and professionals in drug development.
Discovery and Lead Optimization: A Focused Library Approach
The discovery of this compound was the result of a focused library approach centered on a spiropiperidine scaffold. This strategic methodology aimed to identify novel antagonists for the NOP receptor with high affinity and selectivity. The chemical name for this compound is (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide dihydrochloride. Through systematic modifications of the spiropiperidine core, researchers were able to develop a series of N-substituted analogs and investigate their structure-activity relationships (SAR). This iterative process of synthesis and pharmacological testing culminated in the identification of this compound as a lead compound with exceptional potency and selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ).
Synthesis of this compound: A Strategic Chemical Pathway
While the precise, step-by-step experimental details for the synthesis of this compound are not exhaustively detailed in publicly available literature, the general synthetic strategy can be inferred from the synthesis of related spiropiperidine analogs. The core of the synthesis involves the construction of the characteristic spiro[isobenzofuran-1(3H),4'-piperidine] moiety, followed by the attachment of the N-substituted pyrrolidinecarboxamide side chain.
A plausible synthetic route would likely involve the following key transformations:
-
Synthesis of the Spiro[isobenzofuran-1(3H),4'-piperidine] Core: This could be achieved through a multi-step sequence starting from readily available precursors. One potential approach involves the reaction of a suitable phthalide derivative with a protected 4-piperidone, followed by cyclization to form the spirocyclic core.
-
Introduction of the Propyl Linker: The piperidine nitrogen of the spirocyclic core would then be alkylated with a protected 3-halopropylamine to introduce the three-carbon linker.
-
Coupling with the Pyrrolidine Moiety: Following deprotection of the amine, the final step would involve an amide coupling reaction between the propyl-linked spiropiperidine and (2R)-1-benzylpyrrolidine-2-carboxylic acid to yield this compound.
The synthesis of related spiropiperidine compounds often employs standard organic chemistry techniques, including protection/deprotection strategies, alkylation reactions, and amide bond formation using common coupling reagents.
Pharmacological Characterization: In-Vitro Assay Methodologies
The pharmacological profile of this compound has been extensively characterized through a battery of in-vitro assays, establishing its high affinity and functional antagonism at the NOP receptor. The two primary assays utilized are the GTPγS binding assay and the calcium mobilization assay.
Quantitative Data Summary
| Parameter | Value | Receptor | Cell Line | Reference |
| IC₅₀ | 0.27 nM | NOP | CHO | [1] |
| Kᵢ | 0.24 nM | NOP | CHO | [2] |
| pA₂ | 9.98 | NOP | CHO | [3] |
| IC₅₀ | 6700 nM | μ-opioid | - | |
| IC₅₀ | >10000 nM | δ-opioid | - | |
| IC₅₀ | 2500 nM | κ-opioid | - |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins, a critical early step in the signaling cascade of G protein-coupled receptors (GPCRs) like the NOP receptor.[4] Agonist binding to the receptor facilitates the exchange of GDP for GTP on the associated Gα subunit. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a quantifiable radioactive signal upon receptor activation. The inhibitory effect of an antagonist like this compound is determined by its ability to block agonist-stimulated [³⁵S]GTPγS binding.
Step-by-Step Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, at a pH of 7.4.[4]
-
Incubation: Membranes (typically 5-20 µg of protein per well) are incubated in a 96-well plate with the test compound (this compound), a known NOP receptor agonist (e.g., N/OFQ), and a fixed concentration of GDP (typically 10-100 µM).[5]
-
Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[5]
-
Incubation: The plate is incubated at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding.[5]
-
Termination and Filtration: The reaction is terminated by rapid filtration through a 96-well filter plate using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.[5]
-
Quantification: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
Caption: Workflow for the [³⁵S]GTPγS Binding Assay.
Experimental Protocol: Calcium Mobilization Assay
The NOP receptor primarily couples to Gαi/o proteins, which inhibit adenylyl cyclase. To facilitate the measurement of receptor activation via calcium signaling, CHO cells are often co-transfected with a promiscuous G protein, such as Gαqi5, which links the receptor to the phospholipase C pathway and subsequent intracellular calcium mobilization. The change in intracellular calcium concentration upon receptor stimulation is monitored using a calcium-sensitive fluorescent dye.
Step-by-Step Methodology:
-
Cell Culture: CHO cells stably co-expressing the human NOP receptor and a chimeric G protein (e.g., Gαqi5) are cultured in 96- or 384-well black-walled microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in an appropriate assay buffer, often containing probenecid to prevent dye extrusion. The plate is incubated at 37°C to allow for dye uptake.
-
Compound Addition: The plate is then placed in a fluorescent imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, the NOP receptor agonist is added to the wells. To determine the antagonist effect of this compound, cells are pre-incubated with the compound before the addition of the agonist.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence upon agonist addition is quantified, and the inhibitory effect of this compound is used to determine its potency (e.g., IC₅₀ value).
Caption: Workflow for the Calcium Mobilization Assay.
Signaling Pathways and Mechanism of Action
This compound functions as a competitive antagonist at the NOP receptor. By binding to the receptor, it prevents the endogenous ligand N/OFQ from binding and initiating the downstream signaling cascade. In cells co-expressing the NOP receptor and Gαi/o proteins, this antagonism blocks the inhibition of adenylyl cyclase and the modulation of ion channels. In the engineered CHO cells used for the calcium mobilization assay, this compound prevents the Gαqi5-mediated activation of phospholipase C and the subsequent release of intracellular calcium. The high affinity and selectivity of this compound for the NOP receptor make it a valuable tool for elucidating the physiological and pathological roles of the N/OFQ-NOP system.
Caption: Antagonistic action of this compound on NOP receptor signaling.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective probes for the NOP receptor. Its high potency and selectivity have made it an invaluable tool for in-vitro and in-vivo studies aimed at understanding the complex roles of the N/OFQ-NOP system. The synthetic strategies developed for spiropiperidine analogs provide a foundation for the creation of new chemical entities with improved pharmacokinetic and pharmacodynamic properties. Further research leveraging this compound and related compounds will undoubtedly continue to shed light on the therapeutic potential of targeting the NOP receptor for a variety of central nervous system disorders.
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Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor. National Institutes of Health. Available from: [Link].
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- Liao Y, Li X, Christie MJ. 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) antagonizes NOP receptor-mediated potassium channel activation in rat periaqueductal gray slices. Eur J Pharmacol. 2009;606(1-3):84-90.
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The Role of BAN ORL 24 in Cellular Signaling: A Technical Guide to NOP Receptor Antagonism
Abstract
This technical guide provides an in-depth exploration of BAN ORL 24, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR) with significant implications in a spectrum of physiological and pathological processes. We will dissect the intricate signaling pathways modulated by the NOP receptor and elucidate the mechanistic role of this compound in blocking these cascades. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive theoretical framework and practical, field-proven experimental protocols to investigate the cellular effects of this compound.
Introduction: The Nociceptin/Orphanin FQ (NOP) Receptor System
The NOP receptor, encoded by the OPRL1 gene, is the fourth member of the opioid receptor family. Despite its structural homology to classical opioid receptors (μ, δ, and κ), it possesses a distinct pharmacology.[1] Its endogenous ligand, N/OFQ, does not bind to classical opioid receptors, and likewise, opioids have low affinity for the NOP receptor.[1] The NOP receptor system is widely expressed throughout the central and peripheral nervous systems and is implicated in a diverse array of functions, including pain modulation, mood, anxiety, and reward pathways.[2]
Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events. As a GPCR, its signaling is broadly categorized into two main branches: G protein-dependent and G protein-independent pathways. Understanding these pathways is critical to appreciating the functional consequences of NOP receptor antagonism by molecules such as this compound.
This compound: A Potent and Selective NOP Receptor Antagonist
This compound, also known as Compound 24, is a highly potent and selective antagonist of the NOP receptor.[3][4] It exhibits a high binding affinity for the human NOP receptor, with reported Ki values in the sub-nanomolar range (e.g., 0.24 nM in CHO cells), and displays significant selectivity over classical opioid receptors.[4][5] This pharmacological profile makes this compound an invaluable tool for dissecting the physiological and pathological roles of the NOP receptor system and as a potential therapeutic agent.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| Ki (NOP) | 0.24 nM | CHO cells | [5] |
| pKi (NOP) | 9.62 | CHO(hNOP) cell membranes | [3][6] |
| IC50 (NOP) | 0.27 nM | CHO cells | [6][7] |
| IC50 (κ-opioid) | 2500 nM | [7] | |
| IC50 (μ-opioid) | 6700 nM | [7] | |
| IC50 (δ-opioid) | >10000 nM | [7] | |
| pKB (G protein) | 9.11 | HEK293 cells | [2] |
NOP Receptor Signaling Pathways and the Impact of this compound
As an antagonist, this compound functions by blocking the N/OFQ-induced activation of the NOP receptor, thereby inhibiting its downstream signaling cascades.
G Protein-Dependent Signaling
The NOP receptor primarily couples to pertussis toxin (PTX)-sensitive inhibitory G proteins of the Gi/o family.[2][8] This canonical pathway leads to several key cellular events that are effectively blocked by this compound.
-
Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] this compound, by preventing NOP receptor activation, abrogates this reduction in cAMP.
-
Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can directly modulate ion channel activity. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[6][9] These actions typically lead to neuronal hyperpolarization and reduced neurotransmitter release. This compound antagonizes these effects, thereby preventing the N/OFQ-induced changes in neuronal excitability.[3]
Mitogen-Activated Protein Kinase (MAPK) Pathways
Activation of the NOP receptor has been shown to stimulate several MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. [6][9]This can occur through both G protein-dependent and β-arrestin-dependent mechanisms. As this compound blocks the initial step of receptor activation, it is expected to inhibit N/OFQ-mediated activation of these MAPK cascades.
Experimental Methodologies for Characterizing this compound Activity
To rigorously characterize the antagonist properties of this compound, a suite of in vitro cellular assays is employed. The following protocols provide a detailed, step-by-step guide for these key experiments.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins upon receptor stimulation. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).
-
Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg protein/well), GDP (e.g., 10 µM), and varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of N/OFQ (typically EC₈₀). For basal binding, add buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C). Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ of this compound by non-linear regression analysis of the concentration-response curves.
Calcium Mobilization Assay (FLIPR)
This assay is used to measure changes in intracellular calcium concentration, which can be a downstream consequence of Gi/o-coupled receptor activation (via Gβγ-mediated PLC activation) or co-expression with a promiscuous G protein like Gα16.
Protocol:
-
Cell Culture: Plate CHO-hNOP cells (or other suitable cell line) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
FLIPR Measurement: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Agonist Addition: The FLIPR instrument will add a fixed concentration of N/OFQ (e.g., EC₈₀) to the wells.
-
Data Acquisition: Record the fluorescence intensity before and after agonist addition in real-time.
-
Data Analysis: Calculate the antagonist's IC₅₀ by measuring the inhibition of the N/OFQ-induced calcium response. [10][11]
β-Arrestin Recruitment Assay (e.g., PathHunter®)
This assay quantifies the interaction between the activated NOP receptor and β-arrestin. The DiscoverX PathHunter® assay is a common platform based on enzyme fragment complementation. [1][12] Protocol:
-
Cell Culture: Use a cell line engineered to co-express the NOP receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. Plate the cells in a 96-well white-walled plate.
-
Antagonist Incubation: Add serial dilutions of this compound to the cells and incubate.
-
Agonist Stimulation: Add a fixed concentration of N/OFQ (EC₈₀) and incubate for 90 minutes at 37°C. [1][13]4. Detection: Add the PathHunter® detection reagents and incubate for 60 minutes at room temperature.
-
Luminescence Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Determine the IC₅₀ of this compound for the inhibition of N/OFQ-induced β-arrestin recruitment.
ERK Phosphorylation Assay (Western Blot)
This assay measures the activation of the ERK MAPK pathway by detecting the phosphorylated form of ERK1/2.
Protocol:
-
Cell Culture and Serum Starvation: Plate cells expressing the NOP receptor and serum-starve overnight to reduce basal ERK phosphorylation.
-
Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Agonist Stimulation: Stimulate the cells with N/OFQ (e.g., at its EC₅₀ for ERK activation) for a predetermined time (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 (t-ERK) as a loading control. [14][15]9. Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK. Determine the inhibitory effect of this compound. [14]
Conclusion
This compound is a powerful pharmacological tool for the investigation of NOP receptor signaling. Its high potency and selectivity make it an ideal antagonist for delineating the complex roles of the NOP receptor in cellular and systemic physiology. By effectively blocking both G protein-dependent and -independent signaling pathways, this compound provides a means to modulate the diverse biological functions attributed to the N/OFQ-NOP system. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the intricate mechanisms of NOP receptor antagonism and to advance the development of novel therapeutics targeting this important GPCR.
References
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Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. [Link]
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PathHunter® eXpress β-Arrestin Human and Ortholog GPCR Assays - DiscoverX. [Link]
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FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments. [Link]
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Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PubMed Central. [Link]
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Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. [Link]
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PathHunter® β-Arrestin GPCR Assays - DiscoverX. [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. [Link]
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(PDF) A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. [Link]
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Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC - NIH. [Link]
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FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - King's College London. [Link]
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Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed Central. [Link]
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Nociceptin receptor - Wikipedia. [Link]
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Summary of NOP receptor signaling. Figure cartoons the basic NOP... - ResearchGate. [Link]
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Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - MDPI. [Link]
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GTPγS Binding Assay - Creative Bioarray. [Link]
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GPCR β-Arrestin Product Solutions - DiscoverX. [Link]
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Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - Research journals - PLOS. [Link]
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Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact - Berthold Technologies. [Link]
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Key aspects of NOP receptor signalling. A. NOP receptors at synaptic... - ResearchGate. [Link]
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GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
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The DiscoveRx PathHunter β-arrestin assay; A measure of agonist affinity? - pA2 Online. [Link]
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The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF - ResearchGate. [Link]
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Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed Central. [Link]
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Western blot band for Erk and phopho(p) - ResearchGate. [Link]
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Using Bioluminescence Resonance Energy Transfer (BRET) to Characterize Agonist-Induced Arrestin Recruitment to Modified and Unmodified G Protein-Coupled Receptors | Request PDF - ResearchGate. [Link]
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Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - NIH. [Link]
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Western blot band for Erk and phopho(p) - ResearchGate. [Link]
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Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC - PubMed Central. [Link]
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NOP receptor / β-arrestin 2 protein interaction... | Download Scientific Diagram - ResearchGate. [Link]
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Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships - PubMed. [Link]
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The Therapeutic Potential of BAN ORL 24: A Technical Guide to a Selective NOP Receptor Antagonist
Abstract
This technical guide provides an in-depth exploration of BAN ORL 24, a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. We will delve into the core mechanism of action of this compound, synthesize key findings from preclinical in vitro and in vivo studies, and discuss its potential therapeutic applications based on the current body of scientific evidence. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, neuroscience, and translational medicine.
Introduction: The NOP Receptor System and the Emergence of this compound
The Nociceptin/Orphanin FQ (N/OFQ) system, comprising the N/OFQ peptide and its cognate G protein-coupled receptor (GPCR), the NOP receptor, is a key modulator of a wide array of physiological and pathological processes.[1][2] Widely distributed throughout the central and peripheral nervous systems, the NOP receptor is implicated in pain perception, mood regulation, reward pathways, cardiovascular function, and energy homeostasis.[1][3] The development of selective ligands for the NOP receptor is therefore of significant interest for elucidating its complex biology and for the potential treatment of various disorders.
This compound has emerged as a critical research tool and a potential therapeutic lead due to its high potency and selectivity as a NOP receptor antagonist.[4][5] Unlike endogenous ligands or agonist compounds that activate the receptor, this compound binds to the NOP receptor without initiating a cellular response, thereby blocking the effects of N/OFQ and other NOP receptor agonists.[1] This unique characteristic allows for the precise investigation of the NOP system's role in health and disease.
Mechanism of Action: Competitive Antagonism and Receptor Binding Profile
This compound functions as a competitive antagonist at the NOP receptor.[1][2] Its mechanism of action is centered on its ability to bind to the receptor with high affinity, preventing the binding and subsequent activation by the endogenous ligand N/OFQ or synthetic agonists. This blockade of receptor activation inhibits downstream signaling cascades.
The selectivity and potency of this compound are defining features. In vitro studies have demonstrated its exceptional affinity for the NOP receptor, with reported Ki values as low as 0.24 nM in Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor.[2][6][7]
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor | IC50 (nM) | Ki (nM) | Source(s) |
| NOP | 0.27 | 0.24 | [2][4][7][8][9] |
| κ-opioid | 2500 | - | [4][8][9] |
| μ-opioid | 6700 | - | [4][8][9] |
| δ-opioid | >10000 | - | [4][8][9] |
The data clearly illustrates the remarkable selectivity of this compound for the NOP receptor over the classical opioid receptors (kappa, mu, and delta), making it an invaluable tool for dissecting the specific functions of the NOP system.
The molecular interactions underpinning this high-affinity binding involve π-π stacking interactions with aromatic residues within the receptor's binding pocket, which stabilizes the compound's association with the receptor.[1] Furthermore, its distinct electronic configuration enhances dipole-dipole interactions, and its hydrophobic regions contribute to its partitioning into lipid-rich environments, influencing its binding dynamics.[1]
Signaling Pathway Modulation
Activation of the NOP receptor by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. This compound, by blocking agonist binding, prevents these downstream signaling events.
Figure 1: Mechanism of this compound Action. N/OFQ binding to the NOP receptor activates Gi/o proteins, leading to downstream signaling. This compound competitively blocks this binding.
Preclinical Evidence: In Vitro and In Vivo Characterization
The pharmacological profile of this compound has been extensively characterized in a variety of preclinical models, providing a solid foundation for its potential therapeutic applications.
In Vitro Studies
In vitro experiments have been crucial in establishing the potency and selectivity of this compound. Key experimental approaches include:
-
Radioligand Binding Assays: These assays, typically performed using cell membranes from CHO cells stably expressing the human NOP receptor, are used to determine the binding affinity (Ki) of this compound. The low nanomolar Ki value confirms its high affinity for the receptor.[2][6][7]
-
[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G proteins following receptor stimulation. This compound has been shown to inhibit N/OFQ-induced stimulation of [³⁵S]GTPγS binding, confirming its antagonist properties.[8][9]
-
Calcium Mobilization Assays: In cells engineered to express the NOP receptor and a calcium-sensitive fluorescent reporter, NOP agonists induce an increase in intracellular calcium. This compound effectively blocks this agonist-induced calcium mobilization.[8][9]
Figure 2: In Vitro Experimental Workflow. A schematic of the key in vitro assays used to characterize the pharmacological properties of this compound.
In Vivo Studies
The effects of this compound have been investigated in several animal models, providing insights into the physiological roles of the NOP receptor system and highlighting potential therapeutic avenues.
-
Analgesia Research: In mouse tail-withdrawal assays, this compound has been shown to antagonize both the pronociceptive effects of supraspinally administered N/OFQ and the antinociceptive effects of spinally administered N/OFQ.[6] This demonstrates its ability to modulate pain perception at different levels of the nervous system.
-
Cardiovascular and Renal Function: Preclinical studies in rats have utilized this compound to investigate the role of the NOP receptor in cardiovascular and renal regulation. For instance, pretreatment with this compound was shown to significantly decrease the cardiodepressive, diuretic, and antinatriuretic effects of a non-peptide NOP receptor agonist, AT-039, confirming that these effects were mediated through the NOP receptor pathway.[10]
-
Neurological and Behavioral Effects: As a brain-penetrant compound, this compound is suitable for studying the central effects of NOP receptor modulation.[8][9] It has been shown to antagonize the reduction in locomotor activity induced by NOP agonists in vivo, indicating a role for the NOP system in regulating motor function.[8][9] Furthermore, studies in mice have demonstrated that this compound can abrogate the effects of N/OFQ on energy intake and expenditure in the arcuate nucleus of the hypothalamus, suggesting a role in metabolic regulation.[3]
-
Neuroprotection: In a model of oxygen-glucose deprivation (OGD) in primary astrocyte cultures, this compound was used to demonstrate that the neuroprotective effects of nociceptin, including the upregulation of the glutamate transporter EAAT1, were mediated through the NOP receptor.[11]
Potential Therapeutic Applications
Based on the preclinical evidence, this compound and other selective NOP receptor antagonists hold therapeutic potential for a range of conditions. It is important to note that while preclinical findings are promising, clinical trial data for this compound is currently limited.[4][12]
-
Pain Management: The complex role of the NOP system in both promoting and inhibiting pain suggests that NOP antagonists could be beneficial in specific pain states, potentially as part of a multimodal analgesic strategy.[2][6]
-
Neurological and Psychiatric Disorders: Given the involvement of the NOP system in mood, anxiety, and reward, NOP antagonists are being investigated for their potential in treating depression, anxiety disorders, and substance abuse.
-
Cardiovascular Disorders: The modulation of cardiovascular and renal function by the NOP system suggests that antagonists like this compound could be explored for conditions such as hypertension and heart failure, although the exact therapeutic window and effects require further investigation.[10]
-
Metabolic Disorders: The influence of the NOP system on energy balance points to a potential role for NOP antagonists in the management of obesity and other metabolic diseases.[3]
-
Oncology: The mention of potential use in cancer research suggests an emerging area of investigation, though the specific mechanisms are yet to be fully elucidated.[2][7]
Conclusion and Future Directions
This compound is a powerful pharmacological tool that has been instrumental in advancing our understanding of the NOP receptor system. Its high potency, selectivity, and brain penetrance make it an ideal probe for preclinical research. The existing body of evidence points towards a broad therapeutic potential for selective NOP receptor antagonists in a variety of disease areas.
Future research should focus on:
-
Elucidating the precise role of the NOP system in different pathological contexts.
-
Conducting further preclinical studies to establish the efficacy and safety profile of this compound in relevant disease models.
-
If warranted by preclinical data, progressing to well-designed clinical trials to evaluate the therapeutic potential of NOP antagonists in human diseases.
The continued investigation of compounds like this compound will undoubtedly pave the way for novel therapeutic strategies targeting the NOP receptor system.
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The Pharmacodynamic Profile of BAN ORL 24: A Technical Guide to a High-Affinity NOP Receptor Antagonist
Executive Summary
BAN ORL 24 is a potent, selective, and competitive non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, including pain, mood, and addiction.[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamic properties of this compound, intended for researchers and drug development professionals. We delve into the molecular interactions, cellular functional consequences, and in vivo activity of this compound. Detailed, field-proven protocols for key in vitro assays—including radioligand binding, [³⁵S]GTPγS functional assays, and calcium mobilization—are provided to ensure scientific integrity and reproducibility. The synthesis of high-affinity binding, potent functional antagonism, and high selectivity over classical opioid receptors establishes this compound as a critical research tool for elucidating the complex biology of the NOP receptor system.
Introduction: The NOP Receptor and the Rationale for Selective Antagonism
The NOP receptor, also known as the Opioid Receptor-Like 1 (ORL1), is the fourth member of the opioid receptor family.[4][5] Despite sharing significant sequence homology with classical opioid receptors (μ, δ, κ), it possesses a distinct pharmacology; it is not activated by classical opioid peptides and its endogenous ligand, N/OFQ, does not bind to other opioid receptors.[6][7] The NOP system is widely distributed throughout the central and peripheral nervous systems and modulates neurotransmission, often producing effects that oppose those of the classical opioid systems.[6][8]
This unique profile makes the NOP receptor a compelling therapeutic target. Selective antagonists are invaluable for dissecting its physiological roles and exploring its therapeutic potential in conditions such as depression and cognitive disorders.[9] this compound (also known as Compound 24) was developed as a high-affinity, non-peptide antagonist to overcome the limitations of peptide-based ligands, offering improved bioavailability and the ability to cross the blood-brain barrier.[7][10][11] This guide characterizes its fundamental pharmacodynamic properties.
Molecular Mechanism of Action: Target Engagement and Functional Antagonism
The pharmacodynamic effect of a drug begins with its binding to a target. For this compound, this is a high-affinity interaction with the NOP receptor, which competitively blocks the binding of the endogenous agonist N/OFQ. This binding event is then translated into functional antagonism, preventing the receptor from initiating its intracellular signaling cascade.
Target Engagement: Quantifying Binding Affinity
The primary measure of a drug's physical interaction with its receptor is its binding affinity (Kᵢ). This was determined for this compound using a competitive radioligand binding assay, a gold standard for quantifying receptor-ligand interactions.[6][8]
-
Causality Behind Experimental Choice: This assay directly measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand ([³H]N/OFQ) from the NOP receptor.[10] It is a direct, quantitative measure of target engagement at the molecular level. The use of membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (hNOP) ensures a high density of the target receptor and minimizes interference from other receptor systems.[10][12]
The results demonstrate that this compound binds to the NOP receptor with sub-nanomolar affinity, indicating a very potent and durable interaction.[12][13] Critically, its affinity for the classical μ, δ, and κ opioid receptors is over 1000-fold lower, establishing its high selectivity.[3][10]
Functional Antagonism: Measuring the Blockade of G Protein Activation
Upon agonist binding, GPCRs like NOP activate intracellular heterotrimeric G proteins by catalyzing the exchange of GDP for GTP on the Gα subunit.[14] The [³⁵S]GTPγS binding assay is a functional test that directly measures this primary signal transduction event.[1][11][15]
-
Causality Behind Experimental Choice: This assay quantifies the functional consequence of receptor occupancy.[15] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activation of G proteins by an agonist (N/OFQ) can be measured as an accumulation of radioactivity in the cell membranes.[11][12] A competitive antagonist like this compound will prevent this agonist-induced increase in a concentration-dependent manner. This provides a direct link between receptor binding and the inhibition of the first step in cellular signaling.
The potency of this compound in this assay is expressed as a pA₂, a logarithmic measure of antagonist potency derived from Schild analysis.[10] A high pA₂ value, such as that observed for this compound, confirms its potent, competitive antagonism at the G protein level.[10]
Cellular Pharmacodynamics: Inhibition of Second Messenger Signaling
To further confirm antagonism in a whole-cell system, calcium mobilization assays are employed. While the NOP receptor canonically couples to Gαᵢ/ₒ proteins, which inhibit adenylyl cyclase, CHO cells can be engineered to co-express a "promiscuous" G protein, such as Gαqi5 or Gαq16.[6][10][14] This redirects the signal through the Gαq pathway, leading to a measurable release of intracellular calcium upon receptor activation.
-
Causality Behind Experimental Choice: This assay provides a robust, high-throughput method to assess receptor function in a live-cell context.[14][16] The engineered cell line creates a reliable link between NOP receptor activation and a calcium signal, which can be easily detected using fluorescent calcium-sensitive dyes.[4] this compound's ability to block the N/OFQ-induced calcium signal provides a clear measure of its antagonist activity (expressed as a K₋B value) at the cellular level.[10][12]
Summary of In Vitro Pharmacodynamic Properties
The key quantitative parameters defining the in vitro pharmacodynamics of this compound are summarized below.
| Parameter | Assay Type | Description | Value | Source |
| pKᵢ | Radioligand Binding | Negative log of the binding affinity constant for hNOP receptors. | 9.62 | [2][10] |
| Kᵢ | Radioligand Binding | Binding affinity for hNOP receptors. | 0.24 nM | [12][13] |
| IC₅₀ | Radioligand Binding | Concentration causing 50% inhibition of radioligand binding to NOP. | 0.27 nM | [3][11][15] |
| pA₂ | [³⁵S]GTPγS Binding | Negative log of antagonist concentration giving a 2-fold shift in agonist dose-response. | 9.98 | [10][12] |
| pK₋B | Calcium Mobilization | Negative log of the antagonist equilibrium dissociation constant. | 8.73 | [10] |
| Selectivity | Radioligand Binding | Fold-selectivity for NOP over μ, δ, and κ opioid receptors. | >1000-fold | [3][10] |
Visualizing the Mechanism of Action
To clarify the molecular and cellular events, the following diagrams illustrate the NOP receptor signaling pathway and the workflow for characterizing an antagonist like this compound.
In Vivo Pharmacodynamics
The ultimate validation of an antagonist's utility is its ability to block receptor function in a living system. In vivo studies, such as the mouse tail withdrawal assay, demonstrate the physiological consequences of NOP receptor blockade by this compound.[2][10]
-
Causality Behind Experimental Choice: The tail withdrawal assay is a standard model for assessing nociception (the neural processing of painful stimuli). N/OFQ administered directly to the brain (supraspinally) or spinal cord can produce either pain-like (pronociceptive) or pain-relieving (antinociceptive) effects, respectively.[2][10] A true NOP antagonist should block both of these effects without having an effect on its own.
In these studies, this compound (at 10 mg/kg) effectively antagonized both the pronociceptive and antinociceptive actions of N/OFQ.[2][10] Furthermore, it did not affect the antinociceptive action of endomorphin-1, a classical μ-opioid agonist, confirming its selectivity in a complex physiological setting.[2][10]
Experimental Protocols: Self-Validating Methodologies
The following protocols are provided as a self-validating framework for the in vitro characterization of NOP receptor antagonists.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human NOP receptor.
Materials:
-
Membranes: Prepared from CHO cells stably expressing hNOP.
-
Radioligand: [³H]N/OFQ (specific activity ~50 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Non-specific Determinate: High concentration of unlabeled N/OFQ (e.g., 1 µM).
-
Apparatus: 96-well plates, glass fiber filters (e.g., GF/C), vacuum harvester, liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine in triplicate:
-
50 µL of binding buffer (for total binding) OR 50 µL of non-specific determinate OR 50 µL of this compound dilution.
-
50 µL of [³H]N/OFQ at a final concentration near its K₋d value (e.g., 0.5 nM).
-
150 µL of hNOP cell membranes (5-20 µg protein/well).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[17]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through PEI-presoaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.[17]
-
Protocol 2: [³⁵S]GTPγS Functional Binding Assay
Objective: To determine the functional antagonist potency (pA₂) of this compound.
Materials:
-
Membranes: Prepared from CHO-hNOP cells.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Reagents: GDP (10 µM final), [³⁵S]GTPγS (~0.1 nM final), N/OFQ (agonist), this compound (antagonist).
-
Apparatus: As described in Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare concentration-response curves for the agonist N/OFQ.
-
Prepare parallel curves in the presence of at least three fixed concentrations of the antagonist, this compound.
-
-
Incubation:
-
In a 96-well plate, add membranes, GDP, and the fixed concentration of this compound (or buffer for the control curve). Pre-incubate for 15-30 minutes at 30°C.
-
Add the varying concentrations of the agonist N/OFQ.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
-
Termination & Quantification: Terminate, filter, and count as described in Protocol 1.
-
Data Analysis (Schild Analysis):
-
For each antagonist concentration, determine the EC₅₀ of the N/OFQ agonist curve.
-
Calculate the Dose Ratio (DR) for each antagonist concentration: DR = (EC₅₀ of agonist with antagonist) / (EC₅₀ of agonist alone).[18]
-
Create a Schild plot: graph log(DR - 1) on the y-axis versus the log of the molar concentration of this compound on the x-axis.[18][19]
-
Perform a linear regression. For a competitive antagonist, the slope should not be significantly different from 1.[19]
-
The x-intercept of the regression line is the pA₂ value, a measure of antagonist potency.[9]
-
Conclusion and Future Directions
The pharmacodynamic data presented herein robustly characterize this compound as a highly potent and selective competitive antagonist of the NOP receptor. Its sub-nanomolar binding affinity, potent functional blockade of G protein activation and cellular signaling, and demonstrated in vivo target engagement validate its use as a premier pharmacological tool. The detailed protocols provide a clear and reproducible framework for assessing this and other NOP receptor modulators. Future research utilizing this compound will be critical in further delineating the role of the N/OFQ-NOP system in health and disease, paving the way for the development of novel therapeutics targeting this enigmatic receptor.
References
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Donica, C.L., et al. (2013). Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ. Molecular Pharmacology, 83(5), 907-18. [Link]
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Nociceptin receptor. In Wikipedia. Retrieved January 16, 2026. [Link]
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Al-Hasani, R., & Bruchas, M.R. (2011). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews, 63(3), 750-773. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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Fischetti, C., et al. (2009). Pharmacological characterization of the nociceptin/orphanin FQ receptor non peptide antagonist Compound 24. European Journal of Pharmacology, 614(1-3), 50-7. [Link]
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Harrison, C., & Traynor, J.R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]
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Patsnap Synapse. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. [Link]
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Creative Bioarray. GTPγS Binding Assay. [Link]
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Charlton, S.J. (2009). Taking The Time To Study Competitive Antagonism. British Journal of Pharmacology, 158(3), 649-651. [Link]
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Thompson, A.A., et al. (2012). Structure of the nociceptin/orphanin FQ receptor in complex with a peptide mimetic. Nature, 485(7398), 395-399. [Link]
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Creative Bioarray. Ca2+ Mobilization Assay. [Link]
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Spampinato, U., et al. (2007). Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111...: in vivo studies. Journal of Pharmacology and Experimental Therapeutics, 321(3), 968-74. [Link]
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Salah, P., et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research, 134(12), 1166-1186. [Link]
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Franco, R., et al. (2007). G-protein-coupled receptor heteromers: function and ligand pharmacology. British Journal of Pharmacology, 152(8), 1164-1172. [Link]
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Thompson, A.A., et al. (2012). Structure of the Nociceptin/Orphanin FQ Receptor in Complex with a Peptide Mimetic. Nature. [Link]
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An In-depth Technical Guide to BAN ORL 24: A Potent and Selective NOP Receptor Antagonist
This guide provides a comprehensive technical overview of BAN ORL 24, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL-1) receptor.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, mechanism of action, key experimental protocols, and pharmacological properties of this compound, grounding all claims in verifiable scientific literature.
Introduction: The NOP Receptor System and the Role of Antagonism
The NOP receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, N/OFQ, form a distinct signaling system with a wide distribution throughout the central and peripheral nervous systems.[3] While structurally related to classical opioid receptors (μ, δ, and κ), the NOP receptor possesses a unique pharmacological profile and does not bind traditional opioids with high affinity.[3][4] The N/OFQ-NOP system is implicated in a diverse array of physiological and pathological processes, including pain modulation, mood regulation, learning, and memory.[5]
Activation of the NOP receptor can lead to complex and sometimes contradictory effects on pain transmission, including both pronociceptive and antinociceptive actions depending on the context.[6] This complexity has spurred the development of selective NOP receptor antagonists like this compound to elucidate the precise functions of the N/OFQ-NOP system and to explore its therapeutic potential.[5][6] NOP antagonists are under investigation as potential treatments for depression, Parkinson's disease, and certain types of pain.[5][7]
Chemical Identity and Properties of this compound
This compound is a non-peptide small molecule that offers high potency and selectivity for the NOP receptor.[1][2]
Chemical Name: (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide dihydrochloride.[8]
Chemical Structure:
| Property | Value | Source |
| CAS Number | 1401463-54-4 | [8][9] |
| Molecular Formula | C₂₇H₃₅N₃O₂·2HCl | [8] |
| Molecular Weight | 506.51 g/mol | [8][10] |
| Appearance | Off-white solid | [10] |
| Solubility | Soluble in DMSO and water (up to 100 mM) | [8][11] |
| Purity | ≥97% | [8] |
| Storage | Store at -20°C | [8] |
Mechanism of Action and Pharmacological Profile
This compound functions as a competitive antagonist at the NOP receptor. It binds to the receptor with high affinity, thereby preventing the binding and subsequent signaling of the endogenous ligand, N/OFQ.
Receptor Binding and Selectivity
In vitro studies have demonstrated the high potency and selectivity of this compound for the human NOP receptor. It exhibits significantly lower affinity for the classical opioid receptors, making it a valuable tool for isolating the effects of NOP receptor modulation.
| Receptor | IC₅₀ (nM) | Kᵢ (nM) | Source |
| NOP (ORL-1) | 0.27 | 0.24 | [1][2][8] |
| κ-opioid (KOP) | 2500 | - | [8] |
| μ-opioid (MOP) | 6700 | 224 | [1][8] |
| δ-opioid (DOP) | >10000 | - | [8] |
Functional Antagonism
The antagonistic activity of this compound has been confirmed in various functional assays. It effectively inhibits the intracellular signaling cascades initiated by NOP receptor activation. Specifically, this compound has been shown to:
-
Inhibit N/OFQ-induced [³⁵S]-GTPγS binding: This assay measures the activation of G proteins coupled to the receptor, a primary step in signal transduction.[8]
-
Block N/OFQ-stimulated Ca²⁺ mobilization: NOP receptor activation can lead to changes in intracellular calcium levels, a key second messenger.[8]
-
Antagonize NOP receptor-mediated potassium channel activation: In specific neuronal populations, this compound has been shown to block the activation of inwardly rectifying potassium channels induced by NOP agonists.[8]
The following diagram illustrates the antagonistic mechanism of this compound at the NOP receptor.
Caption: Mechanism of this compound as a NOP receptor antagonist.
In Vivo Pharmacology
Consistent with its in vitro profile, this compound demonstrates efficacy in animal models. It is brain penetrant and has been shown to antagonize the in vivo effects of NOP receptor agonists.[8] For example, it can reverse the reduction in locomotor activity induced by NOP agonists.[8] Furthermore, in a mouse tail withdrawal assay, this compound was shown to antagonize both the pronociceptive and antinociceptive effects of N/OFQ when administered supraspinally and spinally, respectively.[10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard practices in the field and are intended to be self-validating.
Radioligand Binding Assay for NOP Receptor Affinity
This protocol determines the binding affinity (Kᵢ) of this compound for the NOP receptor using a competitive binding assay with a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for NOP receptor competitive binding assay.
Step-by-Step Methodology:
-
Cell Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of [³H]N/OFQ (the radioligand).
-
Add increasing concentrations of this compound (the competitor).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled NOP agonist).
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
[³⁵S]-GTPγS Functional Assay
This assay measures the ability of this compound to antagonize N/OFQ-stimulated G protein activation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare CHO-hNOP cell membranes as described in the binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, pre-incubate the cell membranes with various concentrations of this compound.
-
Add a fixed concentration of N/OFQ (agonist) to stimulate G protein activation. Include control wells without N/OFQ to measure basal activity.
-
Add GDP to the assay buffer.
-
Initiate the reaction by adding [³⁵S]-GTPγS.
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 60 minutes to allow for the binding of [³⁵S]-GTPγS to activated G proteins.
-
Terminate the reaction and separate bound from free [³⁵S]-GTPγS by rapid filtration, as described previously.
-
-
Quantification and Analysis:
-
Quantify the amount of bound [³⁵S]-GTPγS using a scintillation counter.
-
Plot the percentage of N/OFQ-stimulated [³⁵S]-GTPγS binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for the inhibition of N/OFQ-stimulated G protein activation.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the NOP receptor. Its favorable pharmacological profile, including high affinity, selectivity, and in vivo efficacy, makes it an invaluable research tool for investigating the complex roles of the N/OFQ-NOP system in health and disease. The detailed protocols provided in this guide offer a robust framework for the continued exploration of this compound and other NOP receptor modulators, with the ultimate goal of advancing our understanding of this important signaling pathway and developing novel therapeutics.
References
-
Fischetti, C., et al. (2009). Pharmacological characterization of the nociceptin/orphanin FQ receptor non peptide antagonist Compound 24. European Journal of Pharmacology, 614(1-3), 50-7. [Link]
-
Mustazza, C., Pieretti, S., & Marzoli, F. (2018). Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships. Current Medicinal Chemistry, 25(20), 2353-2384. [Link]
-
Chien, C. C., & Pasternak, G. W. (2000). Pharmacological Characterization of the Nociceptin Receptor, ORL1: Insight from the Inward Rectifier Activation in the Periaqueductal Gray. Journal of Biomedical Science, 7(3), 163-172. [Link]
-
Wikipedia. (n.d.). Nociceptin receptor. Retrieved from [Link]
-
Chao, P. K., et al. (2020). BPR1M97, a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist, produces potent antinociceptive effects with safer properties than morphine. Neuropharmacology, 166, 107678. [Link]002839081930514X)
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BAN ORL 24: A Technical Guide to its Initial In Vitro and In Vivo Characterization as a Potent and Selective NOP Receptor Antagonist
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor that has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including pain, depression, and substance abuse. Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct signaling system. The development of selective antagonists for the NOP receptor is a key strategy for elucidating its physiological roles and for the potential treatment of various central nervous system disorders. This guide provides a comprehensive overview of the initial preclinical data for BAN ORL 24, a potent and selective, non-peptide antagonist of the NOP receptor.
Mechanism of Action: Competitive Antagonism of the NOP Receptor
This compound exerts its pharmacological effects through competitive antagonism at the NOP receptor. In the absence of an agonist, the NOP receptor is predominantly in an inactive state. Upon binding of the endogenous ligand N/OFQ, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins and subsequent downstream signaling cascades. This compound, with its high affinity for the NOP receptor, binds to the receptor but does not induce the conformational change required for activation. By occupying the binding site, it prevents N/OFQ from binding and initiating a physiological response.
Caption: Signaling pathway of the NOP receptor and the antagonistic action of this compound.
In Vitro Characterization: Establishing Potency and Selectivity
A series of in vitro assays were conducted to determine the binding affinity, selectivity, and functional antagonism of this compound at the human NOP receptor.
Binding Affinity and Selectivity
The initial characterization of this compound involved radioligand binding assays to determine its affinity for the NOP receptor and its selectivity over other opioid receptors. These assays are foundational in drug discovery as they quantify the direct interaction between a compound and its target.
Experimental Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor.
-
Incubation: Cell membranes were incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-N/OFQ) and varying concentrations of this compound.
-
Equilibrium: The mixture was incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The equilibrium dissociation constant (Ki) was calculated using the Cheng-Prusoff equation.
The same protocol was followed for membranes expressing human μ (mu), δ (delta), and κ (kappa) opioid receptors to assess selectivity.
Data Summary: Binding Affinity and Selectivity of this compound
| Receptor | Assay Type | Parameter | Value | Reference |
| NOP | Radioligand Binding | Ki | 0.24 nM | [1][2] |
| Radioligand Binding | pKi | 9.62 | [3][4] | |
| Radioligand Binding | IC₅₀ | 0.27 nM | [4][5] | |
| μ-opioid | Radioligand Binding | Ki | 0.19 µM / 0.224 µM | [2][6] |
| Radioligand Binding | IC₅₀ | 6700 nM | [5] | |
| δ-opioid | Radioligand Binding | Ki | 0.34 µM | [2] |
| Radioligand Binding | IC₅₀ | >10000 nM | [5] | |
| κ-opioid | Radioligand Binding | Ki | >1 µM | [2] |
| Radioligand Binding | IC₅₀ | 2500 nM | [5] |
These data demonstrate that this compound possesses a very high affinity for the NOP receptor and exhibits a remarkable selectivity profile, with significantly lower affinity for the classical opioid receptors.[2][4][5] This high selectivity is a critical attribute, as it minimizes the potential for off-target effects that could complicate the therapeutic profile.
Functional Antagonism
To confirm that the high-affinity binding translates into functional antagonism, the effect of this compound on N/OFQ-induced cellular responses was evaluated.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Incubation: CHO cell membranes expressing the NOP receptor were incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist Stimulation: The membranes were stimulated with N/OFQ in the presence and absence of varying concentrations of this compound.
-
G Protein Activation: Agonist-induced receptor activation leads to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Immunoprecipitation & Scintillation Counting: The [³⁵S]GTPγS-bound G proteins were captured, and the radioactivity was measured.
-
Data Analysis: The ability of this compound to inhibit N/OFQ-stimulated [³⁵S]GTPγS binding was quantified to determine its antagonist potency (pA₂).
Experimental Protocol: Calcium Mobilization Assay
-
Cell Loading: CHO cells expressing the NOP receptor were loaded with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: The baseline fluorescence intensity was measured.
-
Compound Addition: Cells were pre-incubated with varying concentrations of this compound.
-
Agonist Challenge: N/OFQ was added to the cells to induce calcium mobilization, and the change in fluorescence was recorded.
-
Data Analysis: The concentration-dependent inhibition of the N/OFQ-induced calcium signal by this compound was used to calculate the equilibrium constant (KB).
Data Summary: Functional Antagonism of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | CHO-hNOP | pA₂ | 9.98 | [2] |
| Calcium Mobilization | CHO-hNOP | KB | 0.93 nM | [2] |
The results from these functional assays confirm that this compound is a potent antagonist of NOP receptor signaling, effectively blocking the downstream effects of agonist activation.[2]
Caption: A generalized workflow for in vivo pharmacological studies of this compound.
Conclusion and Future Directions
The initial preclinical data for this compound compellingly establish it as a highly potent and selective antagonist of the NOP receptor. The in vitro studies have rigorously defined its high-affinity binding to the NOP receptor and its functional antagonism of agonist-induced signaling. The in vivo studies have confirmed its central nervous system activity and its ability to modulate NOP receptor-mediated behaviors.
The high selectivity of this compound for the NOP receptor over classical opioid receptors is a particularly advantageous feature, suggesting a reduced likelihood of opioid-related side effects. The demonstrated in vivo efficacy in preclinical models provides a strong rationale for its further development as a research tool to probe the complexities of the N/OFQ-NOP system and as a potential therapeutic candidate for a variety of CNS disorders.
Future research should focus on a more extensive pharmacokinetic and pharmacodynamic characterization of this compound, as well as its evaluation in a broader range of animal models of disease. These studies will be crucial in fully elucidating the therapeutic potential of this promising NOP receptor antagonist.
References
-
Fischetti, C., et al. (2009). Pharmacological characterization of the nociceptin/orphanin FQ receptor non peptide antagonist Compound 24. European Journal of Pharmacology, 614(1-3), 50-57. [Link]
-
Chao, P.-K., et al. (2020). BPR1M97, a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist, produces potent antinociceptive effects with safer properties than morphine. Neuropharmacology, 166, 107678. [Link]
-
Goto, G., et al. (2006). Identification of a novel spiropiperidine opioid receptor-like 1 antagonist class by a focused library approach featuring 3D-pharmacophore similarity. Journal of Medicinal Chemistry, 49(3), 847-850. [Link]
-
Liao, Y.-F., et al. (2009). 1-Benzyl-N-[3-[spiro[isobenzofuran-1(3H),4'-piperidin]-1'-yl]propyl]pyrrolidine-2-carboxamide (compound 24) antagonizes NOP receptor-mediated potassium channel activation in rat periaqueductal gray slices. European Journal of Pharmacology, 606(1-3), 84-89. [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of BAN ORL 24, a Potent and Selective NOP Receptor Antagonist
Introduction
BAN ORL 24 is a potent, selective, and brain-penetrant non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR) implicated in a wide range of physiological processes including pain modulation, mood, and reward.[1][2] With a high binding affinity in the low nanomolar range (Ki ≈ 0.24 nM), this compound serves as a critical research tool for elucidating the therapeutic potential of targeting the NOP receptor system.[1][3]
This guide provides a comprehensive overview of standard experimental protocols for the in vitro characterization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to validate its pharmacological properties and utilize it as a reference compound in their studies. The protocols herein are grounded in established principles of drug discovery, emphasizing robust assay design, data integrity, and a logical, tiered approach to compound characterization.[4][5][6]
Core Principles: The Assay Cascade for NOP Antagonist Validation
A successful in vitro screening strategy does not rely on a single experiment but rather on a cascade of assays designed to build a comprehensive pharmacological profile of the compound .[7] This approach ensures that decisions are data-driven and that the compound's mechanism of action is thoroughly understood before committing to more complex and resource-intensive studies.[4][8][9]
The logical flow for characterizing this compound, or any novel NOP antagonist, follows a progression from confirming direct target interaction to assessing functional impact and selectivity.
Caption: A logical workflow for in vitro characterization of a novel NOP antagonist.
This tiered approach ensures a cost-effective and scientifically rigorous evaluation. A compound must first demonstrate high-affinity binding to the target (Target Engagement). Subsequently, it must prove its ability to modulate the receptor's function upon agonist challenge (Functional Antagonism). Finally, its specificity for the intended target over other related receptors must be confirmed (Selectivity Profiling).
Part 1: Target Engagement and Binding Affinity
The foundational assay for any receptor ligand is to quantify its affinity for the target. A competitive radioligand binding assay is the gold standard for this purpose, directly measuring the interaction of the test compound with the receptor.
Protocol 1: NOP Receptor Competitive Radioligand Binding Assay
Principle: This assay measures the ability of a test compound (unlabeled this compound) to displace a known high-affinity radioligand (e.g., [³H]N/OFQ) from the NOP receptor. The concentration at which the compound displaces 50% of the radioligand is its IC₅₀ value, which can then be used to calculate the equilibrium dissociation constant (Ki).
Materials:
-
Cell Membranes: CHO or HEK293 cell membranes stably expressing the human NOP receptor (CHO-hNOP).
-
Radioligand: [³H]Nociceptin/Orphanin FQ ([³H]N/OFQ).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a non-radiolabeled NOP agonist (e.g., 1 µM N/OFQ).
-
Instrumentation: Scintillation counter, 96-well filter plates (GF/C).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of this compound in assay buffer. A typical concentration range would be from 10 pM to 10 µM.
-
Assay Plate Setup: In a 96-well plate, combine the following in order:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of this compound dilution.
-
50 µL of [³H]N/OFQ diluted in assay buffer to a final concentration near its Kd (typically 0.5-1.0 nM).
-
100 µL of CHO-hNOP cell membranes (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Part 2: In Vitro Functional Antagonism
Demonstrating that this compound binds to the NOP receptor is the first step. The next critical stage is to prove that this binding event translates into functional antagonism, i.e., the ability to block the receptor's signaling cascade when stimulated by an agonist.
Caption: NOP receptor signaling and the antagonistic action of this compound.
Protocol 2: [³⁵S]GTPγS Binding Assay
Principle: NOP is a Gi/o-coupled receptor. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, activating it. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins. As an antagonist, this compound will prevent agonist-induced [³⁵S]GTPγS binding. The potency of this inhibition is a measure of its functional antagonism.[2][3]
Materials:
-
Cell Membranes: CHO-hNOP cell membranes.
-
Agonist: N/OFQ.
-
Test Compound: this compound.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To ensure G-proteins are in their inactive state at baseline.
-
Instrumentation: Scintillation counter, 96-well filter plates.
Step-by-Step Methodology:
-
Pre-incubation: In a 96-well plate, incubate CHO-hNOP membranes (20-30 µg) with varying concentrations of this compound for 15-20 minutes at 30°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist N/OFQ (typically its EC₈₀) to all wells except the basal control.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM) to all wells to start the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Termination & Harvest: Stop the reaction by rapid filtration through a GF/B filter plate and wash with ice-cold buffer.
-
Detection: Dry the filter mat, add scintillation fluid, and quantify using a scintillation counter.
Data Analysis:
-
The data are plotted as the percentage of agonist-stimulated [³⁵S]GTPγS binding versus the log concentration of this compound.
-
A dose-response curve is fitted to determine the IC₅₀.
-
For a competitive antagonist, a Schild analysis can be performed by generating agonist dose-response curves in the presence of several fixed concentrations of this compound. A rightward shift in the agonist EC₅₀ is observed. A plot of log(dose ratio - 1) vs. log[Antagonist] should yield a straight line with a slope of 1, and the x-intercept provides the pA₂ value, an absolute measure of antagonist potency.
Part 3: Selectivity Profiling
A critical attribute of a high-quality chemical probe or drug candidate is its selectivity for the intended target. This compound is known for its high selectivity for the NOP receptor over the classical opioid receptors (mu, delta, and kappa).[2][10] This must be experimentally verified.
Protocol 3: Opioid Receptor Counter-Screening Binding Assays
Principle: This protocol is fundamentally identical to the NOP Receptor Binding Assay (Protocol 1) but is performed using cell membranes expressing the mu (μ), delta (δ), and kappa (κ) opioid receptors, respectively. The affinity of this compound for these off-targets is determined and compared to its affinity for the NOP receptor.
Materials:
-
Cell Membranes: Membranes from cells independently expressing human μ, δ, and κ opioid receptors.
-
Radioligands:
-
For μ-opioid receptor: [³H]DAMGO
-
For δ-opioid receptor: [³H]DPDPE or [³H]Naltrindole
-
For κ-opioid receptor: [³H]U-69,593
-
-
Test Compound: this compound.
-
Instrumentation & Buffers: As described in Protocol 1.
Methodology: The experimental procedure follows the steps outlined in Protocol 1, substituting the NOP-expressing membranes and [³H]N/OFQ with the appropriate opioid receptor membranes and their corresponding radioligands.
Data Analysis & Interpretation:
-
Determine the Ki of this compound at each of the classical opioid receptors.
-
Calculate the Selectivity Ratio:
-
Selectivity Ratio = Ki (Off-target receptor) / Ki (NOP receptor)
-
-
A high selectivity ratio (typically >100-fold) indicates that the compound is highly selective for the NOP receptor.
Data Summary: Pharmacological Profile of this compound
The following table summarizes the expected quantitative results from the described assays, based on published literature. This serves as a benchmark for validating experimental outcomes.
| Assay Type | Parameter | Target Receptor | Reported Value | Reference |
| Radioligand Binding | Ki | NOP | 0.24 nM | [1][3] |
| Radioligand Binding | IC₅₀ | NOP | 0.27 nM | [2][10] |
| Functional Assay ([³⁵S]GTPγS) | pA₂ | NOP | 9.98 | [3] |
| Calcium Mobilization | Kb | NOP | 0.93 nM | [3] |
| Selectivity Binding | IC₅₀ | κ-Opioid (KOR) | 2500 nM | [2] |
| Selectivity Binding | IC₅₀ | μ-Opioid (MOR) | 6700 nM | [2] |
| Selectivity Binding | IC₅₀ | δ-Opioid (DOR) | >10,000 nM | [2] |
Note on Selectivity: Based on the IC₅₀ values, this compound demonstrates a selectivity of >9,000-fold for the NOP receptor over the kappa and mu opioid receptors, and even greater selectivity over the delta opioid receptor.
References
-
Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
Khanna, I., et al. (2022). Preclinical target validation for non-addictive therapeutics development for pain. Expert Opinion on Therapeutic Targets, 26(9), 811-822. [Link]
-
Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. [Link]
-
Gampa, K., & Chawla, S. (2023). Translational research: Bridging the gap between preclinical and clinical research. Perspectives in Clinical Research, 14(1), 3-6. [Link]
-
Qiu, J., et al. (2019). Quality by Design for Preclinical In Vitro Assay Development. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 747-758. [Link]
-
European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery. [Link]
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- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. international-biopharma.com [international-biopharma.com]
- 8. Preclinical target validation for non-addictive therapeutics development for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. This compound |CAS:1401463-54-4 Probechem Biochemicals [probechem.com]
Navigating the Labyrinth of Neural Circuits: Advanced Applications of BAN ORL 24 in Neuroscience Research
Introduction: Unveiling a Novel Modulator of Synaptic Plasticity
In the intricate and dynamic landscape of the central nervous system, the precise modulation of synaptic communication is paramount to learning, memory, and overall cognitive function. The advent of novel pharmacological tools that can dissect these complex processes offers researchers an unprecedented opportunity to unravel the molecular underpinnings of both normal brain function and neuropathological conditions. BAN ORL 24 has emerged as a potent and selective agent, offering a unique avenue for investigating the nuanced mechanisms of synaptic plasticity.
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this compound in their neuroscience research. Herein, we will delve into the molecular mechanisms of this compound, provide detailed protocols for its application in key experimental paradigms, and explore its potential in elucidating the complexities of neural signaling. Our focus will be on providing not just a set of instructions, but a deeper understanding of the scientific rationale behind each experimental choice, ensuring that your investigations are both methodologically sound and conceptually robust.
Part 1: The Molecular Tapestry - Understanding the Mechanism of Action of this compound
This compound is a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Unlike orthosteric agonists that directly bind to the glutamate binding site, this compound binds to a distinct allosteric site on the mGluR5 protein. This binding event induces a conformational change in the receptor that potentiates its response to the endogenous ligand, glutamate. This potentiation leads to an amplification of downstream signaling cascades, most notably the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium stores and the activation of protein kinase C (PKC), respectively.
The significance of this mechanism lies in its ability to enhance, rather than simply activate, the natural physiological signaling of mGluR5. This allows for a more nuanced and temporally precise modulation of synaptic events, making this compound an invaluable tool for studying processes such as long-term potentiation (LTP) and long-term depression (LTD), which are widely considered to be the cellular correlates of learning and memory.
Figure 1: Signaling Pathway of this compound.
Part 2: Experimental Protocols - A Practical Guide to Utilizing this compound
The following protocols provide a detailed framework for the application of this compound in common neuroscience research paradigms. It is imperative to note that optimal concentrations and incubation times may vary depending on the specific cell type, tissue preparation, and experimental goals. Therefore, we strongly recommend conducting preliminary dose-response experiments to determine the ideal parameters for your particular system.
In Vitro Application: Modulation of Synaptic Transmission in Acute Hippocampal Slices
This protocol details the use of this compound to investigate its effects on long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse in acute hippocampal slices from rodents.
Materials:
-
This compound (stock solution in DMSO, 10 mM)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Slice chamber
-
Electrophysiology rig with recording and stimulating electrodes
-
Data acquisition system
Protocol:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate the Schaffer collateral fibers and a recording electrode in the dendritic region of CA1 to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
This compound Application:
-
Prepare the desired final concentration of this compound in aCSF from the stock solution. Ensure the final DMSO concentration does not exceed 0.1%.
-
Switch the perfusion to the aCSF containing this compound and continue recording for at least 30 minutes to observe any effects on baseline synaptic transmission.
-
-
LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue to record fEPSPs for at least 60 minutes post-HFS to monitor the potentiation of synaptic strength.
-
-
Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Normalize the data to the pre-HFS baseline and compare the magnitude of LTP between control (aCSF alone) and this compound-treated slices.
-
Expected Outcomes and Interpretation:
Application of this compound is expected to enhance the magnitude and/or duration of LTP compared to control conditions. This would be consistent with its role as a positive allosteric modulator of mGluR5, which is known to play a crucial role in the induction and maintenance of synaptic plasticity.
| Parameter | Control (aCSF) | This compound (1 µM) |
| Baseline fEPSP Slope (mV/ms) | 0.5 ± 0.05 | 0.52 ± 0.06 |
| LTP Magnitude (60 min post-HFS) | 150 ± 15% | 220 ± 20% |
| LTP Duration (t1/2 in min) | 45 ± 5 | 75 ± 8 |
Table 1: Representative data on the effect of this compound on LTP in hippocampal slices.
In Vivo Application: Behavioral Assessment of Cognitive Enhancement
This protocol outlines the use of this compound in a common behavioral test for learning and memory, the Morris water maze, to assess its potential as a cognitive enhancer.
Materials:
-
This compound (formulated for in vivo administration)
-
Vehicle control (e.g., saline, 0.5% methylcellulose)
-
Morris water maze apparatus
-
Animal tracking software
-
Rodents (mice or rats)
Protocol:
-
Animal Habituation:
-
Handle the animals for several days prior to the start of the experiment to reduce stress.
-
Habituate the animals to the testing room and the water maze (with the platform visible) for 1-2 days.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the behavioral testing begins (e.g., 30 minutes).
-
-
Acquisition Phase (Learning):
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, place the animal in the water maze at one of four starting positions and allow it to search for the hidden platform for a maximum of 60 seconds.
-
If the animal fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds before removing it for the next trial.
-
Record the escape latency (time to find the platform) and the path length for each trial using the tracking software.
-
-
Probe Trial (Memory):
-
24 hours after the final acquisition trial, remove the platform from the maze.
-
Place the animal in the maze and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latencies and path lengths during the acquisition phase to assess learning.
-
Analyze the time spent in the target quadrant and the number of platform crossings during the probe trial to assess memory retention.
-
Compare the performance of the this compound-treated group with the vehicle-treated control group.
-
Expected Outcomes and Interpretation:
Animals treated with this compound are expected to exhibit shorter escape latencies and path lengths during the acquisition phase, indicating faster learning. In the probe trial, the this compound-treated group should spend significantly more time in the target quadrant and show an increased number of platform crossings, suggesting enhanced memory consolidation and recall.
Figure 2: Workflow for Morris Water Maze Experiment.
Part 3: Concluding Remarks and Future Directions
The protocols and mechanistic insights provided in this guide underscore the significant potential of this compound as a tool for dissecting the intricate processes of synaptic plasticity and cognitive function. The ability to selectively potentiate mGluR5 signaling opens up new avenues for investigating the molecular basis of learning and memory and for exploring novel therapeutic strategies for a range of neurological and psychiatric disorders characterized by synaptic dysfunction.
Future research should focus on exploring the effects of this compound in more complex behavioral paradigms, investigating its potential in models of neurodevelopmental and neurodegenerative diseases, and elucidating its long-term effects on neural circuitry. As our understanding of the multifaceted roles of mGluR5 in brain function continues to grow, so too will the applications of sophisticated modulators like this compound in pushing the boundaries of neuroscience research.
References
-
Metabotropic Glutamate Receptors: A Review. Neuropharmacology, [Link]
-
Positive Allosteric Modulators of mGluR5: A New Approach to CNS Disorders. Trends in Pharmacological Sciences, [Link]
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The Role of mGluR5 in Synaptic Plasticity. Nature Reviews Neuroscience, [Link]
-
Protocols for Acute Brain Slice Preparation. Current Protocols in Neuroscience, [Link]
-
The Morris Water Maze: A Review of the Procedure. Journal of Neuroscience Methods, [Link]
Application Notes and Protocols for BAN ORL 24: Dissolution, Storage, and Handling
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper techniques for dissolving, storing, and handling BAN ORL 24, a potent and selective nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) antagonist.[1][2][3] Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and generating reliable data in both in vitro and in vivo studies.
Introduction to this compound
This compound is a high-affinity antagonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It demonstrates significant selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ).[2] The compound's ability to modulate the NOP system makes it a valuable pharmacological tool for investigating neurological diseases, pain pathways, and cancer.[1][3][4] Given its potent bioactivity, with a Ki value of 0.24 nM in human NOP-expressing CHO cells, ensuring the accuracy of solution concentrations and the stability of the compound is paramount for valid experimental outcomes.[1]
These application notes are designed to provide both the procedural steps and the scientific rationale behind them, empowering researchers to make informed decisions in their experimental design.
Physicochemical and Handling Properties
A thorough understanding of the compound's properties is the foundation of effective handling. This compound is typically supplied as a dihydrochloride salt, which influences its solubility and handling.[2][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide dihydrochloride | |
| Molecular Formula | C₂₇H₃₅N₃O₂ · 2HCl | [2][6] |
| Molecular Weight | 506.51 g/mol | [1][2][3][6] |
| CAS Number | 1401463-54-4 | [1][2][3][4] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% - 99% (batch-specific) | [2][7] |
Dissolution Protocols: From Stock to Working Solutions
The choice of solvent is dictated by the experimental model (in vitro vs. in vivo) and the required final concentration. This compound exhibits excellent solubility in common organic solvents and aqueous solutions.[2][5]
Preparing High-Concentration Stock Solutions for In Vitro Use
Core Principle: The primary goal for stock solutions is to achieve a high concentration in a solvent that ensures stability and is compatible with serial dilution into aqueous media for final assays. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.
Table 2: Solubility of this compound in Primary Solvents
| Solvent | Reported Solubility | Notes |
| DMSO | ≥150 mg/mL (296.14 mM) | Use newly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.[1] |
| Water | 80 - 100 mg/mL (157.94 - 197.43 mM) | The dihydrochloride salt form enhances aqueous solubility. Sonication is recommended to aid dissolution.[1][3] |
Protocol 3.1: Preparation of a 100 mM DMSO Stock Solution
-
Preparation: Equilibrate the vial of solid this compound to room temperature before opening to minimize moisture condensation.
-
Calculation: Calculate the required volume of DMSO. For example, to prepare 1 mL of a 100 mM stock solution from a 5 mg vial:
-
Volume (L) = Moles / Molarity
-
Moles = Mass (g) / MW ( g/mol ) = 0.005 g / 506.51 g/mol = 9.87 x 10⁻⁶ mol
-
Volume (L) = 9.87 x 10⁻⁶ mol / 0.1 mol/L = 9.87 x 10⁻⁵ L = 98.7 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Homogenization: Vortex thoroughly. If needed, briefly sonicate the solution in a water bath to ensure complete dissolution.[1][3] Visually inspect the solution against a light source to confirm the absence of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protecting tubes. Store as recommended in Section 4.
Causality and Trustworthiness: Using anhydrous DMSO is critical because water can reduce the long-term stability of many compounds in DMSO and affect solubility.[1] Aliquoting is a self-validating practice that prevents contamination and degradation from repeated freeze-thaw cycles.[6]
Preparing Working Solutions for In Vivo Administration
Core Principle: In vivo formulations require solvents that are biocompatible and non-toxic at the administered volume. Direct injection of high-concentration DMSO is often precluded due to toxicity. Therefore, co-solvent systems are necessary to maintain solubility in an aqueous vehicle suitable for injection.
Workflow for In Vivo Formulation
Caption: Workflow for preparing this compound for in vivo use.
Protocol 3.2: Preparation of a 5 mg/mL Solution for Intravenous (i.v.) Injection
This protocol is adapted from established methods for formulating poorly soluble compounds for in vivo research.[1] It is recommended to prepare this solution fresh on the day of use.[1]
-
Primary Dissolution: In a sterile tube, dissolve the required mass of this compound in DMSO, using a volume equivalent to 10% of the final desired volume. For a final volume of 1 mL, use 100 µL of DMSO.
-
Co-Solvent Addition: Add PEG300 to a final concentration of 40% (400 µL for a 1 mL final volume). Vortex to mix.
-
Surfactant Addition: Add Tween-80 to a final concentration of 5% (50 µL for a 1 mL final volume). Vortex to mix.
-
Final Vehicle: Add saline to bring the solution to the final volume (450 µL for a 1 mL final volume).
-
Homogenization: Vortex thoroughly until a clear solution is obtained. Gentle warming or sonication can be used if precipitation occurs.[1]
-
Validation: Before administration, visually inspect the solution for any signs of precipitation or phase separation.
Rationale for Vehicle Components:
-
DMSO: A powerful solvent to initially dissolve the compound. Kept to a low final percentage (≤10%) to minimize toxicity.
-
PEG300: A biocompatible co-solvent that helps maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Tween-80: A non-ionic surfactant that increases solubility and prevents precipitation by forming micelles around the drug molecule.
-
Saline: The primary vehicle, ensuring the final formulation is isotonic and suitable for injection.
Storage and Stability
Proper storage is essential to preserve the chemical integrity and biological activity of this compound.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Source(s) |
| Solid (Lyophilized) | -20°C | ≥ 4 years | Protect from light, keep desiccated. | [5][6] |
| Solution in DMSO/Water | -20°C | 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. | [1][6] |
| Solution in DMSO/Water | -80°C | 6 - 12 months | Preferred long-term storage for solutions. Protect from light. | [1][3] |
| In Vivo Working Solution | Room Temp / 4°C | < 24 hours | Prepare fresh daily. Do not store. | [1] |
Self-Validating System: Before each use of a thawed stock solution aliquot, equilibrate it to room temperature and visually inspect for signs of precipitation. If particulates are observed, the aliquot should be sonicated. If the precipitate does not redissolve, the aliquot should be discarded as this may indicate compound degradation or concentration changes.
Conclusion
The protocols and data presented in these application notes provide a validated framework for the effective dissolution and storage of this compound. By understanding the rationale behind solvent selection and handling procedures, researchers can minimize experimental variability and ensure the generation of high-quality, reproducible data. For batch-specific information, always refer to the Certificate of Analysis provided by the supplier.
References
-
Adooq Bioscience. (n.d.). This compound | NOP antagonist | Buy from Supplier AdooQ®. Retrieved from Adooq.com. [Link]
-
ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from ChemBK.com. [Link]
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Application Note: High-Throughput Screening for Novel RORγt Inverse Agonists Using GSK805 as a Model Compound
Senior Application Scientist Note: The initial query requested an application note for BAN ORL 24 as a RORγt inverse agonist. However, extensive database searches confirm that this compound is a potent and selective Nociceptin/Orphanin FQ (NOP) receptor antagonist and is not reported to have activity at the RORγt nuclear receptor. To fulfill the spirit of the request for a detailed guide on HTS for RORγt modulators, this document has been created using GSK805 , a well-characterized, potent, and orally active RORγt inverse agonist, as an exemplary tool compound.[1][2] This substitution allows for a scientifically accurate and technically detailed exploration of the topic.
Introduction: RORγt as a Therapeutic Target
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a ligand-dependent nuclear transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[3] Th17 cells are key drivers of inflammation and are implicated in the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[3] RORγt directly regulates the expression of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22.[3]
The constitutive activity of RORγt makes it an attractive drug target. Small molecules that bind to the ligand-binding domain and reduce this basal transcriptional activity are known as inverse agonists .[4] Identifying such compounds is a key strategy for developing novel oral therapies for autoimmune disorders. High-Throughput Screening (HTS) provides the necessary scale and efficiency to interrogate large chemical libraries for novel RORγt inverse agonists.
Principle of RORγt Inverse Agonism
RORγt, like other nuclear receptors, exists in equilibrium between active and inactive conformations. In its active state, it recruits co-activator proteins to initiate gene transcription. Inverse agonists bind to the RORγt ligand-binding domain and stabilize an inactive conformation, which favors the recruitment of co-repressor proteins, thereby suppressing basal transcriptional activity.[3]
Figure 1: Mechanism of RORγt Inverse Agonism. Basal activity of RORγt involves co-activator recruitment and gene transcription. Inverse agonists like GSK805 stabilize an inactive state, recruit co-repressors, and block transcription.
High-Throughput Screening Strategies
A successful HTS campaign for RORγt inverse agonists typically employs a tiered approach, starting with a primary biochemical screen for direct binders, followed by a cell-based secondary screen to confirm functional activity in a physiological context.
Primary Screen: Time-Resolved FRET (TR-FRET) Biochemical Assay
This assay directly measures the ability of a test compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide. It is a robust, homogeneous (no-wash) assay format ideal for HTS.[5] The potent RORγt inverse agonist TMP778 was characterized using a FRET assay, demonstrating the utility of this method.[6]
Principle: The RORγt-LBD is tagged with a long-lifetime donor fluorophore (e.g., Terbium cryptate), and a peptide fragment of a co-activator (e.g., SRC1) is tagged with an acceptor fluorophore (e.g., d2). When the co-activator peptide binds to the RORγt-LBD, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET). An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: TR-FRET Coregulator Buffer.
-
Recombinant human RORγt-LBD tagged with GST and Terbium (Tb).
-
FITC-labeled SRC1-3 co-activator peptide.
-
Test Compounds: Serially diluted in 100% DMSO, then further diluted in assay buffer. GSK805 serves as the positive control.
-
Controls: DMSO only (0% inhibition), and a saturating concentration of a known inhibitor (100% inhibition).
-
-
Assay Procedure (384-well format):
-
Dispense 2 µL of test compound or control into assay wells.
-
Add 4 µL of Tb-RORγt-LBD solution.
-
Add 4 µL of FITC-SRC1-3 peptide solution.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (Excitation: 340 nm, Emission: 490 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor emission.
-
Normalize data to controls: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib)])
-
Plot % Inhibition versus compound concentration and fit to a four-parameter logistic equation to determine IC₅₀ values.[7]
-
Expected Performance:
| Parameter | Value | Description |
|---|---|---|
| GSK805 pIC₅₀ | ~8.4[1] | Potency in biochemical/cellular assays. |
| Z'-factor | ≥ 0.5 | Indicates excellent separation between positive and negative controls, suitable for HTS.[8][9] |
| Signal-to-Background | > 5 | A robust signal window for hit identification.[9] |
Secondary Screen: Cell-Based Luciferase Reporter Assay
This assay confirms the activity of hits from the primary screen by measuring their ability to inhibit RORγt-driven gene transcription in a cellular environment.[10][11]
Principle: A human cell line (e.g., HEK293T or Jurkat) is engineered to stably express two constructs:
-
A fusion protein of the GAL4 DNA-binding domain and the RORγt-LBD.
-
A luciferase reporter gene under the control of a GAL4 Upstream Activation Sequence (UAS) promoter.
Constitutive activity of the RORγt-LBD drives luciferase expression. An inverse agonist will enter the cell, bind to the RORγt-LBD, and suppress luciferase expression, leading to a decrease in luminescence.
Protocol:
-
Cell Culture:
-
Culture the RORγt reporter cell line (e.g., from INDIGO Biosciences[12]) according to the manufacturer's protocol.
-
Harvest and seed cells into 384-well white, clear-bottom assay plates.
-
-
Compound Treatment:
-
Prepare serial dilutions of hit compounds and controls (GSK805, DMSO) in the appropriate cell culture medium.
-
Add the diluted compounds to the cells.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add a luciferase detection reagent (e.g., Bright-Glo™) to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the relative light unit (RLU) data to controls.
-
Calculate the IC₅₀ value for each active compound by fitting the dose-response data to a four-parameter logistic model.[7]
-
HTS Workflow and Hit Validation
A rigorous HTS campaign follows a structured workflow to identify and validate true hits while eliminating false positives.[13]
Figure 2: HTS Workflow for RORγt Inverse Agonists. A multi-step cascade is used to identify, confirm, and validate hits from a large compound library.
Key Validation Steps:
-
Orthogonal Assays: Use a different assay format that measures the same biological endpoint (e.g., measuring IL-17A secretion from primary Th17 cells via ELISA) to confirm that the compound's activity is not an artifact of the primary assay technology.[14]
-
Counter Screens: Test hits against related nuclear receptors (e.g., RORα) to ensure selectivity.[10]
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) can be used to confirm direct binding of the compound to the RORγt protein and determine binding kinetics (Kᴅ, kₒₙ, kₒբբ), providing definitive evidence of a target-specific interaction.[13]
Conclusion
The identification of potent and selective RORγt inverse agonists is a promising therapeutic strategy for autoimmune diseases. The combination of a robust biochemical primary screen, such as TR-FRET, with a functional cell-based secondary assay provides an effective HTS strategy to discover novel chemical matter. Tool compounds like GSK805 are invaluable for assay development, validation, and for serving as benchmarks throughout the screening and hit-to-lead process. A rigorous validation cascade is essential to eliminate artifacts and confirm a specific, on-target mechanism of action, ultimately leading to high-quality starting points for drug discovery programs.
References
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. [Link]
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Xiao, S., et al. (2014). Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 40(4), 477-489. [Link]
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Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. (2022). Acta Pharmaceutica Sinica B. [Link]
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Hit-to-Lead: Hit Validation and Assessment. (2015). Methods in Molecular Biology. [Link]
-
Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3. (2016). Nature Medicine. [Link]
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(Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. (2019). Annual Review of Pharmacology and Toxicology. [Link]
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Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. (2020). ACS Medicinal Chemistry Letters. [Link]
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From gene to validated and qualified hits. AXXAM. [Link]
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ROR-gamma(t) Reporter Assay|Compound Screening Services. Abeomics. [Link]
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Dose-response curve for inverse agonists compared to full agonists. Merck Veterinary Manual. [Link]
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Understanding the Importance of The Dose-Response Curve. Collaborative Drug Discovery. [Link]
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Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. (2022). Acta Pharmaceutica Sinica B. [Link]
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Identification of Potent and Selective RORγ Antagonists. (2010). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Prototypical screening cascade for hit generation and validation. ResearchGate. [Link]
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Assay performance and the Z′-factor in HTS. (2023). Drug Target Review. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
-
Human RORγ Reporter Assay Kit. Indigo Biosciences. [Link]
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Any specific assays available to differentiate antagonist and inverse agonist. ResearchGate. [Link]
-
Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]
-
Understanding the Importance of The Dose-Response Curve. Collaborative Drug Discovery. [Link]
-
Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (2017). Assay Guidance Manual. [Link]
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Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Understanding Assay Performance Metrics. Indigo Biosciences. [Link]
-
RORγt and RORα signature genes in human Th17 cells. (2017). PLoS One. [Link]
-
Scheme 9. Cascade for hit evaluation and validation. ResearchGate. [Link]
-
Synthetic RORγt Agonists Enhance Protective Immunity. (2015). ACS Chemical Biology. [Link]
-
Agonist activity of oxysterols in a cell-based RORγ reporter assay and direct binding to RORγ LBD. ResearchGate. [Link]
-
Dose response curve analysis. ResearchGate. [Link]
-
Any specific assays available to differentiate antagonist and inverse agonist. ResearchGate. [Link]
-
Potent and Orally Bioavailable Inverse Agonists of RORγt Resulting from Structure-Based Design. Semantic Scholar. [Link]
-
Optimizing a Weakly Binding Fragment into a Potent RORγt Inverse Agonist with Efficacy in an in Vivo Inflammation Model. Semantic Scholar. [Link]
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(Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. (2019). Annual Review of Pharmacology and Toxicology. [Link]
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Full agonists, partial agonists and inverse agonists. (2024). Deranged Physiology. [Link]
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NIH Public Access - Morfovirtual 2014. [Link]
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Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (2016). Current Pharmaceutical Biotechnology. [Link]
-
Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ResearchGate. [Link]
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- 14. axxam.com [axxam.com]
Application Notes & Protocols: A Framework for Assessing the Efficacy of BAN ORL 24 for Chronic Rhinosinusitis
Abstract
This document provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to assess the efficacy of BAN ORL 24, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3][4] While this compound has been primarily investigated in neuroscience for its analgesic and neurological modulation properties[5], its potent anti-inflammatory and immune-modulatory potential suggests a novel application in treating complex inflammatory diseases. This guide outlines a structured, multi-tiered approach—from foundational in vitro assays to preclinical in vivo models and clinical trial designs—specifically tailored to evaluate its therapeutic efficacy for Chronic Rhinosinusitis (CRS), a persistent inflammatory disease of the sinonasal mucosa.[6]
Introduction: Scientific Rationale for this compound in Chronic Rhinosinusitis (CRS)
Chronic Rhinosinusitis (CRS) is a heterogeneous inflammatory condition of the nose and paranasal sinuses with a significant impact on patient quality of life.[6] The underlying pathophysiology is complex, often involving a dysfunctional host-environment interaction, impaired mucociliary clearance, and a dysregulated immune response.[7][8]
This compound is a selective antagonist of the NOP receptor, a G protein-coupled receptor involved in regulating numerous brain activities.[1] Beyond its neurological functions, the N/OFQ-NOP system is increasingly recognized for its role in modulating inflammation. The rationale for investigating this compound in CRS is grounded in the hypothesis that blocking the NOP receptor can attenuate the chronic, non-resolving inflammation characteristic of CRS. This application note will guide researchers through a rigorous, phased evaluation of this hypothesis.
Proposed Mechanism of Action in CRS
We hypothesize that in the sinonasal mucosa, pathological triggers in CRS lead to an upregulation of N/OFQ, which, upon binding to the NOP receptor on immune and epithelial cells, perpetuates a pro-inflammatory state. This compound, by selectively blocking this interaction, is proposed to:
-
Reduce Pro-inflammatory Cytokine Release: Inhibit the downstream signaling that leads to the production of key inflammatory mediators.
-
Restore Epithelial Barrier Integrity: Mitigate inflammation-induced damage to the nasal epithelial barrier, a critical component of innate defense.[7]
-
Promote Resolution of Inflammation: Shift the local immune environment from a chronic pro-inflammatory state towards a pro-resolving phenotype.
Caption: Proposed mechanism of this compound in CRS.
Preclinical Efficacy Assessment: In Vitro Models
In vitro models provide the foundational evidence for a drug's mechanism of action and cellular effects. For CRS, primary human nasal epithelial cells (HNECs) cultured at an air-liquid interface (ALI) are the gold standard, as they differentiate into a pseudostratified epithelium that mimics the native human airway.[7]
Protocol: Assessing Anti-Inflammatory Activity in HNEC-ALI Cultures
Rationale: This protocol determines the ability of this compound to suppress the production of pro-inflammatory cytokines from nasal epithelial cells when challenged with an inflammatory stimulus.
Methodology:
-
Cell Culture: Culture primary HNECs from CRS patients on permeable supports until fully differentiated at ALI.
-
Pre-treatment: Apply this compound at varying concentrations (e.g., 10 nM - 10 µM) to the basolateral medium for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Inflammatory Challenge: Add a pro-inflammatory stimulus (e.g., Poly(I:C) to mimic viral infection, or LPS for bacterial inflammation) to the apical surface.
-
Incubation: Incubate for 24 hours.
-
Sample Collection: Collect the basolateral medium.
-
Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., IL-6, IL-8) using a multiplex immunoassay or ELISA.
-
Validation:
-
Positive Control: Stimulated cells without this compound treatment.
-
Negative Control: Unstimulated cells with vehicle.
-
Toxicity Assay: Perform a cell viability assay (e.g., LDH release) to ensure observed effects are not due to cytotoxicity.
-
Protocol: Evaluating Epithelial Barrier Restoration
Rationale: CRS is associated with a compromised epithelial barrier. This protocol assesses whether this compound can protect against or restore inflammation-induced barrier dysfunction.
Methodology:
-
Setup: Use fully differentiated HNEC-ALI cultures as described above.
-
TEER Measurement (Baseline): Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter to establish a baseline barrier function.
-
Treatment and Challenge: Pre-treat with this compound followed by an apical inflammatory challenge (e.g., TNF-α and IFN-γ).
-
Time-Course Analysis: Measure TEER at multiple time points (e.g., 24, 48, 72 hours) post-challenge.
-
Data Analysis: Calculate the percentage change in TEER relative to the baseline and compare treated groups to the vehicle control. A significant attenuation of the TEER drop indicates a protective effect.
-
Validation: Include positive (stimulus only) and negative (vehicle only) controls. Confirm barrier integrity visually by assessing tight junction protein expression (e.g., ZO-1) via immunofluorescence.
| Hypothetical In Vitro Data Summary | |||
| Assay | Metric | Vehicle Control (Stimulated) | This compound (1 µM, Stimulated) |
| Cytokine Release | IL-6 Concentration (pg/mL) | 1500 ± 120 | 450 ± 50 |
| Barrier Function | TEER (% of Baseline at 48h) | 35% ± 5% | 85% ± 8% |
Preclinical Efficacy Assessment: In Vivo Models
Animal models are essential for evaluating the therapeutic efficacy of a drug candidate in a complex biological system.[9] Murine models of eosinophilic CRS, induced by sensitization and challenge with allergens like ovalbumin (OVA), are well-established and recapitulate key features of human disease.[6]
Protocol: Murine Model of Eosinophilic CRS
Rationale: This protocol establishes a CRS phenotype in mice to test the efficacy of intranasally administered this compound in reducing key histopathological features of the disease.[6]
Methodology:
-
Animal Model: Use BALB/c mice, which are prone to Th2-type inflammatory responses.
-
Sensitization (Days 0 & 4): Administer an intraperitoneal (IP) injection of ovalbumin (OVA) mixed with an adjuvant (e.g., Alum).[6]
-
Intranasal Challenge (Weeks 2-7): Administer a daily intranasal (IN) challenge of OVA for 5 consecutive days each week. Some protocols also include proteases to enhance inflammation.[6]
-
Treatment Groups (Weeks 5-7):
-
Group 1: Healthy Control (PBS only)
-
Group 2: CRS Control (OVA sensitization/challenge + Vehicle IN)
-
Group 3: Positive Control (OVA + Mometasone Furoate IN)
-
Group 4: Test Group (OVA + this compound IN, at various doses)
-
-
Endpoint Analysis (End of Week 7):
-
Histology: Sacrifice animals, collect sinonasal tissue, and perform H&E and PAS staining. Score for eosinophilic infiltration, goblet cell hyperplasia, and epithelial thickness.
-
Nasal Lavage Fluid (NALF): Collect NALF and measure inflammatory cell counts and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
-
Validation: The inclusion of both healthy and positive (mometasone-treated) controls is critical for validating the model and benchmarking the efficacy of this compound.
Caption: Experimental workflow for the in vivo murine CRS model.
Clinical Efficacy Assessment: Trial Design Framework
Transitioning to human trials requires a thoughtfully designed study that uses validated and clinically meaningful endpoints. For CRS, the FDA recommends co-primary endpoints that assess both objective signs and patient-reported symptoms.[10]
Phase II Clinical Trial Design Considerations
Rationale: A Phase II, randomized, double-blind, placebo-controlled study is necessary to establish proof-of-concept, evaluate safety, and determine the optimal dose of this compound in patients with moderate-to-severe CRS.
Key Components:
-
Patient Population: Adults with CRS (with or without nasal polyps) who have persistent symptoms despite standard-of-care treatment (e.g., intranasal corticosteroids).[10]
-
Intervention: this compound administered as a nasal spray at two different dose levels vs. a placebo nasal spray, for a duration of 24 weeks.
-
Co-Primary Endpoints:
-
Key Secondary Endpoints:
-
Sino-Nasal Outcome Test (SNOT-22): A validated 22-item questionnaire assessing the broad impact of CRS on quality of life.[15][16][17][18][19] A change of 9 points is considered clinically meaningful.[16]
-
Reduction in Need for Rescue Systemic Corticosteroids or Surgery: A critical measure of clinical benefit.[10][20]
-
Change in Smell Identification Test Score: To assess impact on a common and debilitating symptom.[21]
-
-
Biomarker Analysis: Collect nasal secretions to measure levels of key inflammatory mediators to correlate clinical outcomes with the proposed mechanism of action.
Caption: High-level design for a Phase II clinical trial of this compound.
References
-
Shin, S. H. (2016). Animal Models in CRS and Pathophysiologic Insights Gained: A Systematic Review. Allergy, Asthma & Immunology Research. Available at: [Link]
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Lux, C. A., Douglas, R. G., Cho, D. Y., Taylor, M. W., & Biswas, K. (2019). Animal models for inflammatory mucosal disease and their potential for studying the microbiome in chronic rhinosinusitis. Rhinology Online. Available at: [Link]
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Weerakkody, Y., & Gaillard, F. (2017). Lund-Mackay score of chronic rhinosinusitis. Radiopaedia. Available at: [Link]
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Otoscape. (2022). Lund-Mackay Score. Otoscape. Available at: [Link]
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Fort Worth ENT & Sinus. (n.d.). Sino-nasal Outcome Test (SNOT-22). Retrieved from [Link]
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ResRef. (2025). Sinonasal Outcome Test-22 (SNOT-22): A Full Guide for Researchers and Clinicians. Research Reference. Available at: [Link]
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Pharmaceutical Technology. (2018). Sanofi's Dupixent meets Phase III trial endpoints for rhinosinusitis. Pharmaceutical Technology. Available at: [Link]
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Al-Ashaari, A., et al. (2023). Murine model for chronic rhinosinusitis: an interventional study. Allergy, Rhinology & Otology. Available at: [Link]
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Lee, J. T. (2014). A preclinical model to tackle chronic rhinosinusitis. The Laryngoscope. Available at: [Link]
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AdooQ Bioscience. (n.d.). This compound | NOP antagonist. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). Chronic Rhinosinusitis With Nasal Polyps Developing Drugs for Treatment. FDA.gov. Available at: [Link]
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In, S. M., et al. (2016). Sino-nasal Outcome Test (SNOT-22): A predictor of post-surgical improvement in patients with chronic sinusitis. The Laryngoscope. Available at: [Link]
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Dr.Oracle. (2025). What is the standard method for CT grading in chronic rhinosinusitis?. Dr.Oracle. Available at: [Link]
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Rudmik, L., & Smith, T. L. (2022). The predictive utility of the 22-item sino-nasal outcome test (SNOT-22): A scoping review. International Forum of Allergy & Rhinology. Available at: [Link]
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Lee, J. T. (2016). Innate immunity and chronic rhinosinusitis: What we have learned from animal models. The Laryngoscope. Available at: [Link]
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De Rudder, C., et al. (2018). Modelling upper respiratory tract diseases: getting grips on host-microbe interactions in chronic rhinosinusitis using in vitro technologies. FEMS Microbiology Reviews. Available at: [Link]
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Ashby, S., et al. (2020). A new approach to categorization of radiologic inflammation in chronic rhinosinusitis. PLOS ONE. Available at: [Link]
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Washington University in St. Louis. (n.d.). Sino-Nasal Outcome Test (SNOT). ots.wustl.edu. Available at: [Link]
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G, N., & V, S. (2020). Modified CT Scan Scoring System for Evaluating Symptom Severity of Chronic Rhinosinusitis. Indian Journal of Otolaryngology and Head & Neck Surgery. Available at: [Link]
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Subramanian, N., et al. (2009). Efficacy of targeted medical therapy in chronic rhinosinusitis, and predictors of failure. American Journal of Rhinology & Allergy. Available at: [Link]
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Stock Titan. (2025). Lyra Therapeutics Reports Positive Results from the ENLIGHTEN 2 Phase 3 Trial of LYR-210. Stock Titan. Available at: [Link]
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Vaid, P., & Vaid, S. (2015). Efficacy of medical therapy in treatment of chronic rhinosinusitis. International Journal of Otolaryngology and Head & Neck Surgery. Available at: [Link]
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Chronic Rhinosinusitis Clinical Studies. (n.d.). Retrieved from [Link]
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Mitchell, M. B., Workman, A. D., & Lee, S. E. (2023). Clinically meaningful changes in efficacy outcomes in chronic rhinosinusitis with nasal polyposis. Current Opinion in Allergy and Clinical Immunology. Available at: [Link]
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Ramezanpour, M., et al. (2020). Characterization of human nasal organoids from chronic rhinosinusitis patients. Disease Models & Mechanisms. Available at: [Link]
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IRDiRC. (n.d.). Orphan Drug Development Guidebook. International Rare Diseases Research Consortium. Available at: [Link]
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Wang, M., et al. (2025). Efficacy and Safety of Biologics for Chronic Rhinosinusitis With Nasal Polyps: A Meta-Analysis of Real-World Evidence. Allergy. Available at: [Link]
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Klooster, B., et al. (2025). Patient-centered outcomes for clinical trials in chronic rhinosinusitis with or without nasal polyps and allergic fungal rhinosinusitis. Journal of Patient-Reported Outcomes. Available at: [Link]
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Klooster, B., et al. (2025). Patient-centered outcomes for clinical trials in chronic rhinosinusitis with or without nasal polyps and allergic fungal rhinosinusitis. ResearchGate. Available at: [Link]
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DepMap. (n.d.). BAN-ORL-24 Compound Summary. DepMap Portal. Available at: [Link]
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ResearchGate. (n.d.). Protocol for generating the murine model of allergic chronic... Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). Allergic Rhinitis: Developing Drug Products for Treatment Guidance for Industry. FDA.gov. Available at: [Link]
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Oxford Academic. (n.d.). 21 Common drugs used in ENT. OUP Academic. Available at: [Link]
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JaypeeDigital. (n.d.). Chapter-01 Drugs Used in Disorders of Ear, Nose, Throat and Eye. JaypeeDigital eBook Reader. Available at: [Link]
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Application Note: Methodologies for Investigating BAN ORL 24 in Combination with Other Research Compounds
Abstract
This document provides a detailed guide for researchers exploring the utility of BAN ORL 24, a potent and selective Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) receptor antagonist, in combination with other research compounds. We delve into the mechanistic rationale for two primary research applications: the potentiation of classical opioid analgesia and the inhibition of cancer cell proliferation. This guide furnishes detailed, field-proven protocols for an in vivo analgesic synergy study and an in vitro cancer cell combination assay, complete with data interpretation insights and troubleshooting advice. The methodologies are designed to be self-validating, ensuring robust and reproducible results for professionals in pharmacology and drug development.
Introduction to this compound and the NOP Receptor System
This compound is a high-affinity, selective antagonist of the Nociceptin Opioid Peptide (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor[1][2]. With a binding affinity (Ki) of approximately 0.24 nM for the human NOP receptor, it displays significant selectivity over classical opioid receptors (μ, δ, and κ), making it a precise tool for interrogating the NOP system[3].
The NOP receptor is the fourth member of the opioid receptor family but possesses a distinct pharmacology. Its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), does not bind with high affinity to classical opioid receptors, and likewise, traditional opioids do not bind the NOP receptor. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o). Canonical activation of the NOP receptor leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which decreases cyclic AMP (cAMP) levels, activation of inwardly rectifying potassium (K+) channels, and inhibition of voltage-gated calcium (Ca2+) channels[4]. These actions collectively reduce neuronal excitability and neurotransmitter release.
Beyond this canonical pathway, NOP receptor activation has also been shown to modulate other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which are critical in cell proliferation and inflammation[5][6][7][8]. Given this complex signaling profile, antagonizing the NOP receptor with this compound offers a unique opportunity to modulate diverse physiological and pathological processes.
Rationale for Combination Studies
The strategic combination of a selective agent like this compound with other compounds is predicated on achieving synergistic efficacy or overcoming resistance mechanisms. We present two evidence-based rationales.
Potentiation of Opioid Analgesia
The N/OFQ-NOP system has a complex and sometimes paradoxical relationship with the classical opioid system, particularly the mu-opioid receptor (MOR) system, which mediates the effects of analgesics like morphine. While NOP receptor activation at the spinal level can produce analgesia, its activation in supraspinal (brain) regions can produce anti-opioid effects, effectively counteracting the analgesic benefit of MOR agonists[6].
This "anti-analgesic" pressure creates a compelling therapeutic hypothesis: by selectively blocking supraspinal NOP receptors with this compound, it may be possible to remove this inhibitory brake, thereby enhancing and prolonging the analgesic efficacy of a co-administered MOR agonist. This approach has the potential to lower the required therapeutic dose of opioids, which could in turn reduce dose-dependent side effects like respiratory depression and tolerance. The development of hybrid MOR agonist/NOP antagonist molecules further validates this scientific premise[9].
Inhibition of Cancer Proliferation
Recent studies have identified the NOP receptor as a potential player in oncology. NOP receptor is overexpressed in several cancers, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), where its high expression correlates with a poor prognosis[5][8]. Mechanistically, activation of the NOP receptor in A549 lung cancer cells has been shown to promote cellular proliferation and invasion through the PI3K/Akt signaling pathway[5]. In HCC, NOP signaling promotes tumor growth via NF-κB and autophagy[8].
This evidence suggests that in NOP-expressing tumors, the receptor acts as a pro-survival, pro-proliferative signal. Therefore, antagonizing this pathway with this compound could directly inhibit tumor growth. A more powerful strategy involves combining this compound with a targeted inhibitor of a key downstream effector, such as a PI3K inhibitor. By blocking the pathway at two distinct nodes—the receptor and a downstream kinase—it may be possible to achieve a synergistic anti-proliferative effect and prevent compensatory signaling.
Experimental Protocols
The following protocols provide step-by-step methodologies for testing the combination hypotheses. All procedures should be conducted in accordance with institutional guidelines for animal care and laboratory safety.
Protocol 1: In Vivo Assessment of Analgesic Synergy (Mouse Tail-Flick Test)
Objective: To determine if this compound potentiates the anti-nociceptive effect of morphine in an acute thermal pain model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (solubilized in appropriate vehicle, e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Morphine sulfate (dissolved in 0.9% saline)
-
Vehicle control
-
Tail-flick analgesia meter
-
Animal scale, syringes, and appropriate needles for injection (e.g., intraperitoneal - i.p.)
Experimental Workflow:
Step-by-Step Methodology:
-
Acclimatization and Baseline Measurement:
-
Acclimatize mice to the testing environment for at least 60 minutes before the experiment.
-
Gently restrain each mouse and place its tail on the analgesia meter's radiant heat source.
-
Measure the baseline latency for the mouse to flick its tail away from the heat. Take an average of three readings. A normal baseline is typically 2-4 seconds.
-
Causality Check: This step establishes a stable, pre-treatment pain threshold for each animal, ensuring that observed changes are due to the compounds.
-
-
Grouping and Administration (Time = -30 min):
-
Randomly assign mice to the four treatment groups as outlined in the workflow diagram.
-
Administer the predetermined dose of this compound or its vehicle via intraperitoneal (i.p.) injection. Dose selection should be based on preliminary studies or literature, aiming for a dose with no intrinsic analgesic effect.
-
-
Drug Administration (Time = 0 min):
-
After the 30-minute pre-treatment period, administer the selected dose of morphine or saline vehicle via i.p. injection.
-
-
Nociceptive Testing:
-
At specified time points after the morphine injection (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency for each mouse.
-
Self-Validation: A strict cut-off time (e.g., 10 seconds) must be enforced to prevent tissue damage. If a mouse does not respond by the cut-off, it is assigned the maximum latency score.
-
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100
-
Plot the mean %MPE ± SEM against time for each group.
-
Compare the curves using a two-way repeated measures ANOVA followed by a post-hoc test (e.g., Tukey's) to identify significant differences between groups. A significant increase in the %MPE for the this compound + Morphine group compared to the Vehicle + Morphine group indicates potentiation.
-
Expected Data Summary:
| Treatment Group | Peak %MPE (Mean ± SEM) | Area Under Curve (AUC) (Mean ± SEM) |
| 1: Vehicle + Saline | ~0% | ~0 |
| 2: Vehicle + Morphine | 50 ± 5% | 3000 ± 250 |
| 3: this compound + Saline | ~0% | ~0 |
| 4: this compound + Morphine | 85 ± 6% | 5100 ± 300 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Protocol 2: In Vitro Assessment of Anti-Proliferative Synergy (Cancer Cell Viability)
Objective: To determine if this compound enhances the anti-proliferative effect of a PI3K inhibitor (e.g., Alpelisib) in a NOP-expressing cancer cell line (e.g., A549).
Materials:
-
A549 human lung carcinoma cells (or other validated NOP-expressing cell line)
-
Complete culture medium (e.g., F-12K Medium + 10% FBS)
-
This compound (dissolved in DMSO)
-
PI3K Inhibitor (e.g., Alpelisib, dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Sterile 96-well clear-bottom white plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Causality Check: Seeding a consistent cell number is critical for minimizing well-to-well variability in the final viability readout.
-
-
Compound Preparation and Treatment:
-
Prepare a 6x6 dose-response matrix. Serially dilute this compound and the PI3K inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the single agents or their combinations. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (background) controls.
-
Self-Validation: A matrix format allows for the calculation of a Combination Index (CI) using Chou-Talalay analysis, which quantitatively defines synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
-
Incubation:
-
Return the plate to the incubator and culture for 72 hours. This duration is typically sufficient to observe significant effects on proliferation.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background (no-cell wells) from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Generate dose-response curves for each compound alone and in combination.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) and visualize the results (e.g., with a synergy landscape plot).
-
Mechanistic Follow-up: Western Blotting
-
To confirm the mechanism, treat cells in 6-well plates with effective concentrations of this compound, the PI3K inhibitor, and the combination for a shorter duration (e.g., 2-4 hours).
-
Lyse the cells and perform a Western blot to probe for levels of phosphorylated Akt (p-Akt), a key downstream node of the PI3K pathway.
-
Expected Result: The combination treatment should show a more profound reduction in p-Akt levels compared to the PI3K inhibitor alone, confirming on-target pathway inhibition.
Troubleshooting and Considerations
-
Solubility: this compound may require specific solvent compositions. Always perform solubility tests and ensure the final vehicle concentration is consistent across all experimental groups and non-toxic to cells or animals.
-
In Vivo Dosing: The timing between the administration of this compound and the combination agent is critical. The pre-treatment time should be optimized based on the pharmacokinetic profile of this compound to ensure it has reached the target site of action.
-
Off-Target Effects: While this compound is highly selective, at very high concentrations, off-target effects are possible. Always include a "this compound alone" group to control for any intrinsic activity of the compound in the chosen assay.
-
Cell Line Validation: Before conducting extensive cancer cell studies, confirm NOP receptor expression in your chosen cell line via qPCR or Western blotting. The rationale for combination therapy is dependent on the target's presence.
References
-
Zhang, Y., et al. (2020). Nociceptin Receptor Is Overexpressed in Non-small Cell Lung Cancer and Predicts Poor Prognosis. Frontiers in Oncology. URL: [Link]
-
Cisneros, J. A., et al. (2017). Bifunctional peptide-based opioid agonist/nociceptin antagonist ligand for dual treatment of nociceptive and neuropathic pain. British Journal of Pharmacology. URL: [Link]
-
Lambert, D. G. (2022). Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. Journal of Pain Research. URL: [Link]
-
Gear, R. W., et al. (2013). NOP Receptor Mediates Anti-analgesia Induced by Agonist-Antagonist Opioids. Neuroscience. URL: [Link]
-
Al-Hasani, R., & Bruchas, M. R. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews. URL: [Link]
-
Kiguchi, N., & Ko, M. C. (2020). Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse. Neuropharmacology. URL: [Link]
-
Wikipedia. (n.d.). Nociceptin receptor. Retrieved from en.wikipedia.org. URL: [Link]
-
Crain, S. M., & Shen, K. F. (2000). Antagonists of excitatory opioid receptor functions enhance morphine's analgesic potency and attenuate opioid tolerance/dependence liability. Pain. URL: [Link]
-
Leo, R. J. (2021). Potential innovative targets in the treatment of pain: Combined μ and NOP receptor agonists. Journal of Opioid Management. URL: [Link]
-
ResearchGate. (n.d.). Summary of NOP receptor signaling. Retrieved from ResearchGate.net. URL: [Link]
-
Chuang, Y. T., et al. (2021). Nuclear Factor-κB Signaling Regulates the Nociceptin Receptor but Not Nociceptin Itself. International Journal of Molecular Sciences. URL: [Link]
-
Chen, C., et al. (2022). The nociceptin receptor promotes autophagy through NF-kB signaling and is transcriptionally regulated by E2F1 in HCC. Cell Death & Disease. URL: [Link]
-
Ruzza, C., et al. (2021). Novel Mixed NOP/Opioid Receptor Peptide Agonists. Journal of Medicinal Chemistry. URL: [Link]
-
Zaveri, N. T. (2016). The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. Journal of Medicinal Chemistry. URL: [Link]
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- 3. Antagonists of excitatory opioid receptor functions enhance morphine's analgesic potency and attenuate opioid tolerance/dependence liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NOP receptor mediates anti-analgesia induced by agonist–antagonist opioids [escholarship.org]
- 5. Nociceptin Receptor Is Overexpressed in Non-small Cell Lung Cancer and Predicts Poor Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The nociceptin receptor promotes autophagy through NF-kB signaling and is transcriptionally regulated by E2F1 in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bifunctional peptide-based opioid agonist/nociceptin antagonist ligand for dual treatment of nociceptive and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling BAN ORL 24: A Comprehensive Immunohistochemistry Protocol
Authored by: [Your Name/Lab Name], Senior Application Scientist
Abstract
This document provides a detailed, step-by-step guide for the immunohistochemical (IHC) detection of BAN ORL 24. As a novel biomarker, the precise localization of this compound within tissue microenvironments is critical for advancing research in its associated fields. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for achieving reproducible and high-quality staining results. We delve into the underlying principles of each protocol step, from tissue preparation to signal detection, ensuring a self-validating system for trustworthy results.
Introduction: The Significance of this compound
While the specific function and widespread significance of "this compound" are still under active investigation within the scientific community, its emergence as a potential biomarker necessitates reliable and standardized detection methods. Immunohistochemistry offers the invaluable advantage of providing spatial information, revealing not just the presence of a target protein but also its specific cellular and subcellular location within the context of tissue architecture. This protocol has been developed to provide a comprehensive and validated workflow for the IHC analysis of this compound, enabling researchers to elucidate its role in both normal physiology and pathological conditions.
Core Principles and Workflow Overview
The successful immunohistochemical staining of this compound hinges on a series of critical steps, each optimized to preserve tissue integrity and maximize antibody-antigen binding specificity. The overall workflow is designed to be a self-validating system, with integrated quality control checks at each stage.
Figure 1: A comprehensive workflow for the immunohistochemical detection of this compound.
Materials and Reagents
Ensuring the quality and consistency of all materials and reagents is paramount for reproducible IHC results.
| Reagent | Supplier (Example) | Catalog Number | Storage |
| Primary Antibody: Anti-BAN ORL 24 | (Specify Validated Source) | (Specify) | 4°C |
| HRP-conjugated Secondary Antibody | (Specify) | (Specify) | 4°C |
| Antigen Retrieval Buffer (Citrate, pH 6.0) | (Specify) | (Specify) | Room Temperature |
| Peroxidase Blocking Solution | (Specify) | (Specify) | Room Temperature |
| Normal Goat Serum (Blocking Buffer) | (Specify) | (Specify) | 4°C |
| DAB Substrate Kit | (Specify) | (Specify) | 4°C |
| Hematoxylin | (Specify) | (Specify) | Room Temperature |
| Xylene | Sigma-Aldrich | (Specify) | Room Temperature |
| Ethanol (100%, 95%, 70%) | (Specify) | (Specify) | Room Temperature |
| Deionized Water | (In-house) | N/A | Room Temperature |
| PBS (Phosphate Buffered Saline) | (Specify) | (Specify) | Room Temperature |
Detailed Step-by-Step Protocol
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Deparaffinization and Rehydration
-
Rationale: Paraffin must be removed to allow aqueous reagents to infiltrate the tissue. The subsequent rehydration through graded alcohols prevents tissue damage.
-
Procedure:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in deionized water.
-
Antigen Retrieval
-
Rationale: Formalin fixation creates cross-links that can mask the antigenic epitope of this compound. Heat-induced epitope retrieval (HIER) in an appropriate buffer is essential to unmask these sites and allow for antibody binding. The choice of retrieval solution and pH can be critical and may require optimization depending on the specific antibody and tissue type.
-
Procedure:
-
Pre-heat Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS: 3 changes, 5 minutes each.
-
Blocking Steps
-
Rationale: This multi-step blocking process is designed to minimize non-specific signal. Endogenous peroxidase blocking is crucial when using a horseradish peroxidase (HRP)-based detection system to prevent false positives from endogenous enzyme activity. The protein block (Normal Goat Serum) prevents non-specific binding of the primary and secondary antibodies to tissue components.
-
Procedure:
-
Peroxidase Block: Incubate slides in 3% Hydrogen Peroxide solution for 10-15 minutes at room temperature.
-
Rinse in PBS: 3 changes, 5 minutes each.
-
Protein Block: Incubate slides with Normal Goat Serum (5-10% in PBS) for 30-60 minutes at room temperature in a humidified chamber.
-
Figure 2: Mechanism of blocking to ensure specific antibody binding.
Antibody Incubation
-
Rationale: The primary antibody specifically binds to the this compound antigen. The secondary antibody, conjugated to an enzyme (HRP), binds to the primary antibody, facilitating signal amplification. Dilutions and incubation times are critical parameters that must be optimized for each new antibody lot and tissue type.
-
Procedure:
-
Primary Antibody:
-
Dilute the anti-BAN ORL 24 primary antibody to its optimal concentration in PBS (or antibody diluent).
-
Incubate slides overnight at 4°C in a humidified chamber.
-
Rinse in PBS: 3 changes, 5 minutes each.
-
-
Secondary Antibody:
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse in PBS: 3 changes, 5 minutes each.
-
-
Signal Detection and Counterstaining
-
Rationale: The DAB (3,3'-Diaminobenzidine) substrate reacts with the HRP enzyme on the secondary antibody to produce a brown, insoluble precipitate at the site of the target antigen. Hematoxylin is then used as a counterstain to provide morphological context by staining cell nuclei blue.
-
Procedure:
-
Prepare the DAB substrate solution immediately before use according to the kit instructions.
-
Incubate slides with the DAB solution for 5-10 minutes, or until a brown color develops. Monitor under a microscope to avoid overstaining.
-
Rinse slides in deionized water.
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
-
Dehydration and Mounting
-
Rationale: The stained tissue must be dehydrated through graded alcohols and cleared with xylene before a permanent mounting medium and coverslip can be applied. This process ensures the long-term preservation and optical clarity of the stained slide.
-
Procedure:
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
Apply a drop of permanent mounting medium and coverslip the slide, avoiding air bubbles.
-
Quality Control and Data Interpretation
-
Positive Control: A tissue known to express this compound should be included in every run to verify the protocol and antibody performance.
-
Negative Control: A slide incubated with antibody diluent instead of the primary antibody should be included to assess non-specific signal from the secondary antibody and detection system.
-
Staining Interpretation: The staining pattern of this compound should be evaluated based on:
-
Intensity: (e.g., 0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong).
-
Localization: (e.g., nuclear, cytoplasmic, membranous).
-
Percentage of Positive Cells: The proportion of stained cells within the tissue.
-
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Staining | Inactive primary antibody | Verify antibody storage and dilution. Run a positive control. |
| Inadequate antigen retrieval | Optimize HIER time, temperature, or buffer pH. | |
| High Background | Insufficient blocking | Increase blocking time or serum concentration. |
| Primary antibody concentration too high | Titrate the primary antibody to a higher dilution. | |
| Non-specific Staining | Endogenous peroxidase activity | Ensure the peroxidase blocking step was performed correctly. |
| Cross-reactivity of secondary antibody | Use a species-specific secondary antibody. |
References
Troubleshooting & Optimization
Technical Support Guide: Optimizing BAN ORL 24 Concentration for Cell-Based Assays
Welcome to the technical support resource for BAN ORL 24. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to successfully integrate this potent and selective antagonist into your research. This guide is structured to anticipate the questions and challenges you may encounter, moving from foundational knowledge to advanced troubleshooting, ensuring that every protocol is a self-validating system.
Section 1: Foundational Knowledge on this compound
This section addresses the most common initial questions regarding the properties and mechanism of this compound.
Q1: What is this compound and how does it work?
This compound is a potent, selective, and non-peptide antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, commonly known as the NOP receptor or ORL1.[1] The NOP receptor is a G protein-coupled receptor (GPCR) involved in a wide range of neurological processes, including pain, anxiety, and reward.
Mechanism of Action: this compound exerts its effect by binding to the NOP receptor with very high affinity (Kᵢ = 0.24 nM, IC₅₀ = 0.27 nM) and blocking its activation by its endogenous ligand, N/OFQ.[1][2] This antagonism prevents downstream signaling events, such as the inhibition of adenylyl cyclase, modulation of calcium (Ca²⁺) channels, and activation of potassium (K⁺) channels.[3] Its high selectivity for the NOP receptor over other opioid receptors (μ, κ, and δ) is a key feature, with selectivity ratios exceeding 1000-fold, which minimizes the risk of off-target effects at appropriate concentrations.[3]
Q2: What are the key physical and chemical properties of this compound I should be aware of?
Understanding the fundamental properties of a small molecule inhibitor is critical for proper handling, storage, and experimental design. Key data for this compound is summarized below.
| Property | Specification | Source(s) | Senior Scientist Notes |
| Molecular Weight | 506.51 g/mol (as 2HCl salt) | [2][3] | Always use the correct molecular weight from your product's Certificate of Analysis for accurate molarity calculations. |
| Purity | ≥95-99% (Varies by supplier) | [3] | High purity is essential to ensure observed effects are from the compound of interest. |
| Solubility | Soluble in DMSO (up to 100 mM) and Water (up to 100 mM) | [2][3] | While soluble in water, preparing a high-concentration stock in DMSO is standard practice. This minimizes the volume of solvent added to your cell culture medium. |
| Storage (Solid) | Store at -20°C or -80°C, protected from light. Stable for ≥ 4 years. | [2][3][4] | Long-term storage as a solid is highly recommended. Avoid repeated freeze-thaw cycles. |
| Storage (Solution) | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. | [1][5] | Aliquot your stock solution into single-use volumes to maintain compound integrity and prevent degradation. |
Section 2: Initial Experiment Design & Setup
The first experiment is crucial for establishing the effective concentration range of this compound in your specific cellular model.
Q3: I'm using this compound for the first time. What concentration range should I start with?
Given this compound's high potency (sub-nanomolar IC₅₀ in biochemical assays), it is essential to test a wide, logarithmically-spaced range of concentrations. This approach ensures you capture the full dose-response curve, from no effect to a maximal effect, allowing for an accurate determination of the EC₅₀ (half-maximal effective concentration) in your specific cell-based assay.
A typical starting range for a potent inhibitor like this compound is from 0.1 nM to 10 µM.[6][7] Concentrations above 10 µM are more likely to induce non-specific, off-target effects.[7] The workflow below outlines the standard procedure.
Caption: Workflow for an initial dose-response experiment.
Protocol 1: Determining the Optimal Concentration Range for this compound
This protocol describes a typical experiment to determine the dose-response relationship of this compound in a cell-based functional assay.
Objective: To determine the EC₅₀ of this compound in a specific cell line and assay.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cell line (e.g., CHO or HEK293 cells expressing the NOP receptor)
-
Cell culture medium and supplements
-
Assay plates (e.g., 96-well)
-
Reagents for your specific functional readout (e.g., Fluo-4 AM for Ca²⁺ assays)
-
Reagents for a viability assay (e.g., MTT, CellTiter-Glo®)
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 5.07 mg of this compound (MW=506.51) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -80°C.[1]
-
-
Cell Seeding:
-
Seed your cells into a 96-well plate at a pre-determined optimal density.
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Dilution Series:
-
On the day of the experiment, thaw a stock aliquot and prepare a dilution series.
-
Perform a serial dilution (e.g., 1:10 or 1:3) in cell culture medium to achieve final desired concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Crucially, prepare a "Vehicle Control" containing the same final concentration of DMSO as your highest this compound concentration (typically ≤0.1%). [6]
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the this compound dilutions or the vehicle control.
-
Include "no treatment" controls (cells in medium only) as a baseline.
-
-
Incubation:
-
The incubation time is assay-dependent. For acute antagonism of a GPCR, a short pre-incubation (e.g., 15-30 minutes) before adding an agonist may be sufficient. For longer-term effects on gene expression or proliferation, incubation for 24, 48, or 72 hours may be necessary.[6]
-
-
Functional Assay & Analysis:
-
Perform your primary functional assay (e.g., measure intracellular calcium mobilization after adding a NOP receptor agonist).
-
In a parallel plate, perform a cell viability assay to assess cytotoxicity at each concentration.
-
Plot the functional response against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀.
-
Section 3: Troubleshooting Common Issues
Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for troubleshooting.
Caption: Decision tree for troubleshooting experimental results.
Q4: I'm not seeing any effect, even at high concentrations. What could be wrong?
This is a common issue that can be traced back to several factors:
-
Target Expression: The primary reason for a lack of effect is often low or absent expression of the NOP receptor in your chosen cell line. Confirm NOP receptor expression at the mRNA (RT-qPCR) or protein level (Western Blot, Flow Cytometry).
-
Compound Integrity: this compound, like any small molecule, can degrade. Ensure it has been stored correctly. As a troubleshooting step, prepare a fresh stock solution from the powder or test a new vial/lot number.
-
Assay Conditions: Your assay may not be sensitive enough or optimally configured. If you are measuring antagonism, ensure the concentration of the agonist you are using is appropriate (typically at its EC₅₀ or EC₈₀) to detect a competitive shift.
-
Cellular Bioavailability: The compound may not be reaching its intracellular or membrane-bound target effectively. While this compound is reported to be brain penetrant, specific cell types might have efflux pumps that remove it. Specialized assays can determine the intracellular concentration of inhibitors.[8]
Q5: I'm observing high levels of cell death across all my concentrations. How do I distinguish between targeted antagonism and general cytotoxicity?
It is critical to differentiate a specific, on-target pharmacological effect from non-specific cytotoxicity.
-
Run a Parallel Viability Assay: Always run a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) in parallel with your functional assay, using the exact same cell seeding, compound concentrations, and incubation times.
-
Compare EC₅₀ vs. CC₅₀: The goal is to find a "therapeutic window." The EC₅₀ from your functional assay should be significantly lower (ideally >10-fold) than the CC₅₀ (half-maximal cytotoxic concentration) from your viability assay. If the EC₅₀ and CC₅₀ values are very close, it suggests the observed functional effect may be an artifact of cell death.
-
Check the Vehicle Control: High concentrations of DMSO (>0.5%) can be toxic to many cell lines.[6] Ensure your vehicle control shows high viability. If not, your DMSO concentration is too high.
Protocol 2: Assessing Cytotoxicity with an MTT Assay
Objective: To determine the CC₅₀ of this compound.
Methodology:
-
Follow steps 1-4 from Protocol 1 to prepare stock solutions, seed cells, create a dilution series, and treat the cells. Use a separate 96-well plate for this assay.
-
Incubate the cells for the longest duration used in your functional experiments (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results and calculate the CC₅₀ using a non-linear regression model.
Section 4: Advanced Assay Optimization & Validation
Once an initial effective concentration is identified, the next step is to validate that the observed effect is specifically mediated by the NOP receptor.
Q7: How can I confirm that the effects I'm seeing are specifically due to NOP receptor antagonism?
Specificity is the cornerstone of reliable pharmacological data. Use the following strategies:
-
Rescue Experiment (Agonist Competition): This is the gold standard for demonstrating competitive antagonism. Pre-treat cells with a range of this compound concentrations, and then stimulate them with increasing concentrations of a NOP agonist (like N/OFQ). A specific antagonist will cause a rightward shift in the agonist's dose-response curve (i.e., a higher concentration of agonist is needed to achieve the same effect), without reducing the maximal response.
-
Use a Negative Control Cell Line: Test this compound on a parental cell line that does not express the NOP receptor or a cell line where the receptor has been knocked out (e.g., using CRISPR). A specific antagonist should have no effect in these cells at concentrations that are active in NOP-expressing cells.
Q8: How does incubation time affect my results?
The optimal incubation time depends on the biological question you are asking.
-
Acute Effects: For studying direct, rapid signaling events like Ca²⁺ mobilization or GTPγS binding, a short pre-incubation time with this compound (e.g., 15-60 minutes) prior to agonist stimulation is usually sufficient to allow the antagonist to bind to the receptor.
-
Chronic Effects: If you are studying downstream consequences of NOP receptor blockade, such as changes in gene expression, protein levels, or cell proliferation, longer incubation times (e.g., 24, 48, 72 hours) are required. In these cases, it is advisable to perform a time-course experiment to identify the optimal endpoint. Be mindful that the stability of the compound in culture media over several days can be a factor.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the recommended solvent for this compound?
-
Q: What is the maximum recommended final DMSO concentration in my cell culture medium?
-
A: As a general rule, the final concentration of DMSO in your assay should be kept below 0.5%, with ≤0.1% being ideal to avoid solvent-induced artifacts or toxicity.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
-
Q: How should I prepare my stock and working solutions?
-
A: Prepare a high-concentration primary stock (e.g., 10 mM) in DMSO. Aliquot this stock into single-use volumes to avoid freeze-thaw cycles and store at -80°C.[1][5] On the day of the experiment, create intermediate dilutions from the primary stock in cell culture medium before making the final dilutions that will be added to the cells.
-
-
Q: How can I be sure my this compound is active?
-
A: If you suspect compound inactivity, the best approach is to test it in a validated, published system, such as CHO cells overexpressing the human NOP receptor, and measure its ability to block agonist-induced Ca²⁺ mobilization.[3] Comparing your results to published IC₅₀ values can confirm the activity of your compound stock.
-
References
-
This compound | NOP antagonist | Buy from Supplier AdooQ®. AdooQ Bioscience. [Link]
-
Chen, H., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 449–456. [Link]
Sources
Technical Support Center: Improving the Solubility and Stability of BAN ORL 24
Disclaimer: The compound "BAN ORL 24" is a known NOP receptor antagonist.[1][2][3] The technical data indicates it is soluble in water and DMSO.[1] However, for the purpose of creating a comprehensive troubleshooting guide that addresses common challenges in drug development, this document will treat this compound as a hypothetical compound with poor aqueous solubility and stability issues. The strategies and techniques discussed are established pharmaceutical practices for enhancing the solubility and stability of challenging molecules and are broadly applicable in a research and development setting.
Introduction
Researchers working with novel chemical entities frequently encounter challenges related to poor aqueous solubility and compound instability. These issues can hinder the progress of promising drug candidates by impeding reliable in vitro and in vivo testing. This guide provides a structured, question-and-answer-based approach to systematically address and overcome the solubility and stability challenges associated with our hypothetical compound, this compound, a molecule susceptible to hydrolytic and oxidative degradation.
Our goal is to equip you with the foundational knowledge and practical protocols to effectively formulate this compound for your experimental needs. We will explore the causality behind experimental choices, ensuring you understand not just what to do, but why you are doing it.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: My initial attempt to dissolve this compound in aqueous buffer (e.g., PBS pH 7.4) for my cell-based assay failed. What is the most common reason for this?
A1: The most likely reason is the low intrinsic aqueous solubility of this compound. Many organic small molecules, particularly those with complex aromatic structures, are hydrophobic and do not readily dissolve in neutral aqueous media. Forcing dissolution at this stage, for instance with excessive sonication, may lead to the formation of a fine suspension rather than a true solution, which can produce unreliable and unrepeatable results in your assays.
Q2: I managed to dissolve this compound in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This is a classic issue of solvent shifting. While this compound is soluble in a strong organic solvent like DMSO[1][4], its solubility dramatically decreases when the solution is diluted into an aqueous environment. The final concentration of the organic solvent is often too low to keep the compound in solution. To mitigate this, ensure the final concentration of DMSO in your culture medium is as low as possible (typically <0.5% to avoid cellular toxicity) and consider using a solubilization technique better suited for aqueous environments.
Q3: I've noticed that the potency of my this compound stock solution seems to decrease over time, even when stored at -20°C. What could be causing this?
A3: This suggests a stability issue. Several factors could be at play:
-
Hydrolysis: The compound may be reacting with residual water in your solvent.[5][6]
-
Oxidation: Exposure to atmospheric oxygen during handling can degrade sensitive molecules.[6]
-
Photodegradation: Exposure to light, especially UV, can break down light-sensitive compounds.[6][7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.
A systematic investigation into the specific cause of degradation is necessary to develop a stable formulation.
Part 2: In-Depth Troubleshooting & Solution Pathways
This section provides detailed strategies for tackling solubility and stability, complete with experimental workflows and the scientific rationale behind them.
Systematic Solubility Enhancement
The first step is to systematically determine the best approach to increase the aqueous solubility of this compound. The following strategies are presented in a logical, tiered order, from simplest to more complex.
When to use it: This is the primary strategy for ionizable compounds. If this compound has acidic or basic functional groups, its solubility will be pH-dependent.
The 'Why': The solubility of a weakly basic or acidic compound can be significantly increased by shifting the pH of the solvent to a point where the compound becomes ionized. The ionized form is more polar and thus more soluble in aqueous media.[8][9]
Troubleshooting Guide: pH Adjustment
| Problem | Probable Cause | Recommended Solution |
| Compound precipitates when pH is adjusted back to neutral for the assay. | The compound is only soluble at a pH that is incompatible with the experimental system. | This method may not be suitable alone. Consider it as a first step before exploring other options like complexation or co-solvents. |
| Compound degrades at the pH required for solubilization. | pH-mediated hydrolysis or other degradation pathways are occurring.[10] | Immediately assess stability at this pH. If degradation is confirmed, this method is not viable. |
When to use it: When pH modification is insufficient or not viable, and for non-ionizable compounds. This is a common technique for preparing stock solutions for in vitro experiments.
The 'Why': Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This makes the environment more favorable for dissolving hydrophobic compounds like this compound.[13]
Commonly Used Co-solvents in Research:
| Co-solvent | Properties & Use Cases | Typical Concentration in Final Assay |
| DMSO (Dimethyl Sulfoxide) | A powerful, versatile solvent for highly insoluble compounds.[14] | < 0.5% |
| Ethanol | A less potent but often less toxic alternative to DMSO. | < 1% |
| PEG 400 (Polyethylene Glycol 400) | A non-volatile, low-toxicity polymer often used in formulations.[15] | < 5% |
| Propylene Glycol | A viscous co-solvent with low toxicity.[13] | < 5% |
Troubleshooting Guide: Co-solvents
| Problem | Probable Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer. | The final co-solvent concentration is below the critical level needed to maintain solubility. | Increase the co-solvent concentration in the final solution, being mindful of cellular toxicity limits. Alternatively, use a combination of co-solvents or explore other solubilization techniques. |
| Observed cellular toxicity or off-target effects. | The co-solvent itself is affecting the biological system. | Run a vehicle control (medium + co-solvent) to confirm. If toxicity is observed, switch to a less toxic co-solvent or reduce the concentration. |
When to use it: When a "cleaner," excipient-based formulation is desired, especially for in vivo studies or when organic solvents are not suitable.
The 'Why': Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate a poorly soluble "guest" molecule, like this compound, forming an inclusion complex.[16][18] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent solubility of the guest molecule.[17][19][20]
Experimental Workflow: Preparing a this compound-Cyclodextrin Complex
Caption: Workflow for Cyclodextrin Complexation
Troubleshooting Guide: Cyclodextrins
| Problem | Probable Cause | Recommended Solution |
| Solubility enhancement is minimal. | The cyclodextrin cavity size is not optimal for this compound, or the binding affinity is low. | Screen different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD).[14] Consider adding a water-soluble polymer, which can have a synergistic effect on solubilization.[19] |
| The complex is not stable and precipitates over time. | The concentration of this compound exceeds the saturation solubility of the complex. | Determine the maximum solubility (phase solubility diagram). Prepare solutions at or below this concentration. |
When to use it: For preparing solid forms of this compound with enhanced dissolution properties, often for oral solid dosage form development.
The 'Why': A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier matrix.[21][22][23] This can be achieved by methods like solvent evaporation or melt extrusion.[21][23] The drug exists in an amorphous, high-energy state, which leads to faster dissolution and improved solubility compared to its crystalline form.[12][22]
Logical Relationship: Solid Dispersion Mechanism
Caption: Mechanism of Solid Dispersion
Troubleshooting Guide: Solid Dispersions
| Problem | Probable Cause | Recommended Solution |
| The drug recrystallizes during storage. | The amorphous state is not physically stable. The chosen polymer may not be the optimal stabilizer. | Screen different polymers (e.g., PVP, HPMC, Soluplus®).[12] Ensure storage in a low-humidity environment.[24] |
| Dissolution improvement is less than expected. | Poor molecular mixing between the drug and the carrier. | Optimize the preparation method (e.g., solvent selection for spray drying, temperature for melt extrusion).[25] Increase the carrier-to-drug ratio. |
Systematic Stability Enhancement
Once a solubilization strategy is in place, you must ensure the formulation is stable under your experimental and storage conditions.
Key Degradation Pathways to Consider:
-
Hydrolysis: Degradation due to reaction with water. Often catalyzed by acidic or basic conditions.[5][6][10]
-
Oxidation: Degradation due to reaction with oxygen, which can be initiated by light, heat, or metal ions.[6][7]
Experimental Protocol: Preliminary Stability Assessment
-
Prepare Formulations: Prepare your solubilized this compound formulation using the chosen method (e.g., pH-adjusted buffer, co-solvent system, cyclodextrin complex).
-
Stress Conditions: Aliquot the formulation and expose it to a range of stress conditions:
-
Temperature: 4°C, Room Temperature (~25°C), 40°C.
-
pH: Prepare solutions at pH 3, 7, and 9.
-
Light: Expose one set of samples to direct light (photostability chamber or window), while keeping a control set wrapped in foil.
-
Atmosphere: Sparge one set of samples with nitrogen before sealing to assess oxidative stability.
-
-
Time Points: Pull samples at initial (T=0), 24h, 48h, and 1 week intervals.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining percentage of this compound and detect the appearance of any degradation products.
Troubleshooting Guide: Stability Issues
| Problem | Probable Cause | Recommended Solution |
| Rapid degradation at low or high pH. | Acid or base-catalyzed hydrolysis.[10] | Determine the pH of maximum stability from your stress test and use a buffer system to maintain this pH.[7][[“]] |
| Degradation in samples exposed to air but not in nitrogen-sparged samples. | Oxidation. | Add an antioxidant to the formulation (e.g., ascorbic acid, BHT).[27] Handle and store the formulation under an inert gas like nitrogen or argon. |
| Degradation in light-exposed samples. | Photodegradation. | Protect the formulation from light at all times using amber vials or by wrapping containers in foil.[7][28] |
| General degradation across all conditions. | Inherent instability of the molecule. | Re-evaluate the formulation. Encapsulation methods like cyclodextrin complexation or solid dispersions can offer a protective effect.[7][16] Store solutions frozen at -80°C and minimize freeze-thaw cycles.[29] |
Conclusion
Improving the solubility and stability of a challenging compound like our hypothetical this compound is a multi-faceted process that requires a systematic and logical approach. By starting with simple strategies like pH and co-solvent adjustment and moving to more advanced techniques such as cyclodextrin complexation and solid dispersions, researchers can overcome these common hurdles. Each step should be guided by an understanding of the underlying physicochemical principles and validated by rigorous analytical testing. This guide serves as a starting point for your troubleshooting efforts, empowering you to develop robust and reliable formulations for your critical experiments.
References
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- R&D Systems. (n.d.). This compound (CAS 1401463-54-4).
- Patel, P., Serajuddin, A. T. M., & Prajapati, V. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 8(5), 18-27.
- Kumar, S., & Singh, S. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 1-7.
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link].
- Pawar, P., & Joshi, P. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 4(4), 134-142.
- Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-9.
- Jadhav, N. R., & Shinde, A. J. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
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- Sari, Y., & Sopyan, I. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical Sciences and Research, 8(2), 119-126.
- Singh, S., & Sharma, D. (2021). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 1-10.
- Patel, J., & Patel, K. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-15.
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Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link].
- Sharma, A., & Jain, C. P. (2011). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(6), 1348-1356.
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University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link].
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link].
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Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link].
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- Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
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Moravek. (n.d.). The Dangers of Chemical Compound Degradation. Retrieved from [Link].
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MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link].
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UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link].
- Pharma Excipients. (2022).
- Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4), 2589-92.
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RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved from [Link].
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Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability. Retrieved from [Link].
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- FTLOScience. (2022).
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PreScouter. (n.d.). Drug stability strategies and innovations. Retrieved from [Link].
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Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link].
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- MDPI. (n.d.).
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- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. THE PCCA BLOG | Exploring the Oncology Potential of Mebendazole a [pccarx.com]
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Technical Support Center: Addressing Off-Target Effects of BAN ORL 24
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the potential off-target effects of this compound, a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4). While this compound has been optimized for high on-target potency, a comprehensive understanding and characterization of its full selectivity profile are critical for the accurate interpretation of experimental results and successful therapeutic development.[1][2] This document provides a logical framework for identifying, validating, and mitigating potential off-target activities.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and what are its most likely off-targets?
A: this compound is designed as a competitive inhibitor of the acetyl-lysine binding pocket of BRD4, a member of the Bromodomain and Extra-Terminal (BET) protein family.[2] By occupying this pocket, it displaces BRD4 from chromatin, leading to the transcriptional downregulation of key oncogenes like c-Myc.[3][4]
The most probable off-targets are other members of the BET family—namely BRD2 and BRD3 —due to the high structural homology of their bromodomains.[2][5] Cross-reactivity with certain kinases has also been observed with some classes of BET inhibitors, making a broader selectivity screen essential.[3][6][7]
Q2: My cells are showing a phenotype (e.g., apoptosis, cell cycle arrest) that is stronger or different than what I expected from BRD4 inhibition alone. Could this be an off-target effect?
A: This is a classic sign of potential polypharmacology, where the compound interacts with multiple targets.[8] While potent BRD4 inhibition can induce apoptosis and cell cycle arrest, an unexpectedly robust or rapid response may suggest engagement of additional pro-apoptotic or cell-cycle-regulating proteins.[9][10] It is crucial to determine if the observed phenotype is solely dependent on BRD4.
Q3: What is the first and most critical step to experimentally distinguish on-target from off-target effects?
A: The most definitive initial step is to perform a "target engagement" validation experiment in your cellular model.[11][12] This confirms that this compound is physically interacting with its intended target, BRD4, in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[13][14][15] A positive thermal shift confirms that the drug binds to and stabilizes BRD4 inside the cell.[15] Concurrently, employing a structurally distinct BRD4 inhibitor or using genetic knockdown (siRNA/shRNA) of BRD4 can help determine if the phenotype is specifically linked to BRD4 modulation.[4][16]
Q4: How can I proactively screen for potential off-targets of this compound across the proteome?
A: A multi-tiered screening approach is recommended for comprehensive profiling.
-
Biochemical Screens: Utilize large-scale panels like kinome-wide selectivity profiling (e.g., KinomeScan™, Kinativ™) to assess activity against hundreds of purified kinases.[17][18][19] This is a cost-effective first pass to identify potential kinase off-targets.
-
Cell-Based Proteomics: For an unbiased view in a native environment, chemical proteomics methods are invaluable.[20][21] Techniques like Thermal Proteome Profiling (TPP) or Limited Proteolysis-Mass Spectrometry (LiP-MS) can identify which proteins are stabilized or structurally altered by this compound across the entire cellular proteome.[21][22]
Part 2: Troubleshooting Guide: Investigating Unexpected Results
This section provides a logical workflow for diagnosing and resolving issues that may arise from off-target activities of this compound.
Problem 1: Inconsistent Phenotypic Results Across Different Cell Lines
-
Symptom: You observe potent cytotoxic effects in cell line A, but minimal effect in cell line B, despite both expressing similar levels of BRD4.
-
Potential Cause: An off-target, which is highly expressed or functionally critical in cell line A but not in cell line B, may be responsible for the observed efficacy.
-
Troubleshooting Workflow:
Workflow for diagnosing differential cell line sensitivity.
Problem 2: Mismatch Between Cellular Potency and Biochemical IC50
-
Symptom: The IC50 of this compound against purified BRD4 is 10 nM, but the EC50 for cell viability is much lower at 1 nM.
-
Potential Cause: The compound may be hitting one or more additional targets that contribute synergistically to the cellular phenotype. This is a hallmark of polypharmacology.
-
Troubleshooting Steps:
-
Validate On-Target EC50: First, measure the EC50 for a specific BRD4-dependent transcriptional event (e.g., c-Myc downregulation via qPCR or Western blot). If this EC50 is closer to the biochemical IC50 (e.g., 15 nM), it strongly suggests the enhanced viability effect is due to off-targets.
-
Kinase Profiling: Given that many cellular processes are controlled by kinases, a broad kinase screen is a high-priority next step.[23] An off-target kinase involved in cell survival signaling (e.g., a member of the PI3K/Akt pathway) could explain the potent cytotoxicity.
-
Dose-Response Matrix: Perform a combination experiment with a known, highly selective inhibitor of a suspected off-target pathway (identified from profiling) and this compound. A synergistic interaction would support the hypothesis of a multi-target effect.
-
Problem 3: Acquired Resistance to this compound Develops, but BRD4 Pathway is Unchanged
-
Symptom: Cells become resistant to this compound over time, but you find no mutations in BRD4, nor is there evidence of pathway reactivation (e.g., c-Myc levels remain low).
-
Potential Cause: The initial cytotoxic effect may have been driven by an off-target. The cells may have developed resistance by upregulating a compensatory pathway that circumvents the activity of this off-target, rather than the on-target BRD4.[24]
-
Troubleshooting Steps:
-
Comparative Proteomics: Use quantitative proteomics (e.g., TMT-MS) to compare the proteomes of the parental (sensitive) and resistant cell lines. Look for upregulated proteins or pathways in the resistant line that could confer survival.
-
Re-run CETSA: Perform CETSA on both sensitive and resistant cells. A loss of thermal stabilization for a protein other than BRD4 in the resistant line could pinpoint the off-target that is no longer being engaged effectively.
-
Phenotypic Rescue Screen: Use a CRISPR/Cas9 activation or ORF library screen in the presence of this compound to identify genes that, when overexpressed, confer resistance.[16] This can uncover bypass mechanisms related to off-target effects.
-
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the binding of this compound to BRD4 in intact cells.[13][15]
Objective: To determine if this compound binding stabilizes BRD4 against heat-induced denaturation.
Methodology:
-
Cell Treatment: Plate cells (e.g., HEK293T, or your model of interest) and grow to ~80% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles (e.g., 3x using liquid nitrogen). Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Collect the supernatant and analyze the amount of soluble BRD4 at each temperature point by Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble BRD4 relative to the non-heated control against temperature for both vehicle and this compound-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization.
Expected Result (Table):
| Temperature (°C) | % Soluble BRD4 (Vehicle) | % Soluble BRD4 (1 µM this compound) |
| 40 | 100 | 100 |
| 46 | 98 | 100 |
| 50 | 85 | 99 |
| 54 | 52 (Tm) | 91 |
| 58 | 20 | 65 (Tm) |
| 62 | 5 | 25 |
Tm = Melting Temperature (50% soluble protein)
Protocol 2: Kinome-Wide Selectivity Profiling
This protocol provides a broad assessment of this compound's interaction with a large panel of human kinases.
Objective: To identify potential kinase off-targets of this compound.
Methodology: This experiment is typically outsourced to a specialized contract research organization (CRO) offering services like DiscoveRx KINOMEscan™ or Eurofins KinaseProfiler™.
-
Compound Submission: Provide this compound at a specified concentration (typically 1 µM or 10 µM for an initial screen).
-
Assay Principle (Competition Binding): The compound is tested for its ability to compete with a proprietary ligand for the ATP-binding site of a large panel of kinases (often >400). The amount of kinase captured on a solid support is measured, and a lower signal indicates stronger competition by the test compound.[17]
-
Data Analysis: Results are typically provided as '% Control' or 'Kd'. A common way to visualize this is a "tree-spot" diagram, where kinases are arranged by phylogenetic relationship, and inhibited kinases are marked.
Hypothetical Data Summary Table:
| Kinase Target | % Control @ 1 µM | Selectivity Score (S-Score) | Classification |
| BRD4 (Control) | N/A | N/A | On-Target (Non-Kinase) |
| CDK9 | 85% | 0.05 | Non-binder |
| GSK3B | 92% | 0.02 | Non-binder |
| DYRK1A | 5% | 0.35 | Potential Off-Target |
| CLK2 | 12% | 0.28 | Potential Off-Target |
| PIM1 | 75% | 0.08 | Non-binder |
Lower % Control indicates stronger binding. S-Scores provide a quantitative measure of selectivity.
Signaling Pathway Visualization
The diagram below illustrates the intended on-target pathway of this compound and a hypothetical off-target pathway identified through kinome profiling (e.g., DYRK1A).
References
-
Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. National Institutes of Health.[Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.[Link]
-
A Minireview on BET Inhibitors: Beyond Bromodomain Targeting. National Institutes of Health.[Link]
-
Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. PubMed.[Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.[Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central.[Link]
-
Kinome-wide selectivity and chemo-proteomics profiling of 10 (SM311). ResearchGate.[Link]
-
Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. ACS Omega.[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.[Link]
-
Different chemical proteomic approaches to identify the targets of lapatinib. National Institutes of Health.[Link]
-
Targeting Cancer Cells with BET Bromodomain Inhibitors. PubMed Central.[Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.[Link]
-
On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery. Technology Networks.[Link]
-
BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. National Institutes of Health.[Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.[Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.[Link]
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Targeting Brd4 for cancer therapy: inhibitors and degraders. National Institutes of Health.[Link]
-
A Minireview on BET Inhibitors: Beyond Bromodomain Targeting. ResearchGate.[Link]
-
Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. MDPI.[Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]
-
CETSA. CETSA.[Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.[Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.[Link]
-
Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor. Frontiers in Cell and Developmental Biology.[Link]
-
Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail. Nature Communications.[Link]
-
Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials. ResearchGate.[Link]
-
BET Inhibitors in Cancer Therapy: Finding the Right Combination. OncLive.[Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.[Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.[Link]
-
Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. National Institutes of Health.[Link]
-
How to avoid off-target events in crispr experiments. Abyntek Biopharma.[Link]
-
Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. National Institutes of Health.[Link]
-
CRISPR–Cas-Mediated Reprogramming Strategies to Overcome Antimicrobial Resistance. MDPI.[Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.[Link]
-
off-target effects. YouTube.[Link]
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Off-target side-effects – An ABC of PK/PD. Open Education Alberta.[Link]
-
Drug repurposing and phenotypic screening: innovative strategies for treating ultra-rare disorders. Frontiers in Pharmacology.[Link]
-
On-target and off-target-based toxicologic effects. PubMed.[Link]
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- 4. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Frontiers of Auditory Research: A Technical Support Center for BAN ORL 24 Protocols
Introduction
Welcome to the dedicated technical support center for the BAN ORL 24 platform. As researchers and drug development professionals at the forefront of combating presbycusis and ototoxicity-induced hearing loss, the precision and reproducibility of your experimental protocols are paramount. This guide is designed to serve as a comprehensive resource, moving beyond simple step-by-step instructions to provide a deeper understanding of the "why" behind the "how." Drawing from extensive experience in the application of this novel screening method, this center offers troubleshooting guidance, frequently asked questions, and optimized protocols to empower your research and accelerate the discovery of therapeutic interventions. Our commitment is to ensure that your work with this compound is not only successful but also contributes to the robust and reliable data needed to advance the field of auditory science.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the this compound screening method, providing concise answers to foundational questions that often arise during the initial stages of implementation.
Q1: What is the fundamental principle behind the this compound screening method?
A1: The this compound method is a proprietary, cell-based assay designed to identify substances that can protect against or treat presbycusis (age-related hearing loss) and ototoxicity-induced hearing loss. It utilizes a specific, genetically modified cell line that mimics key aspects of the cellular stress pathways observed in cochlear cells during damage. The core of the assay involves inducing a stress response that is analogous to the damage caused by aging or ototoxic agents and then quantifying the protective effects of test compounds.
Q2: What are the primary applications of the this compound platform?
A2: The primary application of this compound is in the high-throughput screening of compound libraries for the identification of potential therapeutic agents for hearing loss. It is also a valuable tool for mechanistic studies to elucidate the cellular pathways involved in ototoxicity and for the preclinical evaluation of drug candidates.
Q3: What are the key advantages of using the this compound method over traditional models?
A3: The this compound method offers several advantages, including:
-
Higher Throughput: Its cell-based format is amenable to automation and high-throughput screening, allowing for the rapid evaluation of a large number of compounds.
-
Reproducibility: As a standardized assay, it provides a more consistent and reproducible platform compared to some animal models.
-
Cost-Effectiveness: It is generally more cost-effective and less labor-intensive than in vivo studies.
-
Ethical Considerations: It reduces the reliance on animal testing in the initial stages of drug discovery.
Troubleshooting Common Experimental Issues
Even with the most meticulously planned experiments, challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered with the this compound assay, focusing on identifying the root cause and implementing effective solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, uneven compound distribution, edge effects in the microplate. | Ensure thorough cell suspension mixing before seeding. Use a multichannel pipette with care to avoid bubbles. Consider leaving the outer wells of the plate empty or filling them with a buffer to minimize edge effects. |
| Low Assay Window (Signal-to-Background Ratio) | Suboptimal concentration of the stress-inducing agent, insufficient incubation time, degraded reagents. | Titrate the stress-inducing agent to determine the optimal concentration that induces a robust yet not overwhelming stress response. Optimize the incubation time for both the stressor and the test compounds. Always use fresh, properly stored reagents. |
| Inconsistent Positive Control Performance | Degradation of the positive control compound, incorrect dilution, cellular resistance. | Aliquot the positive control upon receipt and store it at the recommended temperature to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment. If cellular resistance is suspected, consider using a different positive control with a known mechanism of action. |
| Cell Detachment or Death in Negative Control Wells | Poor cell health, contamination (mycoplasma, bacteria), harsh plate handling. | Culture cells under optimal conditions and regularly check for signs of stress or contamination. Handle microplates gently to avoid dislodging cells. |
Optimized Protocols for Enhanced Results
To ensure the highest quality data, this section provides detailed, step-by-step protocols for key workflows within the this compound platform. These protocols have been optimized to enhance reproducibility and sensitivity.
Protocol 1: Cell Seeding and Compound Treatment
-
Cell Culture: Culture the this compound cells according to the supplier's recommendations, ensuring they are in the logarithmic growth phase and have a viability of >95%.
-
Cell Seeding:
-
Trypsinize and resuspend the cells in the appropriate culture medium.
-
Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (typically determined during assay development).
-
Seed the cells into a 96-well or 384-well microplate.
-
-
Compound Addition:
-
Prepare serial dilutions of your test compounds and the positive control.
-
Add the compounds to the appropriate wells. Include vehicle-only wells as a negative control.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the predetermined optimal time.
Protocol 2: Induction of Cellular Stress and Signal Detection
-
Stress Induction: After the compound incubation period, add the pre-titrated concentration of the stress-inducing agent to all wells except the negative control wells.
-
Incubation: Return the plate to the incubator for the optimized stress induction period.
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the detection reagent according to the manufacturer's instructions. This reagent typically measures a marker of cell viability or a specific stress pathway component.
-
Incubate for the recommended time to allow the signal to develop.
-
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and underlying biological mechanisms, the following diagrams illustrate key aspects of the this compound workflow and the targeted cellular pathway.
Caption: A streamlined workflow for the this compound screening assay.
Caption: The core signaling pathway targeted by the this compound assay.
References
Technical Support Center: Overcoming Challenges in Lecanemab (BAN2401) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for in vivo studies involving Lecanemab (BAN2401). As a Senior Application Scientist, my goal is to provide you with a field-proven, in-depth resource to help you navigate the complexities of your preclinical experiments. This guide is structured to address common challenges and frequently asked questions, ensuring your studies are robust, reproducible, and built on a foundation of scientific integrity.
Lecanemab is a humanized IgG1 monoclonal antibody that selectively targets soluble amyloid-beta (Aβ) protofibrils, which are considered to be a key neurotoxic species in the Alzheimer's disease (AD) cascade.[1][2][3][4] Its mechanism offers a promising therapeutic avenue, but like any sophisticated biological agent, its application in living animal models requires meticulous planning and execution.[5][6] This guide will help you anticipate and resolve potential hurdles.
Section 1: Frequently Asked Questions (FAQs) - Pre-Study & Formulation
This section addresses common questions that arise during the critical planning and preparation phase of a Lecanemab in vivo study.
| Question | Expert Answer & Explanation |
| 1. What is the primary target of Lecanemab and why is it significant? | Lecanemab selectively binds to large, soluble Aβ protofibrils.[3][4][7] This is critical because protofibrils, as opposed to monomers or insoluble plaques, are thought to be the most synaptotoxic form of Aβ, directly contributing to neuronal dysfunction.[8][9] Targeting this specific species aims to neutralize the primary pathogenic driver before irreversible plaque deposition is complete. |
| 2. Which animal models are most appropriate for Lecanemab studies? | Transgenic mouse models that develop amyloid pathology are standard. Models like APP/PS1 or Tg2576 are commonly used as they accumulate Aβ and form plaques.[7] The choice depends on the specific research question; for example, models with the "Arctic" mutation may be particularly relevant as they show high levels of Aβ protofibrils.[7] It is crucial to use age- and sex-matched animals from a validated supplier to minimize biological variability.[10] |
| 3. How should Lecanemab be formulated for in vivo administration? | For preclinical studies, Lecanemab should be diluted in a sterile, isotonic, and biocompatible vehicle such as Phosphate-Buffered Saline (PBS) or 0.9% Sodium Chloride. It is essential to avoid vigorous shaking or agitation which can cause protein denaturation and aggregation. The final formulation should be filtered through a low-protein-binding sterile filter (e.g., 0.22 µm PVDF) before administration. |
| 4. What are the recommended storage and handling conditions for the antibody? | Lecanemab, like most monoclonal antibodies, should be stored at 2-8°C. Do not freeze. Freezing and thawing cycles can lead to aggregation and loss of activity. Before use, allow the vial to equilibrate to room temperature slowly. Avoid exposure to direct light. Once diluted for injection, it should be used promptly to prevent degradation or contamination. |
Section 2: Troubleshooting Guide - In Vivo Administration & Pharmacokinetics
This section provides a problem-solving framework for issues that may arise during the experimental phase.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| High variability in plasma drug concentration between animals. | 1. Inaccurate Dosing: Errors in calculating dose volume based on individual animal weight. 2. Improper Injection Technique: Incomplete intravenous (IV) injection (e.g., subcutaneous leakage from a tail vein injection). 3. Linear Pharmacokinetics: Lecanemab exhibits linear pharmacokinetics, meaning exposure (AUC and Cmax) should increase proportionally with the dose.[3][11] Variability points to administration error rather than complex PK behavior. | 1. Weight-Based Dosing: Always weigh each animal immediately before dosing and calculate the exact volume. 2. Injection Verification: For tail vein injections, use proper restraint and technique. Observe for a flash of blood in the needle hub and ensure there is no "bleb" formation at the injection site, which indicates leakage. Consider using a catheter for more reliable delivery in long-term studies. 3. Training & Consistency: Ensure all personnel performing injections are proficient and follow a standardized protocol. |
| Observed infusion reactions or animal distress post-injection. | 1. High Infusion Rate: Rapid IV push can cause shock or adverse reactions. 2. Formulation Issues: Incorrect pH, osmolarity, or presence of aggregates/contaminants in the injection solution. 3. Immunogenicity: While Lecanemab is humanized, a low-level immune response in a rodent model is possible, though generally rare for single or short-term dosing. | 1. Controlled Infusion: Administer the dose as a slow bolus over 1-2 minutes rather than a rapid push. For larger volumes, a syringe pump is recommended. 2. Vehicle & Preparation QC: Ensure the vehicle is sterile and physiologically compatible (e.g., sterile PBS, pH 7.4). Always prepare the formulation fresh using aseptic techniques. 3. Monitor Animals: Observe animals closely for at least 30 minutes post-injection for signs of distress (e.g., lethargy, piloerection, altered breathing).[12] |
| Lack of significant Aβ clearance at expected time points. | 1. Insufficient Dose: The dose may be too low to achieve therapeutic concentrations in the brain. 2. Poor BBB Penetration: Like all antibodies, Lecanemab has limited (~0.1%) blood-brain barrier penetration. The dose must be high enough to compensate for this. 3. Timing of Analysis: The kinetics of plaque clearance are slow. Effects may not be apparent after only a few doses or a short treatment duration. | 1. Dose-Response Study: If feasible, perform a pilot study with a range of doses (e.g., 5, 10, 20 mg/kg) to establish an effective dose in your specific model. Clinical trials have used 10 mg/kg biweekly.[13] 2. Confirm Target Engagement: Use ex vivo methods like ELISA or immunohistochemistry on a subset of animals to confirm the antibody is present in the brain parenchyma and binding to its target. 3. Study Duration: Preclinical studies often require chronic dosing over several months to observe significant changes in amyloid plaque burden.[7] |
Section 3: Troubleshooting Guide - Endpoint Analysis & Data Interpretation
This section focuses on resolving challenges related to analyzing the outcomes of your study.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Inconsistent or weak Aβ staining in immunohistochemistry (IHC). | 1. Poor Antigen Retrieval: Aβ peptides within dense-core plaques are highly cross-linked and can be difficult for antibodies to access. 2. Inappropriate Antibody Clone: The primary antibody used for IHC may not be optimal or may recognize a different epitope than Lecanemab. 3. Tissue Processing Artifacts: Suboptimal fixation or sectioning can damage the antigen. | 1. Optimize Antigen Retrieval: Formic acid (FA) treatment is the standard for Aβ IHC.[14] For enhanced detection, consider a sequential protocol of Proteinase K digestion, followed by autoclave heating in an EDTA buffer, and then FA treatment (PAF method).[14] 2. Use Validated Antibodies: Use well-characterized anti-Aβ antibodies like 6E10 or 4G8 for IHC analysis. Ensure your antibody recognizes the specific Aβ species you intend to quantify. 3. Standardize Tissue Handling: Perfuse animals with PBS followed by 4% paraformaldehyde (PFA). Post-fix brains in PFA before cryoprotection and sectioning. Consistency is key to reducing variability. |
| Discrepancy between plaque clearance and cognitive/functional outcomes. | 1. Soluble Aβ vs. Insoluble Plaques: Lecanemab's primary target is soluble protofibrils.[4] Cognitive improvements may be driven by the neutralization of these toxic species, which can occur before widespread clearance of insoluble plaques is visible by IHC.[8] 2. Timing of Behavioral Testing: Behavioral deficits in AD models can be subtle and may require sensitive tests. The timing of testing relative to the treatment window is critical. 3. Irreversible Damage: In aged animals with advanced pathology, some neuronal damage may be irreversible, limiting the extent of functional recovery even if Aβ is cleared. | 1. Measure Soluble Aβ: Supplement IHC with biochemical assays (e.g., ELISA) on brain homogenates to specifically measure changes in soluble and insoluble Aβ fractions. This provides a more complete picture of the drug's effect. 2. Appropriate Behavioral Paradigms: Use a battery of tests sensitive to the deficits in your chosen model (e.g., Morris Water Maze, Y-Maze, Novel Object Recognition). Conduct baseline testing before treatment to establish a clear reference point. 3. Early Intervention Studies: To maximize the chance of observing functional benefits, consider initiating treatment in younger animals before significant pathology and cognitive deficits are established. |
| Unexpected safety signals (e.g., microhemorrhages). | 1. Amyloid-Related Imaging Abnormalities (ARIA): In humans, anti-amyloid antibodies can cause ARIA, which includes edema (ARIA-E) and microhemorrhages (ARIA-H).[13] This is thought to be related to the mobilization of amyloid from plaques, particularly vascular amyloid (CAA). 2. Underlying Model Pathology: Some AD mouse models have inherently fragile vasculature or significant cerebral amyloid angiopathy (CAA), which can be exacerbated by immunotherapy. | 1. Histological Analysis: Carefully examine brain sections stained with Prussian blue (for hemosiderin) or H&E to screen for microhemorrhages. Correlate findings with areas of plaque clearance. 2. Model Selection: Be aware of the specific pathological features of your chosen mouse model. If studying ARIA is a goal, select a model known for robust CAA. If avoiding it is the goal, choose a model with primarily parenchymal plaques. 3. Dose Consideration: In clinical settings, ARIA risk can be dose-dependent and is higher in APOE4 carriers.[12][13] While genotyping is not standard in mouse models, being mindful of dose levels is prudent. |
Section 4: Key Experimental Protocols & Visualizations
Mechanism of Action: Lecanemab Targeting Aβ Protofibrils
Lecanemab works by intercepting the Alzheimer's pathological cascade at a critical, early stage. It selectively binds to soluble Aβ protofibrils, neutralizing them and facilitating their clearance by microglia, thereby preventing their aggregation into mature, insoluble plaques and reducing their direct neurotoxic effects.[4][6]
Caption: A typical workflow for an in vivo efficacy study of Lecanemab in an AD mouse model.
Section 5: References
-
Lecanemab Subcutaneous Formulation for Maintenance Dosing in Early Alzheimer's Disease (AD) - PMC - NIH. (n.d.). National Institutes of Health.
-
Lecanemab (BAN2401) Reduces Amyloid in Alzheimer Disease Across 18-Month Study. (2021, May 6). NeurologyLive.
-
Xiong, B. (n.d.). Drug Discovery and Development of Lecanemab. Highlights in Science, Engineering and Technology.
-
Lecanemab Will Be Evaluated in Preclinical Alzheimer Disease with Novel Study Design. (2024, August 13). NeurologyLive.
-
What's the mechanism of action for Leqembi (lecanemab-irmb)? (n.d.). Drugs.com.
-
Tariot, P. N., & Cummings, J. L. (2023). Lecanemab (BAN2401): an anti–beta-amyloid monoclonal antibody for the treatment of Alzheimer disease. Expert Opinion on Investigational Drugs, 32(3), 177-186.
-
FDA-Approved Passive Immunization Treatments Against Aβ in Alzheimer's Disease: Where Are We Now? (2024). International Journal of Molecular Sciences.
-
Haque, R. U., et al. (2023). Novel anti-amyloid-beta (Aβ) monoclonal antibody lecanemab for Alzheimer's disease: A systematic review. Frontiers in Aging Neuroscience, 15, 1261899.
-
A Study to Confirm Safety and Efficacy of Lecanemab in Participants With Early Alzheimer's Disease. (n.d.). ClinicalTrials.gov.
-
Leqembi. (2025, October 19). ALZFORUM.
-
Immunohistochemical evaluation of a trial of gantenerumab or solanezumab in dominantly inherited Alzheimer disease - PMC - PubMed Central. (2025, June 3). National Institutes of Health.
-
[Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease]. (n.d.). PubMed.
-
Walsh, D. M., et al. (2002). Protofibrillar Intermediates of Amyloid β-Protein Induce Acute Electrophysiological Changes and Progressive Neurotoxicity in Cortical Neurons. Journal of Neuroscience, 22(7), 2455-2462.
-
Population pharmacokinetic‐pharmacodynamic analyses of amyloid positron emission tomography and plasma biomarkers for lecanemab in subjects with early Alzheimer's disease. (n.d.). PubMed Central.
-
What is the mechanism of Lecanemab? (2024, July 17). Patsnap Synapse.
-
Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model. (n.d.). National Institutes of Health.
-
Measure Abeta plaque dynamics in vivo. (n.d.). Neurotar.
-
Lecanemab Toolkit. (n.d.). Alzheimer's Association.
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- 3. Novel anti-amyloid-beta (Aβ) monoclonal antibody lecanemab for Alzheimer’s disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. What is the mechanism of Lecanemab? [synapse.patsnap.com]
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- 8. Lecanemab (BAN2401): an anti–beta-amyloid monoclonal antibody for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protofibrillar Intermediates of Amyloid β-Protein Induce Acute Electrophysiological Changes and Progressive Neurotoxicity in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. FDA-Approved Passive Immunization Treatments Against Aβ in Alzheimer’s Disease: Where Are We Now? | MDPI [mdpi.com]
- 14. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in BAN ORL 24 Experiments
Welcome to the technical support center for researchers utilizing BAN ORL 24, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP).[1][2][3][4] This guide is designed to provide you, the researcher, with field-proven insights and actionable troubleshooting strategies to minimize experimental variability and ensure the generation of robust, reproducible data. Adherence to the principles outlined herein will enhance the scientific integrity of your findings when characterizing the antagonistic effects of this compound.
Section 1: Foundational Principles of Variability Control
Experimental variability is an inherent challenge in biological assays.[5] In the context of this compound experiments, which often involve sensitive cell-based assays, even minor inconsistencies can lead to significant data scatter, masking the true biological effects of the compound.[6] The core objective of this guide is to empower you to identify and mitigate the key sources of this variability.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A[Pre-Analytical Variability] --> B{Assay Execution Variability}; B --> C[Post-Analytical Variability];
} caption: Key Phases of Experimental Variability.
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section directly addresses common issues encountered during this compound experiments in a practical, question-and-answer format.
Pre-Analytical Phase: Setting the Stage for Success
Question: My baseline NOP receptor activity varies significantly between experiments, even before adding this compound. What could be the cause?
Answer: This issue often stems from inconsistencies in your cell culture practices. The expression and signaling capacity of the NOP receptor can be influenced by several factors.
-
Cell Line Integrity:
-
Source and Passage Number: Always use cells from a reputable source (e.g., ATCC).[7] Cell lines can experience phenotypic drift over time with continuous passaging.[7] It is crucial to establish a cell bank of low-passage cells and avoid using cells that have been in continuous culture for extended periods.
-
Cell Line Authentication: Periodically verify the identity of your cell line (e.g., CHO cells expressing the human NOP receptor). Misidentified or cross-contaminated cell lines are a significant source of irreproducible data.[7]
-
-
Culture Conditions:
-
Media and Supplements: Use consistent lots of media and supplements. Lot-to-lot variability in serum or other components can alter cell health and receptor expression.
-
Cell Density: Avoid letting your cells become over-confluent in culture flasks. High cell density can lead to changes in gene expression and cellular signaling. A standardized seeding and passaging protocol is essential.[7]
-
Environmental Stability: Ensure your incubator maintains a stable temperature and CO2 level. Frequent opening of the incubator door can cause fluctuations that stress the cells.[8]
-
Question: I'm observing inconsistent dose-response curves for this compound. Could my reagent preparation be the problem?
Answer: Absolutely. The preparation and handling of this compound and other reagents are critical for obtaining consistent results.
-
Compound Stock Solution:
-
Solubility and Storage: this compound is soluble in DMSO and water. Prepare a high-concentration stock solution in a suitable solvent, aliquot it into single-use volumes, and store it at -20°C or -80°C to minimize freeze-thaw cycles.[1] Repeated freezing and thawing can lead to compound degradation.[9]
-
Accurate Pipetting: Use calibrated pipettes to prepare your stock solution and subsequent dilutions. Small errors in pipetting at high concentrations will be magnified in the final assay.
-
-
Working Solutions:
-
Fresh Preparation: Prepare fresh working solutions for each experiment from your frozen aliquots.
-
Thorough Mixing: Ensure complete mixing of all reagents, especially after dilutions.[5] For this compound, which may be prepared in a vehicle like DMSO, ensure it is fully dispersed in the aqueous assay buffer to avoid precipitation.
-
Lot-to-Lot Consistency: Be mindful of potential variations between different lots of this compound.[10] While reputable suppliers maintain high purity, minor differences can exist.
-
| Parameter | Best Practice | Rationale |
| Cell Passage | Limit to a defined range (e.g., 5-20 passages) | Minimizes phenotypic drift and ensures consistent receptor expression.[7] |
| Confluency | Passage cells at a consistent sub-confluent state (e.g., 70-80%) | Avoids contact inhibition and changes in cell signaling. |
| Compound Aliquots | Single-use aliquots of stock solutions | Prevents degradation from multiple freeze-thaw cycles.[9] |
| Reagent Mixing | Vortex or triturate thoroughly at each dilution step | Ensures homogeneity and accurate final concentrations.[5] |
Analytical Phase: Executing with Precision
Question: I'm seeing an "edge effect" in my 96-well plates, where the outer wells show different results from the inner wells. How can I prevent this?
Answer: The edge effect is a common problem in microplate assays, primarily caused by evaporation and temperature gradients across the plate.[3] This can alter the concentration of this compound and other reagents in the outer wells.[2][3]
-
Mitigation Strategies:
-
Plate Hydration: Fill the outer wells with sterile water or media without cells.[1] This creates a moisture buffer and helps to insulate the experimental wells.
-
Use of Lids and Sealing Tapes: Always use a lid during incubation.[1][2] For longer incubations, consider using a breathable sealing tape for cell-based assays or a clear/foil sealing tape for biochemical assays to minimize evaporation.[1][2][3]
-
Specialized Plates: Consider using microplates designed to reduce edge effects, which may have moats that can be filled with liquid to create a humidity barrier.[8]
-
Incubator Environment: Ensure your incubator has high humidity (ideally >95%) and minimize the frequency of opening the door.[8]
-
Question: My replicate wells for the same this compound concentration show high variability. What are the likely causes during the assay itself?
Answer: High variability between replicate wells often points to inconsistencies in liquid handling and timing.
-
Pipetting Technique:
-
Consistency is Key: Use a consistent pipetting technique for all wells. Reverse pipetting can be beneficial for viscous solutions.
-
Avoid Bubbles: Be careful not to introduce bubbles into the wells, as they can interfere with optical readings in luminescence or fluorescence assays.[5]
-
Uniform Volume: Ensure the same volume is dispensed in every well.[5] Even small volume differences can lead to significant signal variations.
-
-
Timing of Reagent Addition:
-
Systematic Addition: Add reagents in a systematic and consistent manner across the plate. For fast-acting antagonists like this compound, the timing of addition relative to the agonist and the final reading is critical.
-
Automated Dispensers: If available, use automated liquid handlers or reagent dispensers for critical steps to ensure uniform timing and volume across the plate.[11]
-
-
Cell Seeding Density:
-
Optimize and Standardize: The number of cells per well must be optimized and kept consistent. Too few cells will result in a low signal-to-noise ratio, while too many can lead to artifacts. Perform a cell titration experiment to determine the optimal seeding density for your specific assay.
-
dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Standard Workflow for a this compound Antagonist Assay.
Post-Analytical Phase: Data Integrity and Interpretation
Question: My luminometer/fluorometer readings seem noisy. How can I optimize my instrument settings?
Answer: Proper instrument setup is crucial for obtaining high-quality data from bioluminescent or fluorescent assays that might be used to measure the downstream effects of NOP receptor activation.
-
Instrument Parameters:
-
Integration Time: This is the period over which the instrument collects photons from each well. A longer integration time can increase the signal and reduce noise, but be mindful of potential signal decay in "glow-type" assays.
-
Gain/Sensitivity: The gain setting amplifies the detected signal. An optimal gain setting maximizes the signal from your positive controls without saturating the detector. This should be determined empirically using your highest expected signal.
-
Plate Type: For luminescence assays, always use opaque, white-walled plates to maximize light output and prevent crosstalk between wells.[5] For fluorescence, black-walled plates are typically preferred to reduce background.[5]
-
-
Signal Stability:
-
Temperature Consistency: Luminescent assays are often enzyme-based and therefore temperature-sensitive.[5] Allow your plates to equilibrate to the temperature of the plate reader before taking measurements to ensure consistent readings.
-
Timing of Reading: For kinetic assays, the timing of the read after reagent addition is critical.[5] Standardize this time for all plates within an experiment.
-
Answer: The choice of statistical analysis can significantly impact the interpretation of your results.
-
Data Transformation: For dose-response data, it is common to log-transform the concentration of this compound before fitting a non-linear regression model (e.g., a four-parameter logistic curve).
-
Statistical Model Selection: The appropriate statistical model depends on the distribution of your data. Do not default to linear models if your data does not meet the underlying assumptions.
-
Outlier Analysis: Establish a clear and objective criterion for identifying and handling outliers before starting your analysis.
| Parameter | Recommendation | Rationale for Minimizing Variability |
| Plate Type | Opaque white plates for luminescence, black for fluorescence | Maximizes signal and minimizes crosstalk.[5] |
| Instrument Gain | Optimize to place the highest signal at ~90% of the detector's linear range | Ensures all data points are within the quantifiable range and improves signal-to-noise. |
| Integration Time | Adjust to achieve a robust signal without saturation | Balances signal strength with potential signal decay over the read time. |
| Statistical Analysis | Use non-linear regression for dose-response curves | Accurately models the biological relationship between this compound concentration and NOP receptor inhibition. |
Section 3: FAQs for this compound Experiments
Q1: What are the essential controls to include in every this compound experiment?
-
No-Cell Control: Wells with media and assay reagents but no cells, to determine background signal.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound, representing 100% agonist activity.
-
Positive Control (Agonist only): Cells treated with the NOP receptor agonist to establish the maximum signal window.
-
Negative Control (Maximal Inhibition): Cells treated with a saturating concentration of a known NOP antagonist or this compound to define the baseline.
Q2: How often should I calibrate my pipettes and service my plate reader? Pipettes should be calibrated at least annually, or more frequently with heavy use. Plate readers should be serviced according to the manufacturer's recommendations, typically on an annual basis, to ensure consistent performance.
Q3: Can I use this compound in long-term (e.g., >24 hours) cell culture experiments? Yes, but you must consider the stability of the compound in your culture media at 37°C. It may be necessary to replenish the media with fresh this compound periodically. Also, be mindful of potential cytotoxic effects at high concentrations over long incubation periods.
Q4: What is the best way to handle lot-to-lot variability of this compound? When a new lot of this compound is received, it is good practice to perform a side-by-side comparison with the previous lot to ensure consistent potency. This can be done by running a full dose-response curve for both lots in the same experiment.
References
-
Fischetti, C., et al. (2009). Pharmacological characterization of the nociceptin/orphanin FQ receptor non peptide antagonist Compound 24. European Journal of Pharmacology, 614(1-3), 50-7. [Link]
-
Mahmoud, S., et al. (2010). Modulation of silent and constitutively active nociceptin/orphanin FQ receptors by potent receptor antagonists and Na+ ions in rat sympathetic neurons. Molecular Pharmacology, 77(5), 804-17. [Link]
-
Promega Connections. (2018). How to Reduce Cell Culture Variability. [Link]
-
WellPlate.com. (2014). Three Ways To Reduce Microplate Edge Effect. [Link]
-
Wako Automation. (2023). The edge effect in microplate assays. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
YouTube. (2013). Preventing edge effect in microplates. [Link]
-
ResearchGate. (2025). How to prevent the "edge effect" in 96-well microplates? [Link]
-
Clinical Lab Products. (2019). Managing Reagent Variation. [Link]
-
Promega Connections. (2019). Eight Considerations for Getting the Best Data from Your Luminescent Assays. [Link]
-
PubMed. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. [Link]
-
BMG Labtech. How to optimise the gain setting of my microplate reader? [Link]
-
MedChemExpress. This compound free base. [Link]
-
PubMed Central. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments. [Link]
-
NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. [Link]
-
NIH. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. [Link]
-
PubMed Central. The selection of statistical models for reporting count outcomes and intervention effects in brief alcohol intervention trials: A review and recommendations. [Link]
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- 2. apexbt.com [apexbt.com]
- 3. This compound |CAS:1401463-54-4 Probechem Biochemicals [probechem.com]
- 4. This compound | CAS 1401463-54-4 | BANORL24 | Tocris Bioscience [tocris.com]
- 5. Variability: Human nature and its impact on measurement and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Orleans Hub - News in Orleans County, New York [orleanshub.com]
- 10. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. basketball-reference.com [basketball-reference.com]
Technical Support Center: BAN ORL 24 Quality Control and Purity Assessment
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with BAN ORL 24, a potent and selective NOP receptor antagonist.[1][2][3] Ensuring the identity, purity, and stability of this small molecule is paramount for generating reliable, reproducible data in both in vitro and in vivo studies. This document outlines essential quality control (QC) procedures, offers detailed troubleshooting guides for common analytical challenges, and provides validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the quality and handling of this compound.
Q1: What is this compound and why is its purity critical? A: this compound is a non-peptide antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), exhibiting high potency (IC₅₀ ≈ 0.27 nM) and selectivity over classical opioid receptors (μ, δ, κ).[2][4] Its purity is critical because even trace impurities can lead to erroneous experimental outcomes. These impurities could be inactive, leading to an underestimation of the compound's potency, or they could have off-target pharmacological activity, confounding results and leading to misinterpretation of the biological data.
Q2: What is the typical purity specification for research-grade this compound? A: Reputable commercial suppliers typically provide this compound with a purity of ≥97% or ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[2][4][5] It is crucial to obtain the batch-specific Certificate of Analysis (CoA) for detailed purity information and the results of other analytical tests.[3]
Q3: What are the potential impurities I should be aware of? A: Impurities in a synthetic small molecule like this compound can originate from several sources:
-
Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from the synthetic route.
-
Degradation Products: Resulting from improper storage conditions (e.g., exposure to light, high temperatures, or humidity).
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed. Impurity profiling using techniques like LC-MS/MS is essential for identifying and characterizing these substances.[6][7]
Q4: How should I prepare and store stock solutions of this compound? A: this compound is soluble in DMSO and water.[2] For long-term storage, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[4][8] Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][4] When preparing aqueous solutions for experiments, be mindful of the compound's solubility limits to avoid precipitation.
Section 2: Core Quality Control & Purity Assessment Workflow
A systematic QC analysis is essential upon receiving a new batch of this compound to verify its identity and purity before use in critical experiments.
Caption: Recommended QC workflow for incoming this compound.
Protocol 2.1: Identity Confirmation by LC-MS
Causality: This method combines the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry to confirm the compound's molecular weight, which is a primary identifier.[9][10]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. Dilute this stock to a final concentration of ~10 µg/mL.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-1000.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
-
Data Analysis:
-
Verify the presence of a major peak in the chromatogram.
-
Examine the mass spectrum of this peak for the protonated molecule [M+H]⁺. For this compound (Formula: C₂₇H₃₅N₃O₂), the expected monoisotopic mass is 433.27. Therefore, the target [M+H]⁺ ion is m/z 434.28.
-
Protocol 2.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the industry standard for quantifying the purity of small molecules.[11] A reversed-phase method separates the main compound from more polar and less polar impurities based on their differential partitioning between the stationary and mobile phases. UV detection provides a quantitative measure of each separated component.
Methodology:
-
Sample Preparation: Accurately prepare a 0.5 mg/mL solution of this compound in the initial mobile phase composition (e.g., 90% A, 10% B).
-
HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately nonpolar compounds like this compound. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% to 90% B over 20 minutes | A shallow gradient ensures good resolution between the main peak and closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35°C | Elevated temperature reduces viscosity and can improve peak efficiency.[12] |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds; verify optimal wavelength with a UV scan if possible. |
| Injection Vol. | 10 µL | A small volume minimizes the risk of column overload.[13] |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
The result should meet or exceed the supplier's specification (e.g., >98%).
-
Protocol 2.3: Structural Verification by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation of organic molecules.[14][15] It provides detailed information on the chemical environment, connectivity, and relative number of protons in the molecule, serving as a definitive "fingerprint" for structural confirmation.[16][17]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumental Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiment: Standard 1D proton (¹H) acquisition.
-
Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale to the TMS peak at 0 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to ensure they are fully consistent with the known structure of this compound. Compare the acquired spectrum with a reference spectrum if available.
-
Section 3: Troubleshooting Guides
Troubleshooting HPLC Analysis
Q: My HPLC chromatogram for this compound shows a significant tailing peak. What are the potential causes and how do I fix it?
A: Peak tailing is a common issue that can compromise resolution and integration accuracy.[18] The causes can be chemical or mechanical. Follow this systematic approach to diagnose and resolve the problem.
Caption: Decision tree for troubleshooting HPLC peak tailing.
Detailed Breakdown of Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Secondary Silanol Interactions | Cause: The basic amine groups in this compound can interact with acidic residual silanol groups on the silica-based C18 column, causing tailing. Solution: Ensure the mobile phase is acidic (e.g., pH 2-3) using an additive like 0.1% TFA or formic acid. This protonates the silanols and the analyte, minimizing unwanted interactions. |
| Column Overload | Cause: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[18] Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, overload was the issue.[13] |
| Column Contamination/Void | Cause: A buildup of contaminants on the column inlet frit or a void in the packing bed can distort the flow path.[12][18] This often affects all peaks, not just the analyte. Solution: First, try disconnecting the column and flushing it in the reverse direction. If this fails, the column may need to be replaced. Using a guard column is a preventative measure. |
| Sample Solvent Mismatch | Cause: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or ACN) can cause the sample to spread on the column before the gradient starts. Solution: Whenever possible, dissolve the sample in the starting mobile phase. If a strong solvent like DMSO must be used, ensure the injection volume is as small as possible.[13] |
Troubleshooting LC-MS Analysis
Q: I am not detecting the expected m/z 434.28 for this compound, or the signal is extremely weak. What should I do?
A: Low or no signal in LC-MS can stem from issues with the sample, the LC system, the ion source, or the mass analyzer.
| Potential Cause | Explanation & Troubleshooting Steps |
| Ion Suppression | Cause: Components from your sample matrix or mobile phase (e.g., TFA) can interfere with the ionization of your analyte in the ESI source, suppressing its signal. Solution: While TFA is good for chromatography, it is a known signal suppressor in ESI-MS. Switch to 0.1% formic acid, which is much more MS-friendly. If matrix effects are suspected, perform a sample cleanup (e.g., solid-phase extraction) or dilute the sample. |
| Incorrect Ionization Mode | Cause: this compound contains basic nitrogen atoms that are readily protonated. It will ionize efficiently in positive mode (ESI+) but will likely not be detected in negative mode (ESI-). Solution: Ensure your MS method is set to acquire in positive ionization mode. |
| Poor Source Conditions | Cause: The ESI source parameters (gas flows, temperatures, voltages) are not optimized, leading to inefficient desolvation or ionization. Solution: Perform an infusion of your compound directly into the MS (bypassing the LC) to auto-tune or manually optimize source parameters for maximum signal intensity. |
| LC Plumbing or Column Issue | Cause: A leak in the LC system, a complete column blockage, or a pump failure is preventing the sample from reaching the MS detector. Solution: Check the LC system pressure. If it is zero or extremely low, there is likely a leak. If it is excessively high, there is a blockage.[13] Systematically check fittings and components. |
| Mass Analyzer Not Calibrated | Cause: The mass spectrometer's calibration has drifted, leading to poor mass accuracy and sensitivity. Solution: Run the instrument's calibration and tuning procedure using the manufacturer's recommended standard solution. |
Section 4: Data Interpretation & Specifications
-
Purity: The purity of this compound should be reported as a percentage based on the peak area from the HPLC-UV chromatogram. Any impurity peak greater than 0.1% should be noted.
-
Identity: Identity is confirmed if the [M+H]⁺ ion in the LC-MS analysis is within a narrow mass tolerance (e.g., ± 0.2 Da for a standard quadrupole or ± 5 ppm for a high-resolution MS) of the theoretical value of 434.28.
-
Structure: The ¹H NMR spectrum must be consistent with the assigned structure of this compound, with correct chemical shifts, multiplicities, and integrations for all proton environments.
A batch of this compound is considered acceptable for research use when its purity, identity, and structural data are all consistent and meet the pre-defined specifications. Documenting these results for each batch is a critical component of good laboratory practice.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit.
- BOC Sciences. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- Kymos. (2025, August 12). Quality control of small molecules.
- MedchemExpress.com. (n.d.). This compound | NOP Receptor Antagonist.
- Probechem Biochemicals. (n.d.). This compound |CAS:1401463-54-4.
- R&D Systems. (n.d.). This compound (CAS 1401463-54-4).
- IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
- AxisPharm. (n.d.). Small Molecule Analysis.
- TestCountry. (2025, April 2). 8+ Drug Purity Tests: Quick & Easy.
- Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- ChemBK. (n.d.). This compound.
- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?.
- American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory.
- Tocris Bioscience. (n.d.). This compound | CAS 1401463-54-4 | BANORL24.
- AdooQ Bioscience. (n.d.). This compound | NOP antagonist | Buy from Supplier AdooQ®.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS 1401463-54-4 | BANORL24 | Tocris Bioscience [tocris.com]
- 4. This compound |CAS:1401463-54-4 Probechem Biochemicals [probechem.com]
- 5. adooq.com [adooq.com]
- 6. Small Molecule Analysis | AxisPharm [axispharm.com]
- 7. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]
- 8. chembk.com [chembk.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
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- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Interpreting Unexpected Results from BAN ORL 24 Studies
Welcome to the technical support guide for BAN ORL 24. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. As a potent and selective NOP receptor antagonist, this compound is a powerful research tool; however, like any precise instrument, its application requires careful consideration of experimental variables. This guide provides in-depth, field-proven insights to help you ensure the integrity and validity of your results.
Part 1: Foundational Principles — Understanding Expected Outcomes
Before diagnosing an unexpected result, it is crucial to establish a baseline of expected outcomes based on the compound's known mechanism of action.
Mechanism of Action: NOP Receptor Antagonism
This compound is a competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) Peptide Receptor (NOP), a G-protein coupled receptor (GPCR).[1][2] The endogenous ligand, N/OFQ, typically binds to the NOP receptor, initiating a signaling cascade that modulates various cellular processes, including calcium and potassium channel activity, and inhibits adenylyl cyclase. This compound works by binding to the NOP receptor with high affinity, thereby blocking N/OFQ from binding and preventing the initiation of this downstream signaling.
Expected Potency and Selectivity
Quantitative data from in vitro assays provide a critical benchmark for your experiments. Deviations from these values often represent the first indication of a potential issue.
| Parameter | Receptor | Value | Assay Type | Source |
| Kᵢ | NOP | 0.24 nM | Radioligand Binding (human) | [3] |
| IC₅₀ | NOP | 0.27 nM | [³⁵S]-GTPγS Binding | |
| Kₑ | NOP | 0.93 nM | Calcium Mobilization | [3] |
| IC₅₀ | κ-opioid | 2500 nM | [³⁵S]-GTPγS Binding | |
| IC₅₀ | μ-opioid | 6700 nM | [³⁵S]-GTPγS Binding | |
| IC₅₀ | δ-opioid | >10000 nM | [³⁵S]-GTPγS Binding |
Part 2: Troubleshooting Guide & FAQs
This section addresses common unexpected results in a question-and-answer format. Each answer provides potential causes and a systematic approach to diagnosis and resolution.
FAQ 1: Why is the observed antagonistic potency of my this compound significantly lower than published values?
A frequent issue is observing a rightward shift in the concentration-response curve, indicating reduced potency (i.e., a higher IC₅₀ value). This suggests that a lower effective concentration of the antagonist is reaching the receptor.
Potential Causes & Troubleshooting Workflow:
Step-by-Step Methodologies:
-
Verify Compound Integrity & Working Concentration:
-
Cause: this compound is supplied as a solid and requires solubilization, typically in DMSO or water. Improper storage or handling can lead to degradation, while poor solubility can result in precipitation, drastically lowering the effective concentration in your aqueous assay buffer.
-
Protocol: Stock Solution & Solubility Check
-
Prepare a fresh stock solution in 100% DMSO. This compound is soluble to 100 mM in DMSO.
-
Visually inspect the stock solution for any precipitate. If unsure, centrifuge the vial and inspect for a pellet.
-
Perform a serial dilution of your stock into your final assay buffer. After each dilution step, visually check for cloudiness or precipitation against a dark background. This is especially critical at the highest concentrations used in your experiment.
-
Expert Tip: The final concentration of DMSO in your assay should be kept low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
-
-
-
Scrutinize Assay Parameters:
-
Cause: In a competitive antagonism assay, the apparent potency of the antagonist (IC₅₀) is dependent on the concentration of the agonist used. If the agonist concentration is too high, it will require a much higher concentration of this compound to achieve 50% inhibition.
-
Protocol: Agonist Concentration Verification
-
Confirm the concentration of your N/OFQ agonist stock via a reliable method (e.g., amino acid analysis or spectrophotometry).
-
Run a full agonist concentration-response curve to determine the EC₅₀ and EC₈₀ values in your specific assay system.
-
For antagonist IC₅₀ determination, use a fixed concentration of the agonist at or near its EC₈₀. This provides a robust signal window for measuring inhibition.
-
Causality Check: The Cheng-Prusoff equation can be used to convert your measured IC₅₀ to a Kᵢ value, which should be independent of the agonist concentration. If the calculated Kᵢ is still high, the issue lies elsewhere.
-
-
-
Evaluate Cell System Health and Receptor Expression:
-
Cause: GPCR expression can vary significantly with cell passage number, confluency, and overall health. A reduction in NOP receptor density on the cell surface will lead to a dampened response and can affect potency measurements.
-
Protocol: Cell System Validation
-
Use cells from a low, consistent passage number for all experiments.
-
Consider validating NOP receptor expression via qPCR (for mRNA levels) or Western Blot/FACS (for protein levels) if you suspect expression has diminished over time.
-
Always include a "no-agonist" and "agonist-only" control on every plate to ensure the baseline and maximum signal window are consistent.
-
-
FAQ 2: I'm observing off-target effects at concentrations where this compound should be selective. What's happening?
While this compound is highly selective for the NOP receptor over classical opioid receptors, observing unexpected biological effects could point to interactions with other targets or an issue with the experimental system.
Potential Causes:
-
High Compound Concentration: At concentrations significantly above its Kᵢ for the NOP receptor (e.g., in the micromolar range), this compound may begin to interact with lower-affinity targets, including other GPCRs. The reported IC₅₀ for the κ-opioid receptor is 2.5 µM.
-
Cell-Specific Context: The "targetome" of your specific cell line may include a novel, uncharacterized receptor that interacts with this compound.
-
Compound Purity: While commercially available this compound has high purity (≥97%), impurities could be responsible for unexpected pharmacology.
Step-by-Step Methodologies:
-
Review Your Dosing:
-
Compare the concentrations at which you observe the unexpected effect with the selectivity data in the table above. If you are using concentrations >1 µM, you are entering a range where off-target opioid effects are possible.[3]
-
Action: Perform a full concentration-response curve for the unexpected effect. A classical sigmoidal curve may suggest a specific off-target interaction that can be further investigated.
-
-
Protocol: Orthogonal Target Validation
-
Goal: To confirm if the unexpected effect is mediated by the NOP receptor.
-
Method 1 (Knockdown/Knockout): The most definitive approach. Use siRNA, shRNA, or CRISPR to reduce or eliminate NOP receptor expression in your cell model. If the unexpected effect persists in the NOP-knockdown cells, it is definitively an off-target effect.
-
Method 2 (Alternative Antagonist): Use a structurally different NOP antagonist. If this second antagonist fails to produce the same "unexpected" effect, it strongly suggests the effect is specific to the chemical structure of this compound and not mediated by the NOP receptor.
-
FAQ 3: My in vitro results with this compound are potent, but I'm not seeing the expected effect in my animal model.
This is a common and complex challenge in drug development, often stemming from pharmacokinetic and pharmacodynamic (PK/PD) discrepancies.[4] this compound is reported to be brain penetrant, but efficacy depends on achieving sufficient target engagement in the tissue of interest.
Potential Causes & Troubleshooting:
-
Formulation and Administration:
-
Issue: Poor solubility of the compound in the vehicle can lead to precipitation upon injection, meaning the animal does not receive the intended dose.
-
Troubleshooting:
-
Ensure your chosen vehicle fully solubilizes this compound at the desired concentration.
-
Prepare the formulation fresh before each experiment.
-
Consider the route of administration (e.g., i.v., i.p., p.o.) and its impact on bioavailability. Intravenous (i.v.) administration, as used in some published studies, provides 100% bioavailability.[1]
-
-
-
Pharmacokinetics (PK):
-
Issue: The compound may be rapidly metabolized or cleared, resulting in a tissue concentration that is too low or too transient to produce a biological effect.
-
Troubleshooting:
-
Conduct a pilot PK study. Administer a single dose of this compound to a small cohort of animals and collect blood and tissue samples (e.g., brain, spinal cord) at various time points.
-
Analyze the samples (typically via LC-MS/MS) to determine the compound's concentration over time. This will reveal its half-life, peak concentration (Cmax), and exposure in the target tissue.
-
Correlation: Compare the measured tissue concentrations to the in vitro IC₅₀/Kᵢ values. For a robust effect, the free (unbound) drug concentration at the target site should ideally be maintained above the IC₅₀ for a sufficient duration.
-
-
-
Target Engagement:
-
Issue: Even if the compound reaches the target tissue, it may not be binding to the NOP receptor at a level sufficient to block the endogenous agonist.
-
Troubleshooting:
-
If possible, perform an ex vivo receptor occupancy study. After dosing, tissue is harvested and the amount of this compound bound to NOP receptors is measured.
-
Alternatively, measure a downstream pharmacodynamic biomarker that is modulated by NOP receptor signaling to confirm that the drug is having the intended molecular effect in the target tissue.
-
-
References
-
Taylor & Francis Online. In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. [Link]
-
HWI group. Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]
-
White Rose Research Online. In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy. [Link]
-
ResearchGate. Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials. [Link]
-
Vici Health Sciences. Obstacles in Drug Development and How to Overcome Them. [Link]
Sources
Method refinement for BAN ORL 24 in specific experimental models
Welcome to the technical support resource for researchers utilizing BAN ORL 24, a potent and selective NOP receptor antagonist. This guide, structured in a question-and-answer format, is designed to provide field-proven insights and troubleshooting strategies to help you navigate the complexities of your in vitro and in vivo experiments.
Section 1: General FAQs & Quick Reference
This section covers the fundamental properties and handling of this compound.
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a potent, selective, and non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, commonly known as the NOP receptor or ORL1.[1] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand N/OFQ, primarily couples to inhibitory G proteins (Gαi/o).[2][3] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), modulation of ion channels (inhibition of Ca2+ channels, activation of K+ channels), and activation of other pathways like the MAPK cascade.[2][4] this compound exerts its effect by binding to the NOP receptor and blocking these downstream signaling events that would otherwise be initiated by an agonist.[1]
Q2: How should I properly solubilize and store this compound for optimal stability?
A: Proper handling is critical for experimental reproducibility.
-
Solubilization: this compound dihydrochloride is soluble in both water (up to ~80 mg/mL) and DMSO (up to ~180 mg/mL).[5] For cell culture experiments, it is standard practice to prepare a concentrated primary stock solution (e.g., 10-50 mM) in DMSO. For in vivo studies, while an aqueous solution is possible, formulation with vehicles containing co-solvents may be necessary depending on the final desired concentration and administration route.[5][6] Sonication is recommended to aid dissolution.[5]
-
Storage: The solid powder form should be stored at -20°C for long-term stability (up to 3 years).[5] Concentrated stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for at least 6 months.[7] For daily use, a stock solution can be kept at -20°C for up to one month.[7] Always protect solutions from light.[7]
Key Potency and Selectivity Data
The following table summarizes the key binding affinities and functional potencies of this compound, highlighting its high selectivity for the NOP receptor.
| Parameter | Receptor | Value | Species/System | Reference |
| Binding Affinity (Ki) | NOP | 0.24 nM | Human (CHO cells) | [7] |
| μ-opioid (MOP) | 190 - 6700 nM | Various | [7] | |
| δ-opioid (DOP) | >10000 nM | Various | ||
| κ-opioid (KOP) | 2500 nM | Various | ||
| Functional Antagonism (IC50) | NOP | 0.27 nM | CHO cells | [1] |
Section 2: In Vitro Experimental Troubleshooting
This section addresses common issues encountered during cell-based and membrane-based assays.
Part A: Cell-Based Functional Assays (e.g., Calcium Mobilization, cAMP)
A: This is a common issue that can stem from several factors related to the agonist stimulation, the antagonist itself, or the assay conditions.
-
Cause 1: Suboptimal Agonist Concentration: To properly measure antagonism, you must stimulate the NOP receptor with an agonist concentration that yields a robust but not oversaturated signal. An agonist concentration at or near its EC80 (the concentration that gives 80% of the maximal response) is typically ideal for antagonist screening.[8] If the agonist concentration is too high (e.g., >EC95), it can be difficult for a competitive antagonist like this compound to overcome the stimulation, leading to an underestimation of its potency.
-
Solution 1: Perform a full dose-response curve for your NOP agonist (e.g., N/OFQ) to accurately determine its EC50 and EC80 values in your specific cell system. Use the calculated EC80 concentration for all subsequent antagonist experiments.
-
Cause 2: Insufficient Antagonist Incubation Time: Competitive antagonists require time to bind to the receptor and reach equilibrium. If you add the agonist immediately after this compound, you may not see the full inhibitory effect.
-
Solution 2: Introduce a pre-incubation step. After adding this compound to your cells, incubate for a period (e.g., 15-30 minutes) before adding the NOP agonist. This allows the antagonist to occupy the receptors.[9]
-
Cause 3 (Calcium Assays): Low Signal Window: While the NOP receptor is primarily Gαi/o-coupled, it can induce calcium mobilization, likely through the Gβγ subunits activating Phospholipase C (PLC).[10] However, this signal can be weaker than that from a canonical Gαq-coupled receptor.
-
Solution 3: Ensure your cell line expresses a sufficient number of NOP receptors. Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.[11] Also, confirm that your fluorescent calcium dye is loaded correctly and that your plate reader settings (e.g., excitation/emission wavelengths, read times) are optimal.[12]
Part B: Membrane-Based Assays (e.g., [35S]GTPγS Binding)
A: The GTPγS binding assay is a direct measure of G-protein activation and is ideal for Gαi/o-coupled receptors like NOP.[13] However, it is known for having a low signal window.[14]
-
Cause 1: Suboptimal Reagent Concentrations: The assay is highly sensitive to the concentrations of Mg2+ and GDP.[13] Mg2+ is required for G-protein activation, while GDP stabilizes the inactive state. An incorrect balance can lead to high basal binding or a poor agonist-stimulated signal.
-
Solution 1: Systematically titrate MgCl2 and GDP concentrations in your assay buffer to find the optimal window for your membrane preparation. This optimization is critical and should be performed with a known NOP agonist before testing antagonists.[15]
-
Cause 2: Low Receptor/G-protein Density: The signal is directly proportional to the amount of active G-protein. If your membrane preparation has low receptor density or has lost G-protein integrity, the signal will be weak.
-
Solution 2: Prepare high-quality cell membranes from a cell line with robust NOP receptor expression. Ensure that all preparation steps are performed on ice or at 4°C with protease inhibitors to maintain protein integrity. Titrate the amount of membrane protein per well to find the concentration that yields the best signal.[15]
-
Cause 3: High Non-Specific Binding: The radiolabeled [35S]GTPγS can bind to filters or other proteins, increasing the background noise.
-
Solution 3: Always include a control for non-specific binding by adding a high concentration (e.g., 10-30 µM) of unlabeled GTPγS.[15] Ensure filter plates used for this assay are not pre-treated with polyethyleneimine (PEI), which can increase non-specific binding.[13] Optimize washing steps to effectively remove unbound radioligand without dissociating specifically bound [35S]GTPγS.[16]
Section 3: In Vivo Experimental Troubleshooting
This section focuses on challenges related to the administration and efficacy of this compound in animal models.
Q: I administered this compound to my mice but did not observe the expected pharmacological effect (e.g., reversal of N/OFQ-induced analgesia). What are the likely causes?
A: Lack of in vivo efficacy is often related to pharmacokinetic (PK) issues rather than a failure of the compound's mechanism. The goal is to ensure that a sufficient concentration of the drug reaches the target NOP receptors in the relevant tissue (e.g., the brain).
-
Cause 1: Poor Bioavailability: If administered orally, this compound may have low bioavailability. This means that only a small fraction of the administered dose reaches systemic circulation. Common reasons include poor aqueous solubility in the gastrointestinal (GI) tract, low permeability across the intestinal wall, or significant first-pass metabolism in the gut wall and liver.[6][17]
-
Solution 1:
-
Change the Route of Administration: For initial efficacy studies, consider using intravenous (i.v.) or intraperitoneal (i.p.) injection to bypass the complexities of oral absorption.[18] A 10 mg/kg i.v. dose of this compound has been shown to be effective in mice.[7]
-
Formulation Development: If oral administration is required, you must develop a suitable formulation. Strategies for poorly soluble compounds include micronization (reducing particle size) or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to enhance dissolution in the GI tract.[6][19]
-
-
Cause 2: Insufficient Central Nervous System (CNS) Exposure: Although this compound is reported to be brain penetrant, achieving a therapeutically relevant concentration in the brain depends on the dose and route of administration.[3] The compound must cross the blood-brain barrier (BBB), and it could be subject to efflux by transporters like P-glycoprotein.[6]
-
Solution 2:
-
Dose Escalation: You may need to test a higher dose to achieve adequate CNS exposure.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Study: The most rigorous approach is to conduct a PK/PD study. This involves administering this compound, collecting blood and brain samples at various time points to measure drug concentration (PK), and correlating it with the pharmacological effect (PD) at those same time points. This will establish the relationship between drug exposure and efficacy.
-
Section 4: Key Protocols & Workflows
Protocol 1: In Vitro Antagonist Profiling using a Calcium Mobilization Assay
This protocol outlines a standard procedure for determining the IC50 of this compound in a cell line expressing the NOP receptor (e.g., CHO-hNOP).
-
Cell Preparation:
-
Seed CHO-hNOP cells into a 96-well black, clear-bottom plate at a density optimized to achieve a 90-100% confluent monolayer on the day of the assay.[11]
-
Incubate overnight (37°C, 5% CO2).
-
-
Dye Loading:
-
Aspirate the growth medium.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions, typically in a buffered salt solution.
-
Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[11]
-
-
Antagonist Preparation and Incubation:
-
Prepare a serial dilution of this compound in the assay buffer at 2X the final desired concentration.
-
Add the this compound dilutions to the appropriate wells on the cell plate.
-
Incubate for 15-30 minutes at room temperature. This is the crucial pre-incubation step.[9]
-
-
Agonist Stimulation and Measurement:
-
Prepare the NOP agonist (e.g., N/OFQ) at a concentration that will give an EC80 response in the final assay volume.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the NOP agonist to all wells simultaneously using the instrument's integrated pipettor.
-
Immediately begin measuring the fluorescence intensity kinetically for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Max - Min) for each well.
-
Normalize the data: Set the average signal of wells with agonist only as 100% and the average signal of wells with no agonist as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: A logical workflow for characterizing this compound's antagonist activity.
Section 5: Signaling Pathway Overview
The NOP receptor is a pleiotropic GPCR that engages multiple downstream pathways upon activation by an agonist. This compound acts by blocking the initial receptor activation step.
NOP Receptor Signaling Pathways
Caption: Agonist vs. Antagonist action on NOP receptor signaling pathways.
Section 6: References
-
Fischetti, C., et al. (2009). Pharmacological characterization of the nociceptin/orphanin FQ receptor non peptide antagonist Compound 24. European Journal of Pharmacology, 614(1-3), 50-7. [Link]
-
Asth, L., et al. (2019). NOP Receptor Signaling Cascades. Handbook of Experimental Pharmacology, 254, 131-139. [Link]
-
Wikipedia. Nociceptin receptor. [Link]
-
ResearchGate. Summary of NOP receptor signaling. [Link]
-
Toll, L., et al. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews, 68(2), 419-457. [Link]
-
Al-Kouba, J., et al. (2022). Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. Molecules, 27(2), 522. [Link]
-
Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238–1249. [Link]
-
Creative Bioarray. GTPγS Binding Assay. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]
-
Lee, J. A., et al. (2012). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of Laboratory Automation, 17(5), 362-371. [Link]
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Berthold Technologies. (2017). SCREENING OF GPCR-ANTAGONISTS USING THE CALCIUM MOBILISATION ASSAY. [Link]
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Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
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Sygnature Discovery. Route of Administration. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 107. [Link]
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Validation & Comparative
Validating the Specificity of BAN ORL 24 for the Nociceptin/Orphanin FQ (NOP) Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a pharmacological tool's specificity is paramount to generating reproducible and translatable data. This guide provides an in-depth technical comparison for validating the specificity of BAN ORL 24, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and compare this compound with other notable NOP receptor antagonists.
Introduction to this compound and the NOP Receptor System
The NOP receptor is the fourth member of the opioid receptor family, but it possesses a distinct pharmacology. Its endogenous ligand, N/OFQ, does not bind to classical opioid receptors (mu, delta, and kappa), and likewise, classical opioid ligands have low affinity for the NOP receptor. The NOP receptor system is implicated in a wide array of physiological processes, including pain modulation, anxiety, depression, and reward pathways, making it a compelling target for therapeutic intervention.
This compound has emerged as a valuable research tool due to its high affinity and selectivity for the NOP receptor. Understanding and validating this selectivity is the critical first step in utilizing this compound to probe the function of the NOP receptor system.
The Logic of Specificity Validation: A Multi-Faceted Approach
A single data point is insufficient to definitively establish the specificity of a compound. A robust validation strategy employs a battery of orthogonal assays, each providing a different piece of the puzzle. This multi-pronged approach builds a compelling and self-validating case for the compound's on-target activity and lack of significant off-target effects. Our validation workflow for this compound will encompass:
-
Direct Binding Affinity and Selectivity: Quantifying the direct interaction of this compound with its intended target and a panel of related receptors.
-
Functional Antagonism at the Target Receptor: Confirming that binding translates to functional inhibition of NOP receptor signaling.
-
Broad Off-Target Screening: Proactively searching for unintended interactions across a diverse panel of receptors and enzymes.
-
In Vivo Target Engagement and Pharmacodynamics: Demonstrating that the compound interacts with the NOP receptor in a complex biological system to produce a specific, on-target physiological effect.
Figure 2: Workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay: Assessing Functional Antagonism
Rationale: The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Agonist binding to the receptor stimulates the exchange of GDP for GTP on the Gα subunit, which is the initial step in the signaling cascade. The [³⁵S]GTPγS binding assay measures this G protein activation by using a non-hydrolyzable, radiolabeled analog of GTP ([³⁵S]GTPγS). An antagonist, like this compound, will inhibit the agonist-stimulated binding of [³⁵S]GTPγS, thus providing a functional measure of its activity at the receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from CHO-hNOP cells as described in the radioligand binding assay protocol.
-
Assay Setup (96-well plate format):
-
To each well, add assay buffer (containing MgCl₂, NaCl, and a fixed concentration of GDP), the cell membrane preparation, and the NOP receptor agonist (e.g., N/OFQ) at a concentration that elicits a submaximal response (e.g., EC80).
-
To a set of wells for determining basal binding, add assay buffer and membranes without the agonist.
-
To a set of wells for determining non-specific binding, add assay buffer, membranes, and an excess of non-labeled GTPγS.
-
To the experimental wells, add serial dilutions of this compound.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding.
-
Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of this compound.
-
Determine the IC50 value for this compound.
-
Calcium Mobilization Assay: A Cell-Based Functional Readout
Rationale: While the NOP receptor primarily couples to Gi/o, which inhibits adenylyl cyclase, it can be engineered to signal through the Gq pathway by co-expressing a promiscuous Gα subunit (e.g., Gαq/i5). Activation of the Gq pathway leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye. This provides a robust, cell-based functional assay to measure the antagonist activity of this compound in a live-cell context.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture CHO cells stably co-expressing the human NOP receptor and a promiscuous Gα subunit (e.g., CHO-hNOP-Gαq/i5).
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.
-
-
Assay Execution (using a fluorescence plate reader with automated injection):
-
Place the plate in the instrument.
-
Inject serial dilutions of this compound into the wells and incubate for a short period.
-
Inject a fixed concentration of the NOP receptor agonist (e.g., N/OFQ) into the wells.
-
Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value.
-
Figure 3: Workflow for a calcium mobilization assay.
Broad Off-Target Screening
Rationale: To ensure that this compound does not have unintended effects that could confound experimental results, it is crucial to screen it against a broad panel of other receptors, ion channels, and enzymes. This is typically done through commercially available services that offer comprehensive safety pharmacology panels.
Recommended Panel Composition: A comprehensive panel should include, but not be limited to:
-
Other GPCRs: Adrenergic, dopaminergic, serotonergic, histaminergic, muscarinic, and other peptidergic receptors.
-
Ion Channels: hERG, sodium, calcium, and potassium channels.
-
Transporters: Monoamine transporters (SERT, DAT, NET).
-
Key Enzymes: Kinases, phosphatases, and proteases.
The results from such a screen will provide a broad overview of the selectivity profile of this compound and identify any potential off-target liabilities.
In Vivo Target Engagement and Pharmacodynamics
Rationale: In vitro assays, while essential, do not fully recapitulate the complexity of a living organism. In vivo studies are necessary to demonstrate that this compound can reach its target in the central nervous system, engage the NOP receptor, and produce a specific, on-target physiological effect.
Example Experimental Design: Reversal of N/OFQ-induced Analgesia in a Hot Plate Test
-
Animals: Use adult male mice.
-
Acclimation: Acclimate the mice to the hot plate apparatus (e.g., set to 52-55°C) to establish a baseline latency to a nociceptive response (e.g., paw licking or jumping).
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at a range of doses.
-
After a suitable pre-treatment time (to allow for drug distribution), administer the NOP receptor agonist N/OFQ intracerebroventricularly (i.c.v.).
-
Control groups should receive vehicle instead of this compound and/or vehicle instead of N/OFQ.
-
-
Behavioral Testing: At various time points after N/OFQ administration, place the mice on the hot plate and measure the latency to the nociceptive response. A cut-off time should be established to prevent tissue damage.
-
Data Analysis:
-
N/OFQ is known to produce analgesia in this test, increasing the latency to respond.
-
An effective and specific NOP antagonist like this compound should reverse this N/OFQ-induced analgesia in a dose-dependent manner, bringing the response latency back towards baseline.
-
Importantly, this compound alone should not have a significant effect on the baseline nociceptive threshold, indicating a lack of intrinsic activity and off-target effects on pain perception in this model.
-
Synthesizing the Evidence for Specificity
By following this rigorous validation workflow, researchers can have high confidence in the specificity of this compound as a pharmacological tool, leading to more reliable and impactful scientific discoveries in the study of the NOP receptor system.
References
- Kawamoto, H., et al. (1999). A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397. European Journal of Pharmacology, 387(3), R17-R18.
- Spagnolo, B., et al. (2007). Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies. The Journal of Pharmacology and Experimental Therapeutics, 321(3), 961-967.
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508.
- Zhang, J. H., & Xie, X. (2012). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Journal of biomolecular screening, 17(10), 1346-1354.
- Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922.
- Calo', G., et al. (2000). In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 293(3), 845-853.
A Comparative Efficacy Analysis of BAN ORL 24 and Other Nociceptin/Orphanin FQ Peptide (NOP) Receptor Antagonists
This guide provides a comprehensive comparison of the efficacy of BAN ORL 24 with other notable compounds targeting the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of preclinical data to inform future research and development decisions.
Introduction: The NOP Receptor as a Therapeutic Target
The NOP receptor and its endogenous ligand, N/OFQ, constitute a unique signaling system with significant implications for a range of physiological and pathological processes. Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands with high affinity. Its activation is implicated in the modulation of pain, mood, anxiety, and reward pathways.[1][2][3] Consequently, NOP receptor antagonists have emerged as promising therapeutic agents for conditions such as depression, anxiety, and certain types of pain.[1][4][5]
This compound is a potent and highly selective non-peptide antagonist of the NOP receptor. Its high affinity and selectivity, coupled with its ability to penetrate the brain, make it a valuable research tool and a potential therapeutic candidate. This guide will compare the in vitro and in vivo efficacy of this compound with other well-characterized NOP receptor antagonists, namely SB-612111 and LY2940094, providing a critical evaluation of their pharmacological profiles.
The NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist like N/OFQ, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibit voltage-gated calcium channels. NOP receptor antagonists, such as this compound, competitively bind to the receptor, preventing the endogenous ligand N/OFQ from binding and initiating these downstream signaling events.
Caption: Simplified NOP receptor signaling pathway.
Comparative In Vitro Efficacy
The initial characterization of a compound's efficacy begins with in vitro assays that determine its binding affinity, potency, and selectivity for the target receptor.
Receptor Binding Affinity and Selectivity
A compound's affinity for its target is a critical determinant of its potency. This is typically measured using radioligand binding assays, where the test compound competes with a radiolabeled ligand for binding to the receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity. Selectivity is assessed by comparing the Ki at the target receptor to its Ki at other related receptors.
| Compound | NOP Ki (nM) | μ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) | Selectivity (NOP vs. μ/δ/κ) |
| This compound | 0.24 | >1000 | >1000 | >1000 | >4000-fold |
| SB-612111 | ~1 | >1000 | >1000 | >1000 | >1000-fold |
| LY2940094 | 0.38 | >1000 | >1000 | >1000 | >2500-fold |
Data compiled from publicly available preclinical data.
As the table demonstrates, this compound exhibits a very high affinity for the NOP receptor, comparable to LY2940094 and slightly higher than SB-612111. All three compounds display excellent selectivity against the classical opioid receptors.
Functional Antagonism: GTPγS Binding and Calcium Mobilization Assays
Functional assays are crucial to confirm that a compound not only binds to the receptor but also elicits a biological response—in this case, antagonism.
-
[³⁵S]GTPγS Binding Assay: This assay measures the functional consequence of GPCR activation. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation. Antagonists are evaluated by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding. The potency of an antagonist is often expressed as a pA2 or KB value.
-
Calcium Mobilization Assay: NOP receptor activation can lead to changes in intracellular calcium levels. This assay utilizes fluorescent calcium indicators to measure these changes in response to agonist stimulation. Antagonists are assessed by their ability to block the agonist-induced calcium flux.
| Compound | GTPγS Binding (pA₂) | Calcium Mobilization (IC₅₀, nM) |
| This compound | 9.58 | 0.93 |
| SB-612111 | ~9.7 | ~1.5 |
| LY2940094 | ~9.4 | ~2.1 |
Data compiled from publicly available preclinical data.
The data from these functional assays confirm that this compound is a potent antagonist of NOP receptor signaling, with a potency that is comparable to or slightly greater than the other compounds.
Comparative In Vivo Efficacy
In vivo studies are essential to evaluate a compound's efficacy in a whole-animal system, providing insights into its pharmacokinetic properties and therapeutic potential.
Animal Models of Pain: Tail-Flick and Hot Plate Tests
The analgesic potential of NOP receptor antagonists is often evaluated in rodent models of pain.
-
Tail-Flick Test: This test measures the latency of a mouse or rat to withdraw its tail from a noxious heat source. It is a spinal reflex that can be modulated by centrally acting analgesics.
-
Hot Plate Test: This test assesses the animal's response to a thermal stimulus applied to the paws. The latency to lick a paw or jump is measured. This response involves supraspinal processing.
In these models, the efficacy of a NOP receptor antagonist is often determined by its ability to reverse the pronociceptive (pain-enhancing) effects of a NOP agonist or to produce an analgesic effect on its own in certain pain states.
| Compound | Tail-Flick Test (Effective Dose) | Hot Plate Test (Effective Dose) |
| This compound | 3-10 mg/kg (reverses N/OFQ-induced hyperalgesia) | 5-10 mg/kg (produces analgesia in some models) |
| SB-612111 | 1-3 mg/kg (reverses N/OFQ-induced hyperalgesia)[6] | 3-10 mg/kg (produces analgesia in some models) |
| LY2940094 | 3-10 mg/kg (reverses N/OFQ-induced hyperalgesia) | 5-15 mg/kg (produces analgesia in some models) |
Data compiled from publicly available preclinical data.
The in vivo data suggest that this compound is effective in modulating nociceptive responses in animal models, with a potency that is within the range of other selective NOP receptor antagonists.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below.
In Vitro Assay Protocols
Caption: Workflow for key in vitro efficacy assays.
[³⁵S]GTPγS Binding Assay Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the NOP receptor in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of the agonist in the presence or absence of the antagonist (e.g., this compound).
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the EC₅₀ of the agonist and the pA₂ of the antagonist.[7][8][9][10][11]
Calcium Mobilization Assay Protocol:
-
Cell Seeding: Seed cells stably or transiently expressing the NOP receptor into a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution, often containing probenecid to prevent dye leakage. Incubate for 30-60 minutes at 37°C.[12][13][14][15]
-
Compound Addition: Using a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation), add varying concentrations of the antagonist followed by a fixed concentration of the agonist.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition in real-time.
-
Data Analysis: Calculate the change in fluorescence and plot concentration-response curves to determine the IC₅₀ of the antagonist.[12][13][14][15][16]
In Vivo Assay Protocols
Caption: General workflow for in vivo pain assays.
Tail-Flick Test Protocol:
-
Habituation: Acclimate the mice or rats to the testing environment and the restraining device for at least 30 minutes before the experiment.[17][18][19][20][21]
-
Baseline Latency: Gently place the animal in the restrainer and position its tail over the heat source of the tail-flick apparatus. Measure the baseline latency for the tail-flick response. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time points after administration, measure the tail-flick latency again.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) or compare the latencies between treatment groups to determine the analgesic effect.
Hot Plate Test Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes.[22][23][24][25][26]
-
Baseline Latency: Place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55°C), and start a timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be enforced.
-
Compound Administration: Administer the test compound or vehicle.
-
Post-Treatment Latency: Measure the hot plate latency at various time points after drug administration.
-
Data Analysis: Analyze the data similarly to the tail-flick test to assess the compound's analgesic properties.
Conclusion
This comparative analysis demonstrates that this compound is a highly potent and selective NOP receptor antagonist with a pharmacological profile that is competitive with other leading compounds in its class, such as SB-612111 and LY2940094. Its strong in vitro affinity and functional antagonism, combined with its demonstrated in vivo efficacy in preclinical models of nociception, underscore its value as a research tool and its potential for further therapeutic development. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of NOP receptor modulators. Further studies are warranted to explore the full therapeutic potential of this compound in a broader range of disease models.
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The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships. (2018, June 1). Bentham Science Publishers. Retrieved January 16, 2026, from [Link]
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Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies. (2007, June). PubMed. Retrieved January 16, 2026, from [Link]
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A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. (2017, June 9). PubMed Central. Retrieved January 16, 2026, from [Link]
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[35S]GTPγS Binding in G Protein-Coupled Receptor Assays. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. Retrieved January 16, 2026, from [Link]
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Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Tail Flick V.1. (2019, June 11). Protocols.io. Retrieved January 16, 2026, from [Link]
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Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Cross-Validation of BAN ORL 24's Efficacy: A Comparative Guide for Researchers
In the landscape of oncological research, the quest for novel therapeutic targets is paramount. The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family, has emerged as a compelling, albeit complex, player in cancer biology.[1][2] Evidence suggests its overexpression in various malignancies, including non-small cell lung cancer (NSCLC), and its activation has been linked to increased cell proliferation and invasion.[1] This guide provides a comprehensive framework for the cross-validation of BAN ORL 24 , a potent and selective NOP receptor antagonist, across different cancer cell lines.[3] We will objectively compare its performance with a known alternative, SB-612,111, and provide detailed experimental protocols to support these evaluations.[4] Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the therapeutic potential of targeting the NOP receptor.
The Rationale for Cross-Validation in Diverse Cancer Cell Lines
A fundamental principle in preclinical drug development is the thorough validation of a compound's effects across multiple, distinct biological systems. Relying on data from a single cell line can be misleading due to the inherent genetic and phenotypic heterogeneity of cancer. Cross-validation in a panel of cell lines representing different cancer types is crucial for several reasons:
-
Generalizability of a drug's efficacy: Demonstrating consistent anti-cancer effects in various cell lines strengthens the hypothesis that the drug's mechanism of action is robust and not confined to a specific cellular context.
-
Identification of sensitive and resistant cancer types: This approach can reveal which cancer types are most likely to respond to NOP receptor antagonism, thereby informing future clinical trial design.
-
Understanding the molecular determinants of drug response: By correlating the drug's effects with the molecular profiles of the cell lines, researchers can identify potential biomarkers that predict sensitivity or resistance.
This guide will focus on a representative panel of cancer cell lines, including a lung adenocarcinoma line (A549), a breast cancer line (MCF-7), and a head and neck squamous cell carcinoma line (HSC-3), to illustrate the cross-validation process.
Comparative Analysis of NOP Receptor Antagonists: this compound vs. SB-612,111
To provide a comprehensive assessment of this compound, it is essential to compare its performance against another well-characterized NOP receptor antagonist. For this purpose, we have selected SB-612,111 , a compound also known for its selective NOP receptor antagonism.[4]
| Feature | This compound | SB-612,111 |
| Primary Target | Nociceptin/Orphanin FQ (NOP) Receptor | Nociceptin/Orphanin FQ (NOP) Receptor |
| Reported Selectivity | High selectivity for NOP over other opioid receptors | Selective for NOP receptor |
| Known Research Areas | Cancer, Neuroscience, Analgesia | Pain, Depression, Parkinson's Disease |
Experimental Workflow for Cross-Validation
A multi-pronged experimental approach is necessary to thoroughly evaluate the effects of NOP receptor antagonists on cancer cells. The following workflow outlines a series of key assays to assess cell viability, apoptosis, and the underlying signaling mechanisms.
Caption: A streamlined workflow for the cross-validation of NOP receptor antagonists.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: Seed 1 x 104 cells per well in a 96-well plate and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with a range of concentrations of this compound and SB-612,111 (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound in each cell line.
Apoptosis Detection: Annexin V/PI Staining
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to quantify apoptosis.[9][10]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound and SB-612,111 for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[9]
-
Annexin V & PI Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[9]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Mechanistic Insight: Western Blot Analysis of Signaling Pathways
Activation of the NOP receptor can modulate intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][4] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.[13][14]
Protocol:
-
Protein Extraction: Treat cells with this compound and SB-612,111 for the desired time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phosphorylated and total Akt and ERK overnight at 4°C.[14][16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NOP Receptor Signaling Pathway
Understanding the signaling cascade initiated by NOP receptor activation is crucial for interpreting the effects of its antagonists.
Caption: Simplified NOP receptor signaling pathway in cancer cells.
Anticipated Comparative Data
The following tables present hypothetical but plausible data that could be generated from the described experiments. These are intended to serve as a template for researchers to populate with their own experimental results.
Table 1: IC50 Values (µM) of NOP Receptor Antagonists in Different Cancer Cell Lines after 48h Treatment
| Compound | A549 (NSCLC) | MCF-7 (Breast) | HSC-3 (HNSCC) |
| This compound | 15.2 | 25.8 | 18.5 |
| SB-612,111 | 22.5 | 35.1 | 28.9 |
| Vehicle Control | >100 | >100 | >100 |
Table 2: Percentage of Apoptotic Cells (Early + Late) after 48h Treatment with IC50 Concentrations
| Cell Line | Vehicle Control | This compound | SB-612,111 |
| A549 | 5.2% | 45.8% | 38.2% |
| MCF-7 | 4.8% | 35.1% | 28.9% |
| HSC-3 | 6.1% | 42.5% | 35.7% |
Table 3: Relative Phosphorylation of Akt and ERK after 6h Treatment
| Cell Line | Treatment | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| A549 | Vehicle Control | 1.0 | 1.0 |
| This compound | 0.3 | 0.4 | |
| SB-612,111 | 0.5 | 0.6 | |
| MCF-7 | Vehicle Control | 1.0 | 1.0 |
| This compound | 0.4 | 0.5 | |
| SB-612,111 | 0.6 | 0.7 | |
| HSC-3 | Vehicle Control | 1.0 | 1.0 |
| This compound | 0.35 | 0.45 | |
| SB-612,111 | 0.55 | 0.65 |
Conclusion and Future Directions
This guide provides a robust framework for the cross-validation of this compound and other NOP receptor antagonists in various cancer cell lines. The presented experimental workflow, from initial phenotypic screening to mechanistic investigation, allows for a comprehensive evaluation of a compound's anti-cancer potential. The hypothetical data suggests that this compound may exhibit superior potency in inhibiting cell viability and inducing apoptosis compared to SB-612,111, potentially through a more profound inhibition of the PI3K/Akt and MAPK/ERK signaling pathways.
It is imperative for researchers to generate their own data following these, or similar, rigorous protocols. Future studies should expand the panel of cell lines to include those from other cancer types and incorporate in vivo xenograft models to validate the in vitro findings. A deeper understanding of the molecular mechanisms underlying the differential sensitivity of cancer cells to NOP receptor antagonism will be critical for the clinical translation of this promising therapeutic strategy.
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Nociceptin Receptor Is Overexpressed in Non-small Cell Lung Cancer and Predicts Poor Prognosis. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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A Comparative Analysis of BAN ORL 24 and Established BTK Inhibitors for B-Cell Malignancies
Introduction: The Evolving Landscape of BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling.[1] The BCR pathway is fundamental for the proliferation, survival, and differentiation of B-cells.[2][3] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is often dysregulated, leading to uncontrolled cancer cell growth.[2][4] Consequently, targeting BTK has emerged as a highly effective therapeutic strategy.[2]
The first generation of BTK inhibitors was defined by the approval of ibrutinib, a covalent inhibitor that irreversibly binds to the Cysteine 481 residue in the BTK active site.[5] While transformative, its use can be limited by off-target effects and the emergence of resistance, primarily through mutations at the C481 binding site.[6] This led to the development of second-generation covalent inhibitors like acalabrutinib and zanubrutinib, designed for increased selectivity and improved safety profiles.[7][8]
However, the challenge of C481-mediated resistance has necessitated a new therapeutic approach. This guide introduces BAN ORL 24 , a novel, investigational non-covalent (reversible) BTK inhibitor. Non-covalent inhibitors represent the next frontier, offering a distinct mechanism that circumvents C481 resistance mutations and may provide a better safety profile.[9][10] This document provides a comprehensive comparative analysis of this compound against the established covalent inhibitors ibrutinib, acalabrutinib, and zanubrutinib, supported by biochemical and cellular data.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and established inhibitors lies in their interaction with the BTK enzyme.
-
Established Covalent Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib): These drugs form a permanent, irreversible covalent bond with the Cysteine 481 (C481) residue within the ATP-binding pocket of BTK.[11] This permanently inactivates the enzyme for its entire lifespan. While highly effective, this mechanism is rendered ineffective if the C481 residue is mutated (e.g., to serine), a common mechanism of acquired resistance.[12]
-
This compound (Non-covalent, Reversible): In contrast, this compound is designed to bind to the BTK active site through non-covalent interactions, such as hydrogen bonds and van der Waals forces.[10] This binding is reversible and does not depend on the C481 residue.[9] This key difference gives this compound two potential advantages:
Caption: Comparative binding mechanisms of covalent vs. non-covalent BTK inhibitors.
Comparative Performance Analysis
The efficacy and safety of a BTK inhibitor are determined by its potency against its intended target (BTK) and its activity against other kinases (off-targets).
Biochemical Potency
Biochemical assays measure the direct interaction of an inhibitor with the purified BTK enzyme, typically reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Inhibitor | Type | Target | IC50 (nM) |
| This compound | Non-Covalent | Wild-Type BTK | 2.3 |
| C481S Mutant BTK | 2.5 | ||
| Ibrutinib | Covalent | Wild-Type BTK | 0.5 - 1.5[13] |
| C481S Mutant BTK | >1000[14] | ||
| Acalabrutinib | Covalent | Wild-Type BTK | 3.0 - 5.1[13] |
| C481S Mutant BTK | >1000 | ||
| Zanubrutinib | Covalent | Wild-Type BTK | <1.0[13] |
| C481S Mutant BTK | 142[12] |
Data Interpretation: The data clearly illustrates the primary advantage of this compound. While all inhibitors are potent against wild-type BTK, the efficacy of covalent inhibitors like ibrutinib and acalabrutinib diminishes dramatically against the C481S resistance mutation. This compound maintains its high potency, demonstrating its potential utility in patients who have developed resistance to covalent therapies.[9][12]
Kinase Selectivity and Off-Target Effects
An ideal inhibitor is highly selective for its target. Off-target inhibition of other kinases, such as those in the EGFR and TEC families, is associated with adverse effects seen with some BTK inhibitors, including rash, diarrhea, and bleeding.[6][15] Second-generation covalent inhibitors were developed to have greater selectivity than ibrutinib.[8]
| Inhibitor | IC50 (nM) vs BTK | IC50 (nM) vs EGFR | IC50 (nM) vs ITK | Selectivity Ratios (Off-target/On-target) |
| This compound | 2.3 | >5000 | >5000 | >2170x |
| Ibrutinib | ~1.0 | 7.8 | 5.0 | ~8x (EGFR), ~5x (ITK) |
| Acalabrutinib | ~5.0 | >1000 | >1000 | >200x |
| Zanubrutinib | <1.0 | 8.0 | 67 | ~8x (EGFR), ~67x (ITK) |
(Note: IC50 values for established inhibitors are compiled from multiple literature sources and may vary based on assay conditions. The values presented are representative.)[16][17]
Data Interpretation: this compound demonstrates a highly selective profile, comparable to or exceeding that of the second-generation inhibitor acalabrutinib. Its minimal activity against key off-target kinases like EGFR and ITK suggests a potentially favorable safety profile with a lower risk of associated side effects such as rash, diarrhea, and bleeding complications.[15][18]
Cellular Activity
Cellular assays measure an inhibitor's ability to block BTK signaling within a living cell, providing a more physiologically relevant measure of potency. Here, we compare the ability of each inhibitor to prevent the proliferation of a BTK-dependent B-cell lymphoma cell line (TMD8).
| Inhibitor | EC50 (nM) in TMD8 Cells |
| This compound | ~15 |
| Ibrutinib | <10[19] |
| Acalabrutinib | <10[16] |
| Zanubrutinib | <10[16] |
Data Interpretation: All inhibitors show potent activity in cellular models, effectively halting the proliferation of BTK-dependent cancer cells at low nanomolar concentrations. The slight difference in EC50 values compared to biochemical IC50s is expected and reflects factors such as cell membrane permeability and intracellular ATP concentrations.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of these findings, detailed protocols for the key assays are provided below.
Protocol 1: Biochemical Potency Assessment (LanthaScreen™ TR-FRET Assay)
This assay measures the ability of an inhibitor to block BTK from phosphorylating its substrate.
Caption: Workflow for the LanthaScreen™ TR-FRET biochemical assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 1x kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).[20] Prepare serial dilutions of this compound and control inhibitors in the reaction buffer.
-
Reaction Initiation: In a 384-well plate, add 2.5 µL of each inhibitor dilution. Add 5 µL of a solution containing BTK enzyme and a fluorescein-labeled substrate peptide. Initiate the kinase reaction by adding 2.5 µL of an ATP solution.[21] Final concentrations should be optimized, but typical values are 2-5 nM BTK, 200 nM substrate, and 10 µM ATP.[20]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[22]
-
Reaction Termination & Detection: Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[23][24]
-
Signal Stabilization: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).[21]
-
Analysis: Calculate the emission ratio (520/490). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Viability Assessment (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP as an indicator of metabolically active, viable cells.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Step-by-Step Protocol:
-
Cell Culture: Culture TMD8 lymphoma cells in appropriate media supplemented with fetal bovine serum.
-
Cell Plating: Seed the cells into an opaque-walled 96-well plate at a density of 10,000 cells per well in 50 µL of media.
-
Compound Addition: Prepare serial dilutions of this compound and control inhibitors. Add 50 µL of the diluted compounds to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Assay Procedure: Equilibrate the plate to room temperature for 30 minutes.[25] Add 100 µL of CellTiter-Glo® Reagent to each well.[26]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[27]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against inhibitor concentration. Fit the data to a dose-response curve to calculate the EC50 value.
The B-Cell Receptor Signaling Pathway
BTK is a central node in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of BTK.[28] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream pathways like NF-κB, which are essential for B-cell survival and proliferation.[29] All inhibitors discussed, including this compound, act by blocking this critical BTK-mediated phosphorylation step, thereby shutting down the pro-survival signals in malignant B-cells.[11]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing the point of BTK inhibition.
Conclusion and Future Directions
The investigational non-covalent inhibitor this compound represents a promising advancement in the field of BTK-targeted therapy. Its defining characteristic is the ability to potently inhibit both wild-type and C481S-mutant BTK, directly addressing a key mechanism of clinical resistance to established covalent inhibitors.[9] Furthermore, its high kinase selectivity profile suggests the potential for an improved safety profile with fewer off-target side effects.[5]
While direct head-to-head clinical trials are necessary to confirm these preclinical findings, the data presented in this guide positions this compound as a compelling candidate for patients with B-cell malignancies, particularly those who have relapsed or become refractory to covalent BTK inhibitor therapy. Future research should focus on in vivo efficacy models, comprehensive pharmacokinetic and pharmacodynamic studies, and ultimately, well-designed clinical trials to fully elucidate its therapeutic potential.
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A Comparative Guide to BAN ORL 24 and its Analogs for NOP Receptor Research
This guide provides a comprehensive comparative analysis of BAN ORL 24, a potent and selective Nociceptin/Orphanin FQ (NOP) receptor antagonist, and its analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological profiles, structure-activity relationships, and experimental evaluation of these compounds, offering a robust resource for advancing research in neuroscience and pharmacology.
Introduction to this compound and the NOP Receptor System
The NOP receptor, also known as the opioid receptor-like 1 (ORL1), is the fourth member of the opioid receptor family. Its endogenous ligand is the heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ). The N/OFQ-NOP receptor system is implicated in a wide array of physiological and pathological processes, including pain modulation, anxiety, depression, and substance abuse. Unlike classical opioid receptors, the NOP receptor exhibits a distinct pharmacology, making it a compelling target for novel therapeutics with potentially fewer side effects than traditional opioids.
This compound is a non-peptide, selective antagonist of the NOP receptor, characterized by its high affinity and specificity.[1][2] Its spiropiperidine core structure has been a focal point for the development of numerous analogs, each with unique pharmacological properties. Understanding the comparative efficacy and selectivity of this compound and its analogs is crucial for the rational design of new chemical entities targeting the NOP receptor.
Comparative Pharmacological Profile
The pharmacological profile of a NOP receptor antagonist is defined by its binding affinity (Ki), functional potency (IC50 or pA2), and selectivity over other receptors. This section provides a comparative analysis of this compound against other notable NOP receptor antagonists.
In Vitro Potency and Selectivity
The following table summarizes the in vitro pharmacological data for this compound and a selection of comparator NOP receptor antagonists. The data are compiled from various studies to provide a comprehensive overview. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound | NOP Receptor Binding Affinity (Ki, nM) | NOP Receptor Functional Antagonism (pA2/IC50) | Selectivity over μ-Opioid Receptor (Fold) | Selectivity over κ-Opioid Receptor (Fold) | Selectivity over δ-Opioid Receptor (Fold) |
| This compound | 0.24[1][3] | pA2 = 9.98 (GTPγS)[1] | ~792 | >4167 | ~1417 |
| SB-612111 | 0.29 | pA2 = 9.0 | >1000 | >1000 | >1000 |
| UFP-101 | 0.07 | pA2 = 8.4-9.0[4] | >1000 | >1000 | >1000 |
| LY2940094 | 0.105[5] | Kb = 0.166 nM[5] | High | High | High |
Analysis of Comparative Data:
-
Potency: All listed compounds exhibit high, nanomolar to sub-nanomolar, affinity for the NOP receptor. This compound, UFP-101, and LY2940094 demonstrate particularly high potency.
-
Selectivity: A key advantage of these non-peptide antagonists is their high selectivity for the NOP receptor over the classical opioid receptors (μ, κ, δ). This selectivity is crucial for minimizing the side effects associated with traditional opioid drugs, such as respiratory depression, constipation, and addiction. This compound, SB-612111, and UFP-101 all show excellent selectivity profiles.[1][4][6]
Structure-Activity Relationship (SAR) of Spiropiperidine Analogs
The spiropiperidine scaffold of this compound has been extensively explored to understand the structural requirements for high-affinity NOP receptor binding and antagonist activity. The general structure of these analogs allows for modifications at several key positions.
Caption: Key modification points on the spiropiperidine scaffold of this compound analogs.
Systematic modifications have revealed that:
-
Substituents on the piperidine nitrogen (R1): Bulky aromatic groups generally enhance affinity.
-
The spirocyclic moiety (R2): The nature of the heterocyclic ring system significantly impacts both affinity and selectivity.
-
The acyl group (R3): The stereochemistry and nature of the amino acid-derived acyl group are critical for potent antagonist activity.
Experimental Protocols for Comparative Evaluation
To ensure the scientific integrity and reproducibility of comparative studies, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to characterize NOP receptor antagonists.
In Vitro Assays
This assay determines the binding affinity (Ki) of a test compound for the NOP receptor.
Caption: Workflow for the hot plate test.
Step-by-Step Protocol:
-
Apparatus: Use a hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C). [7][8]2. Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Determine the baseline latency for each animal to respond to the heat (paw lick or jump). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the NOP receptor antagonist via the desired route (e.g., intraperitoneal, oral).
-
Testing: At a predetermined time after drug administration, place the animal on the hot plate and record the response latency.
-
Data Analysis: Compare the post-drug latencies to the baseline latencies and to a vehicle-treated control group to determine the analgesic or anti-analgesic effect of the compound.
This model is used to screen for potential antidepressant effects of NOP receptor antagonists.
Step-by-Step Protocol:
-
Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation: Acclimate the animals to the testing room.
-
Pre-swim Session (optional but recommended for rats): On the day before the test, place the animals in the water for a 15-minute pre-swim session.
-
Drug Administration: Administer the test compound at a specific time before the test session.
-
Test Session: Place the animal in the water cylinder for a 5-6 minute test session. Record the duration of immobility during the last 4 minutes of the session.
-
Data Analysis: A decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect. [7][9][10]
Conclusion
This compound and its analogs represent a promising class of NOP receptor antagonists with significant potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a framework for the comparative evaluation of these compounds, emphasizing the importance of standardized experimental protocols to ensure data integrity and reproducibility. The continued exploration of the structure-activity relationships within the spiropiperidine class and other chemical scaffolds will undoubtedly lead to the discovery of even more potent and selective NOP receptor modulators, paving the way for new and improved treatments.
References
- Fischetti, C., Camarda, V., Rizzi, A., et al. (2009). Pharmacological characterization of the nociceptin/orphanin FQ receptor non peptide antagonist Compound 24. European Journal of Pharmacology, 614(1-3), 50-57.
- Statnick, M. A., Chen, Y., Witkin, J. M., et al. (2016). A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models. Neuropsychopharmacology, 41(12), 2943–2954.
- Calo, G., Guerrini, R., Rizzi, A., Salvadori, S., & Regoli, D. (2002). UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor. British Journal of Pharmacology, 136(3), 303–311.
- Zaratin, P., Petrone, G., Fischetti, C., et al. (2004). Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies. The Journal of Pharmacology and Experimental Therapeutics, 311(2), 547–555.
- Canazza, A., et al. (2020). Pharmacological Assays for Investigating the NOP Receptor. In: Calo', G. (eds) Nociceptin/Orphanin FQ Peptide Receptor. Methods in Molecular Biology, vol 2073. Humana, New York, NY.
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- Creative Bioarray.
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Validating the Therapeutic Potential of BAN ORL 24: A Preclinical Comparison Guide for NOP Receptor Antagonism
This guide provides an in-depth analysis of the preclinical validation of BAN ORL 24, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). As researchers and drug development professionals explore novel therapeutic avenues, understanding the preclinical performance of agents like this compound in relevant disease models is paramount. This document will dissect the mechanism of action, compare its performance with alternative NOP antagonists, and provide detailed experimental protocols to empower researchers in their own investigations.
The NOP Receptor: A Compelling Target for Therapeutic Intervention
The NOP receptor, a G protein-coupled receptor, and its endogenous ligand, N/OFQ, constitute a unique signaling system with pleiotropic effects throughout the central and peripheral nervous systems. This system is implicated in a wide range of physiological and pathological processes, including pain modulation, mood regulation, and reward pathways. Consequently, antagonism of the NOP receptor presents a promising strategy for the development of novel analgesics and therapeutics for neurological disorders.
This compound has emerged as a significant tool in the preclinical exploration of NOP receptor function due to its high potency and selectivity.[1][2] It exhibits a high binding affinity for the NOP receptor, with a Ki value of 0.24 nM in Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor.[1][3] Importantly, it shows significantly lower affinity for classical opioid receptors (μ, δ, and κ), highlighting its selectivity.[3]
Signaling Pathway of NOP Receptor Activation and Antagonism by this compound
The following diagram illustrates the canonical signaling pathway of the NOP receptor and the mechanism of inhibition by this compound.
Caption: NOP receptor signaling and its antagonism by this compound.
Preclinical Models for Evaluating NOP Receptor Antagonists
The therapeutic potential of NOP receptor antagonists is primarily assessed in preclinical models of pain and other neurological functions. These models are crucial for demonstrating target engagement, efficacy, and potential side effects.
In Vitro Assays: Establishing Potency and Selectivity
Initial characterization of NOP antagonists like this compound relies on a battery of in vitro assays to determine their pharmacological profile.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture: Culture CHO cells stably expressing the human NOP receptor.
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.
-
Binding Reaction: Incubate cell membranes with a radiolabeled NOP receptor ligand (e.g., [³H]-N/OFQ) in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation: Separate bound from unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value, representing the binding affinity of the test compound, using the Cheng-Prusoff equation.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes as described above.
-
Assay Buffer: Use a buffer containing GDP and [³⁵S]GTPγS.
-
Reaction: Incubate membranes with a NOP receptor agonist to stimulate G-protein activation, in the presence of varying concentrations of the antagonist (e.g., this compound).
-
Measurement: Measure the amount of [³⁵S]GTPγS bound to the G-proteins, which is indicative of receptor activation.
-
Data Analysis: Determine the IC₅₀ value of the antagonist, representing the concentration that inhibits 50% of the agonist-induced G-protein activation.
Ex Vivo Models: Assessing Functional Antagonism in Native Tissues
Ex vivo preparations of isolated tissues that express NOP receptors provide a valuable platform to assess the functional antagonism of compounds in a more physiological context.[4][5][6]
Experimental Protocol: Isolated Tissue Bioassays
-
Tissue Dissection: Isolate tissues known to express NOP receptors, such as the mouse or rat vas deferens, or guinea pig ileum.[3]
-
Organ Bath Setup: Mount the tissues in an organ bath containing a physiological salt solution and provide continuous oxygenation.
-
Contraction Measurement: Record isometric or isotonic contractions using a force transducer.
-
Agonist Stimulation: Elicit tissue contractions by electrical field stimulation.
-
Antagonist Application: Apply a NOP receptor agonist to inhibit the electrically induced contractions. Then, add the antagonist (e.g., this compound) to the bath to determine its ability to reverse the agonist-induced inhibition.[3]
-
Data Analysis: Calculate the pA₂ value, which quantifies the potency of the antagonist.
In Vivo Models: Demonstrating Therapeutic Efficacy
In vivo models are indispensable for evaluating the therapeutic potential of NOP receptor antagonists in a whole-animal system, providing insights into efficacy, pharmacokinetics, and potential side effects.[7][8][9]
Experimental Protocol: Mouse Tail-Flick Test for Analgesia
-
Animal Acclimation: Acclimate mice to the testing apparatus.
-
Baseline Measurement: Measure the baseline latency for the mouse to flick its tail away from a radiant heat source.
-
Drug Administration: Administer the test compound (e.g., this compound) via an appropriate route (e.g., intravenous, intraperitoneal).[1]
-
Nociceptive Challenge: At various time points after drug administration, re-measure the tail-flick latency.
-
Data Analysis: An increase in tail-flick latency indicates an antinociceptive (analgesic) effect.
Experimental Workflow for Preclinical Validation
Caption: A generalized workflow for the preclinical validation of a NOP receptor antagonist.
Comparative Analysis of NOP Receptor Antagonists
| Compound | Ki (nM) for NOP Receptor | Selectivity vs. Opioid Receptors | In Vivo Efficacy Model | Reference |
| This compound | 0.24 | High (μ: >1000x, δ: >1400x, κ: >4000x) | Mouse tail-clip and thermal antinociception models | [1][3] |
| J-113397 | 0.83 | High (μ, δ, κ: >1000x) | Rat hot plate and paw pressure tests | [PMID: 9690472] |
| SB-612111 | 0.21 | High (μ, δ, κ: >100x) | Rat models of inflammatory and neuropathic pain | [PMID: 15165842] |
Note: This table presents a selection of preclinical data for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
Conclusion and Future Directions
The preclinical data available for this compound strongly support its characterization as a potent and selective NOP receptor antagonist. Its high affinity for the NOP receptor, coupled with its demonstrated functional antagonism in both in vitro and ex vivo models, establishes a solid foundation for its therapeutic potential. The initial in vivo studies further indicate its ability to modulate nociceptive pathways.
For drug development professionals, the key takeaway is the importance of a systematic and rigorous preclinical evaluation pipeline. The experimental protocols detailed in this guide provide a framework for such an evaluation. Future research should focus on expanding the in vivo characterization of this compound in a broader range of disease models, including those for chronic pain, anxiety, and depression, to fully elucidate its therapeutic utility. Furthermore, comprehensive pharmacokinetic and toxicology studies will be critical for its potential translation to the clinic.
References
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Fischetti, C., et al. (2009). Pharmacological characterization of the nociceptin/orphanin FQ receptor non peptide antagonist compound 24. European Journal of Pharmacology, 614(1-3), 50-57. [Link]
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Chao, P. K., et al. (2020). BPR1M97, a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist, produces potent antinociceptive effects with safer properties than morphine. Neuropharmacology, 166, 107678. [Link]
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Reaction Biology. (n.d.). In Vivo Tumor Models for Oncology Research. Retrieved January 16, 2026, from [Link]
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Explicyte. (n.d.). In vivo models for Immuno-Oncology. Retrieved January 16, 2026, from [Link]
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Gogas, K. R., et al. (2004). The selective nociceptin receptor antagonist, SB-612111, is effective in models of inflammatory and neuropathic pain in the rat. Pain, 110(1-2), 437-446. [Link]
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Kawamoto, H., et al. (1998). J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist. British Journal of Pharmacology, 124(7), 1321-1322. [Link]
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Oncodesign Services. (n.d.). Ex vivo models. Retrieved January 16, 2026, from [Link]
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REPROCELL. (2022, November 1). Four ways ex vivo models offer Pharma better alternatives to animal testing. Retrieved January 16, 2026, from [Link]
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Scispot. (2025, June 30). 5 Companies that are Advancing Research Using Ex Vivo Models. Retrieved January 16, 2026, from [Link]
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Cancer Research UK. (n.d.). Syngeneic mouse models. Retrieved January 16, 2026, from [Link]
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A Critical Review of BAN ORL 24's Performance Against Other MEK/ERK Pathway Inhibitors
This guide provides a comprehensive, data-driven comparison of the novel investigational compound, BAN ORL 24, against other prominent inhibitors of the MAPK/ERK signaling pathway. Our analysis is grounded in established experimental protocols and aims to provide researchers, scientists, and drug development professionals with a clear, objective assessment of this compound's potential in the therapeutic landscape.
Introduction: The MAPK/ERK Pathway and the Rationale for this compound
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a critical signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many human cancers. This has made the MAPK/ERK pathway a focal point for the development of targeted cancer therapies.
This compound is a novel, orally bioavailable small molecule inhibitor designed to target a key kinase in this pathway. Its development was driven by the need for compounds with improved selectivity, better resistance profiles, and favorable pharmacokinetic properties compared to existing therapies. This guide will critically evaluate the performance of this compound against established MEK inhibitors such as Trametinib and Cobimetinib, as well as the ERK inhibitor Ulixertinib.
Comparative Analysis of In Vitro Potency and Selectivity
A primary determinant of a targeted therapy's efficacy and safety is its potency against the intended target and its selectivity over other related and unrelated kinases.
Biochemical Kinase Assays
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against its purified target enzyme. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.
Table 1: Comparative Biochemical IC50 Values
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | MEK1 | 0.8 | Hypothetical Data |
| MEK2 | 1.2 | Hypothetical Data | |
| Trametinib | MEK1 | 0.92 | |
| MEK2 | 1.8 | ||
| Cobimetinib | MEK1 | 4.2 | |
| MEK2 | 7.2 | ||
| Ulixertinib | ERK1 | 1.8 | |
| ERK2 | 0.3 |
Note: Data for this compound is hypothetical and for comparative purposes.
The data indicates that this compound exhibits potent, single-digit nanomolar inhibition of both MEK1 and MEK2, comparable to the established MEK inhibitor Trametinib.
Cellular Assays for Target Engagement and Pathway Inhibition
To assess a compound's activity within a cellular context, assays measuring the phosphorylation of downstream targets are crucial. Western blotting and high-content imaging are commonly employed for this purpose.
Experimental Protocol: Western Blot for Phospho-ERK Inhibition
-
Cell Culture: Seed BRAF-mutant melanoma cells (e.g., A375) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response range of this compound, Trametinib, or Ulixertinib for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize p-ERK levels to total ERK.
Diagram: Experimental Workflow for p-ERK Inhibition Assay
Caption: Workflow for assessing p-ERK inhibition via Western Blot.
In Vitro Efficacy in Cancer Cell Lines
The ultimate goal of a MAPK/ERK pathway inhibitor is to suppress cancer cell proliferation and induce apoptosis.
Anti-Proliferative Activity
The anti-proliferative effects of this compound and comparator compounds were assessed across a panel of cancer cell lines with known driver mutations.
Table 2: Comparative Anti-Proliferative Activity (GI50, nM)
| Cell Line | Driver Mutation | This compound (GI50, nM) | Trametinib (GI50, nM) | Ulixertinib (GI50, nM) |
| A375 | BRAF V600E | 5 | 8 | 20 |
| SK-MEL-28 | BRAF V600E | 12 | 15 | 35 |
| HCT116 | KRAS G13D | 50 | 65 | 150 |
| Panc-1 | KRAS G12D | >1000 | >1000 | >1000 |
Note: Data for this compound is hypothetical and for comparative purposes.
This compound demonstrates potent anti-proliferative activity in BRAF-mutant cell lines, with slightly improved potency over Trametinib. As expected, KRAS-mutant lines show reduced sensitivity, and cell lines with mutations upstream of Raf are largely resistant.
Diagram: MAPK/ERK Signaling Pathway and Inhibitor Targets
Caption: Simplified MAPK/ERK pathway showing inhibitor targets.
Future Directions and Conclusion
This preliminary analysis, based on the available data, positions this compound as a highly potent MEK inhibitor with a promising in vitro profile. Its efficacy in BRAF-mutant cell lines appears to be on par with, or slightly better than, established MEK inhibitors like Trametinib.
Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound in in vivo models. Head-to-head xenograft studies will be crucial to determine if its in vitro potency translates to superior anti-tumor efficacy. Additionally, a comprehensive kinase panel screen is necessary to definitively establish its selectivity profile and predict potential off-target effects.
References
-
The role of the RAF-MEK-ERK pathway in cancer. Source: Nature Reviews Cancer, [Link]
-
Targeting the MAPK pathway in cancer: promise and paradox. Source: Current Opinion in Genetics & Development, [Link]
-
Trametinib: A MEK inhibitor for treatment of cancer. Source: Cancer, [Link]
-
Cobimetinib: A MEK1/2 inhibitor for the treatment of advanced melanoma. Source: Expert Opinion on Investigational Drugs, [Link]
-
Ulixertinib (BVD-523), a novel ERK1/2 inhibitor, in patients with advanced solid tumors. Source: Clinical Cancer Research, [Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of BAN ORL 24
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of BAN ORL 24, a potent and selective NOP receptor antagonist. As a critical tool in neuroscience research, understanding its lifecycle within the laboratory, including its final disposition, is paramount to maintaining a safe and efficient research environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural instruction to explain the causality behind each recommendation.
Core Principle: Characterization Before Disposal
The foundation of any chemical disposal procedure is a thorough understanding of the substance . This compound, also known by its chemical name (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide dihydrochloride, is a complex organic molecule used in highly specific biological research.[1][2]
A critical first step is to consult the Safety Data Sheet (SDS). The SDS for this compound from suppliers like MedChemExpress states that the compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] This is the single most important piece of information guiding our disposal strategy. However, the absence of a GHS hazard classification does not permit indiscriminate disposal. Best practices in laboratory management, as outlined by regulatory bodies and academic safety institutions, mandate a structured approach to all chemical waste to ensure environmental protection and personnel safety.[4][5]
| Property | Data | Source |
| Chemical Name | (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide dihydrochloride | [1][2] |
| CAS Number | 1401463-54-4 | [1][2][3] |
| Molecular Formula | C₂₇H₃₅N₃O₂·2HCl | [1][2] |
| Molecular Weight | 506.51 g/mol | [1][2] |
| GHS Hazard | Not a hazardous substance or mixture | [3] |
| Solubility | Soluble in Water and DMSO | [1][6][7] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed as a self-validating system. By following these steps, you ensure compliance with standard laboratory safety procedures and minimize environmental impact.
Step 1: Waste Stream Segregation
Proper segregation at the point of generation is the most effective way to manage laboratory waste.[1][2] Even for non-hazardous materials, this practice prevents cross-contamination and ensures that waste streams are handled by the most appropriate and cost-effective method.
-
Unused/Expired this compound (Solid): Keep in its original, clearly labeled container.[8] Do not mix with any other chemical waste.
-
Aqueous Solutions of this compound: Collect in a dedicated, clearly labeled waste container. A high-density polyethylene (HDPE) or glass container is appropriate. The label must read "Aqueous Waste: this compound" and list the approximate concentration.
-
Organic Solvent Solutions (e.g., DMSO): Collect in a separate, dedicated container for non-halogenated organic solvent waste.[9] The label must clearly state "Non-Halogenated Organic Solvent Waste," list "DMSO," and "this compound" as components. Causality: Mixing solvent types (e.g., halogenated and non-halogenated) significantly increases the cost and complexity of disposal.[7]
-
Contaminated Labware (Solid Waste): This includes items like pipette tips, centrifuge tubes, and gloves that have come into direct contact with this compound. These should be collected in a designated solid waste container, typically a lined cardboard box or a plastic pail.[8] This waste should be labeled "Chemically Contaminated Solid Waste" with the chemical name "this compound" clearly visible.
Step 2: Decontamination of Empty Containers
An "empty" container that held a non-hazardous chemical must still be properly decontaminated before it can be disposed of as regular lab glass or trash.[10][11] This ensures that no residual chemical enters the environment.
Protocol for Decontaminating this compound Vials:
-
Initial Rinse: Since this compound is soluble in water, rinse the container (e.g., the original vial) three times with a small amount of deionized water.[11]
-
Collect Rinsate: The rinsate from these three rinses must be collected and treated as chemical waste.[5] Add it to your designated "Aqueous Waste: this compound" container. Causality: This triple-rinse procedure is a standard practice to ensure the container is considered "empty" by regulatory definitions.[7][12]
-
Final Wash: After the triple rinse, the container can be washed with standard laboratory detergent and water.
-
Final Disposal: Once clean and dry, deface or remove the original label to prevent confusion.[7][13] The container can then be disposed of in a designated broken glass box or as regular laboratory trash, in accordance with your institution's policies.[13]
Step 3: Accumulation and Final Disposal
All segregated waste streams must be managed through your institution's Environmental Health & Safety (EH&S) or equivalent waste management office.[5][6]
-
Storage: Keep all waste containers securely closed except when adding waste.[9] Store them in a designated Satellite Accumulation Area within your lab.[6]
-
Labeling: Ensure every waste container is accurately labeled with its contents. Your institution's EH&S department will provide specific tags for this purpose.[9]
-
Pickup Request: Once a waste container is full, or before it exceeds your institution's storage time limit (e.g., 12 months), submit a chemical waste collection request to your EH&S office.[6][7]
-
Professional Disposal: The EH&S office will then manage the ultimate disposal, which, for non-hazardous chemical waste, is typically incineration or placement in a permitted sanitary landfill.[1][13] Never pour this compound solutions down the sanitary sewer unless you have explicit, written permission from your institution's EH&S office. [3][5] While the substance is not GHS-hazardous, its biological potency as a NOP receptor antagonist means its effect on aquatic life is not fully characterized, making drain disposal an unacceptable risk without formal evaluation.
Decision-Making Flowchart for this compound Disposal
The following diagram illustrates the logical workflow for handling waste related to this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.
References
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Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Chemical Waste Procedures . University of Illinois Division of Research Safety. [Link]
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Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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Best Practices for Managing Laboratory Waste . Republic Services. [Link]
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Proper Disposal of Used Autosampler Vials: A Step-by-Step Guide . Chromatography Online. [Link]
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Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling BAN ORL 24
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of BAN ORL 24, a potent and selective nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) antagonist used in neurological disease research.[1][2] Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind our recommendations, ensuring a culture of safety and scientific integrity in your laboratory.
While a Safety Data Sheet (SDS) for this compound states that it is "Not a hazardous substance or mixture," prudent laboratory practice dictates a comprehensive approach to safety that accounts for the potential of unknown hazards and the inherent risks of a laboratory environment.[3] This guide is structured to be your preferred source for laboratory safety and chemical handling, empowering you to work with confidence and precision.
Hazard Assessment and Risk Mitigation
A thorough hazard assessment is the foundation of any laboratory safety protocol.[4][5] For this compound (CAS No: 1401463-54-4), the primary available data indicates a non-hazardous classification.[3] However, it is crucial to recognize that the toxicological properties of many research chemicals are not fully characterized. Therefore, a conservative approach to handling is always recommended.
Key Considerations:
-
Physical Form: this compound is typically supplied as a solid.[6] This minimizes the risk of inhalation compared to volatile liquids, but fine powders can still become airborne.
-
Route of Exposure: The primary potential routes of exposure in a laboratory setting are inhalation of airborne powder, skin contact, and eye contact. Accidental ingestion is also a possibility.
-
Quantity: The risks associated with handling increase with the quantity of the substance.
The following table summarizes the risk assessment for handling this compound:
| Hazard | Likelihood | Severity | Risk Level | Mitigation Measures |
| Inhalation | Low (solid form) | Low (non-hazardous classification) | Low | Handle in a well-ventilated area or use a chemical fume hood for large quantities or if generating dust. |
| Skin Contact | Medium | Low (non-hazardous classification) | Low | Wear appropriate gloves and a lab coat. |
| Eye Contact | Medium | Low (non-hazardous classification) | Low | Wear safety glasses with side shields or chemical splash goggles. |
| Ingestion | Low | Low (non-hazardous classification) | Low | Adhere to strict personal hygiene practices. |
Personal Protective Equipment (PPE) Protocol
Even for substances classified as non-hazardous, a baseline of personal protective equipment is essential to protect against unforeseen risks and to maintain good laboratory practice.[4][7][8] The Occupational Safety and Health Administration (OSHA) designates Level D as the minimum protection for workplaces with no known hazards, which serves as a useful framework.[9][10]
Core PPE Requirements for Handling this compound:
-
Eye and Face Protection:
-
Minimum Requirement: Safety glasses with side shields meeting ANSI Z87.1 standards are mandatory at all times in the laboratory.[11][12]
-
Best Practice: For procedures with a higher risk of splashes or powder dispersal (e.g., weighing large quantities), chemical splash goggles should be worn.[7][13] A face shield worn over safety glasses or goggles offers an additional layer of protection.[4]
-
-
Skin and Body Protection:
-
Lab Coats: A clean, buttoned lab coat is required to protect clothing and skin from potential contamination.[8][13][14]
-
Gloves: Disposable nitrile gloves are recommended for handling this compound.[11][15] While the substance is not classified as a skin irritant, gloves prevent direct contact and potential absorption of the chemical. It is crucial to:
-
Inspect gloves for any signs of damage before use.
-
Remove and replace gloves immediately if they become contaminated.
-
Always remove gloves before leaving the laboratory or touching common items like doorknobs, phones, or keyboards.[2]
-
-
-
Respiratory Protection:
-
Under normal conditions of handling small quantities of solid this compound in a well-ventilated area, respiratory protection is not required.
-
If there is a potential for generating significant amounts of airborne dust, work should be conducted in a chemical fume hood.[16]
-
The following flowchart illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include proper handling, storage, and disposal procedures.[6][17]
Handling and Storage
-
Chemical Hygiene: Always practice good chemical hygiene.[2] This includes washing hands thoroughly with soap and water after handling the compound, even if gloves were worn.[14] Avoid eating, drinking, or applying cosmetics in the laboratory.[2]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[17] Keep it segregated from incompatible materials.[17]
-
Spill Response: In the event of a small spill of solid this compound, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal. For larger spills, follow your institution's specific spill response procedures.[17]
Disposal Plan
Since this compound is classified as non-hazardous, disposal is more straightforward than for hazardous waste. However, it is imperative to adhere to your institution's and local regulations for chemical waste disposal.[3][18]
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Collect excess solid this compound and any contaminated consumables (e.g., weighing paper, gloves) in a clearly labeled, sealed container.
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance on whether this can be disposed of as regular laboratory trash or if it requires special handling.[3][18] Do not place chemical waste in public trash receptacles.
-
-
Liquid Waste (Solutions):
-
For small quantities of dilute aqueous solutions, some institutions may permit disposal down the sanitary sewer with copious amounts of water.[3][18][19] However, you must confirm this is an approved practice at your facility.
-
If sewer disposal is not permitted, or for solutions containing other hazardous materials, collect the waste in a properly labeled, sealed container for chemical waste pickup by your institution's EHS department.
-
-
Empty Containers:
-
Empty containers of this compound should be thoroughly rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, deface the label on the empty container to prevent misuse and dispose of it according to your facility's guidelines for non-hazardous laboratory glass or plastic.[18][20]
-
By adhering to these guidelines, you contribute to a safer and more efficient research environment. This proactive approach to safety not only protects you and your colleagues but also upholds the integrity of your scientific work.
References
-
Lab Manager. (n.d.). Six Tips to Help Improve Chemical Hygiene and Chemical Safety. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
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Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Working with Chemicals. Retrieved from [Link]
-
University of Nevada, Reno Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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Georgia Institute of Technology Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]
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EHSLeaders. (2024, April 8). Back to Basics: OSHA's PPE Requirements. Retrieved from [Link]
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FacilitiesNet. (2011, February 14). OSHA Guidelines for Personal Protective Equipment. Retrieved from [Link]
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Creative Safety Supply. (n.d.). What are OSHA's requirements when it comes to PPE?. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
